(2R)-2,3-Dihydroxypropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,3-dihydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPOMFGQQGHHO-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016563 | |
| Record name | (R)-Glyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6000-40-4, 473-81-4 | |
| Record name | D-Glyceric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceric acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Glyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D9ZZX4MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(2R)-2,3-Dihydroxypropanoic Acid: A Technical Guide for Researchers and Drug Development Professionals
(2R)-2,3-dihydroxypropanoic acid , more commonly known as D-glyceric acid , is a naturally occurring sugar acid. It is a key intermediate in several metabolic pathways and its study is of growing interest in the fields of biochemistry, medicine, and drug development. This technical guide provides an in-depth overview of its structure, physicochemical properties, biological significance, and relevant experimental protocols.
Chemical Structure and Identity
This compound is the D-enantiomer of glyceric acid, a three-carbon carboxylic acid. The stereochemistry at the second carbon atom is designated as 'R' according to the Cahn-Ingold-Prelog convention.
-
Molecular Formula: C₃H₆O₄
-
Canonical SMILES: C(--INVALID-LINK--O)O
-
InChI Key: RBNPOMFGQQGHHO-UWTATZPHSA-N
-
CAS Number: 6000-40-4
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Unit |
| Molecular Weight | 106.08 | g/mol |
| pKa | 3.42 ± 0.11 | |
| Water Solubility | 1000.0 | mg/mL |
| Appearance | Syrup or crystalline solid | |
| XLogP3 | -1.5 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 |
Biological Significance and Metabolic Pathways
This compound is a metabolite in the catabolism of the amino acid serine and, to a lesser extent, fructose.[1] A deficiency in the enzyme glycerate kinase, which phosphorylates D-glyceric acid to 2-phosphoglycerate, leads to a rare genetic disorder known as D-glyceric aciduria, characterized by an accumulation of D-glyceric acid in the body.[1][2]
Recent studies suggest that D-glyceric acid may act as an energy metabolic signaling metabolite, with oral administration leading to an activation of mitochondrial metabolism.[3] This has sparked interest in its potential therapeutic applications for conditions related to metabolic dysfunction.
The metabolic pathways involving this compound are illustrated below.
Caption: Metabolic pathways of this compound.
Experimental Protocols
Synthesis
A common method for the preparation of this compound is through the oxidation of D-glyceraldehyde. Additionally, biotechnological production from glycerol using microorganisms such as Acetobacter tropicalis has been developed.
Protocol: Oxidation of D-Glyceraldehyde
-
Reaction Setup: A solution of D-glyceraldehyde is prepared in an aqueous medium.
-
Oxidation: An oxidizing agent, such as bromine water or nitric acid, is slowly added to the solution under controlled temperature and pH.
-
Monitoring: The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is neutralized, and the product is isolated.
-
Purification: The crude product is purified by methods such as column chromatography or recrystallization to yield pure this compound.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of organic acids, including this compound.
Workflow for HPLC Analysis
Caption: Workflow for the analysis of this compound by HPLC.
Experimental Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of polar organic acids.
-
Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous buffer (e.g., 20 mM potassium phosphate at pH 2.7) is commonly employed.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally optimal.
-
Detection: UV detection at a wavelength of 210 nm is suitable for the detection of the carboxyl group.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.
Applications in Research and Drug Development
The emerging role of this compound in energy metabolism opens up new avenues for research and therapeutic development. Its potential to modulate mitochondrial function could be explored for applications in metabolic disorders, age-related decline in energy production, and neurodegenerative diseases. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical studies.
References
D-glyceric acid chemical formula and molecular weight
This document provides a concise summary of the fundamental chemical properties of D-glyceric acid, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
The core chemical identifiers for D-glyceric acid are presented below. This data is essential for a variety of experimental and analytical procedures, including stoichiometry, solution preparation, and molecular modeling.
| Property | Value |
| Chemical Formula | C₃H₆O₄ |
| Molecular Weight | 106.08 g/mol [1][2][3] |
| Monoisotopic Mass | 106.026608 g/mol |
Chemical Structure and Identification
D-glyceric acid is a naturally occurring sugar acid. The relationship between its common name, chemical formula, and molecular weight is fundamental to its identity in chemical literature and databases.
References
The Ubiquitous Metabolite: A Technical Guide to (2R)-2,3-Dihydroxypropanoic Acid in Flora and Fauna
For Immediate Release
This technical guide provides an in-depth overview of the natural occurrence, metabolic significance, and analytical methodologies for (2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
This compound (D-glyceric acid) is a naturally occurring sugar acid found across the biological kingdoms, from plants to animals.[1] As a product of glycerol metabolism, it plays a crucial role in several fundamental metabolic pathways. In plants, it is a key intermediate in the photorespiratory C2 cycle. In animals, it is involved in the metabolism of fructose and the amino acid serine. Elevated levels of D-glyceric acid in humans are an indicator of the rare metabolic disorder known as D-glyceric aciduria. This guide summarizes the current understanding of D-glyceric acid's presence in nature, presents quantitative data on its concentration in various biological matrices, details experimental protocols for its analysis, and illustrates its metabolic context through pathway diagrams.
Natural Occurrence and Quantitative Data
D-glyceric acid is a metabolite of glycerol and has been identified in a variety of plant and animal species. In the plant kingdom, it has been found in the common aspen (Populus tremula), Ardisia crenata, tobacco leaves, and various fruits.[1][2] Animal sources include humans, the fruit fly (Drosophila melanogaster), and even canine species such as the Afghan hound.
While extensive quantitative data for D-glyceric acid across a wide range of species is still an area of active research, this guide compiles available data to provide a comparative overview.
Table 1: Concentration of Glyceric Acid in Animal Tissues and Fluids
| Biological Matrix | Species | Concentration (µmol/L) | Analyte | Notes | Reference |
| Plasma | Human | < 5 | L-Glyceric Acid | Normal individuals | [3] |
| Urine | Human | < 5 | L-Glyceric Acid | Normal individuals | [3] |
| Plasma | Human | 887 | L-Glyceric Acid | Patient with systemic oxalosis | [3] |
Note: Data for L-glyceric acid is presented as a close structural analog and is often analyzed in similar contexts. Specific quantitative data for D-glyceric acid in healthy individuals is not widely reported in the literature reviewed.
Table 2: Concentration of Related Metabolites in Plants
| Biological Matrix | Species | Compound | Concentration (µmol/g FW) | Treatment | Reference |
| Roots | Tomato | Citric Acid | ~1.0 - 4.5 | Different Gd levels | [4] |
| Roots | Tomato | Malic Acid | ~0.5 - 2.0 | Different Gd levels | [4] |
| Leaves | Citrus | Citric Acid | ~20 - 60 | Saline conditions | |
| Leaves | Citrus | Malic Acid | ~10 - 40 | Saline conditions |
Metabolic Pathways
D-glyceric acid is an integral component of several key metabolic pathways in both plants and animals. Its primary roles are linked to carbon metabolism and amino acid biosynthesis.
Photorespiration in Plants
In C3 plants, D-glyceric acid is an intermediate in the photorespiratory pathway, a process that salvages carbon lost during the oxygenase activity of RuBisCO. The pathway involves the chloroplast, peroxisome, and mitochondria.
References
- 1. D-Glyceric acid - American Chemical Society [acs.org]
- 2. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Historical Synthesis of D-Glyceric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glyceric acid, a naturally occurring three-carbon sugar acid, holds significance in various scientific domains, from fundamental metabolic research to its role as a chiral building block in the synthesis of complex molecules. Its discovery and the subsequent development of its synthesis have paved the way for a deeper understanding of biochemical pathways and have provided valuable tools for the pharmaceutical and biotechnology industries. This technical guide provides an in-depth exploration of the key milestones in the discovery and historical synthesis of D-glyceric acid, complete with detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.
Discovery and Early Characterization
The story of glyceric acid begins in the mid-19th century with the study of glycerol and its derivatives. While the racemic form, DL-glyceric acid, was the first to be synthesized, the isolation and characterization of the biologically significant D-enantiomer marked a crucial step forward.
First Synthesis of Racemic Glyceric Acid (Beilstein, 1861)
The first documented synthesis of glyceric acid is attributed to Friedrich Konrad Beilstein in 1861.[1] Working with glycerol, he employed oxidation with nitrous acid to produce the racemic mixture of DL-glyceric acid.[1]
Resolution of D-Glyceric Acid (McKenzie and Harden, 1903)
The pivotal moment in the history of D-glyceric acid was its first successful resolution from the racemic mixture. In 1903, Alex. McKenzie and Arthur Harden reported a biological method for this separation.[1] They utilized microorganisms, specifically Penicillium or Aspergillus species, which selectively metabolize one enantiomer, leaving the other in the culture medium. This pioneering work provided access to optically pure D-glyceric acid for further study.[1]
Historical and Modern Synthesis Methodologies
The synthesis of D-glyceric acid has evolved from early chemical oxidation methods to sophisticated biotechnological and catalytic processes that offer high yields and enantioselectivity.
Chemical Synthesis
A traditional method for producing glyceric acid involves the oxidation of glycerol using nitric acid.[2] This method, while effective, often results in a mixture of oxidation products and the racemic form of glyceric acid.
More recent advancements in chemical synthesis have focused on the use of selective catalysts to improve yield and steer the reaction towards the desired product. Platinum-based catalysts, in particular, have shown promise in the oxidation of glycerol to glyceric acid.
Biotechnological Production
The limitations of chemical synthesis, particularly in achieving high enantiomeric purity, have led to the development of biotechnological routes for D-glyceric acid production. Acetic acid bacteria, such as those from the Gluconobacter and Acetobacter genera, have been extensively studied for their ability to oxidize glycerol to D-glyceric acid with high efficiency and selectivity.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from key historical and modern synthesis methods for D-glyceric acid.
| Method | Starting Material | Key Reagents/Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Oxidation with Nitrous Acid (Beilstein, 1861) | Glycerol | Nitrous Acid | DL-Glyceric Acid | Not Reported | 0% | [1] |
| Biological Resolution (McKenzie and Harden, 1903) | DL-Glyceric Acid | Penicillium or Aspergillus sp. | D-Glyceric Acid | Not Reported | High (implied) | [1] |
| Biotechnological Production | Glycerol | Gluconobacter frateurii NBRC103465 | D-Glyceric Acid | >80 g/L | Not specified | [2] |
| Catalytic Oxidation | Glycerol | Platinum on carbon support | Glyceric Acid | High conversion | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of DL-Glyceric Acid via Nitrous Acid Oxidation (Adapted from Beilstein, 1861)
Objective: To synthesize racemic DL-glyceric acid from glycerol.
Materials:
-
Glycerol
-
Nitric acid (concentrated)
-
Sodium nitrite
-
Distilled water
-
Ice bath
-
Reaction flask with a stirrer
-
Separatory funnel
-
Evaporator
Procedure:
-
Prepare a solution of nitrous acid by slowly adding a solution of sodium nitrite to chilled nitric acid in an ice bath.
-
In a separate flask, dissolve glycerol in distilled water.
-
Slowly add the freshly prepared nitrous acid solution to the glycerol solution while maintaining a low temperature with an ice bath and stirring continuously.
-
After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., thin-layer chromatography).
-
Upon completion, neutralize the reaction mixture carefully.
-
Isolate the glyceric acid from the reaction mixture. This may involve extraction and subsequent purification steps such as crystallization or chromatography.
Biotechnological Production of D-Glyceric Acid using Gluconobacter frateurii
Objective: To produce D-glyceric acid from glycerol using a whole-cell biocatalyst.
Materials:
-
Gluconobacter frateurii strain (e.g., NBRC103465)
-
Glycerol (high concentration)
-
Yeast extract
-
Peptone
-
Salts for media preparation (e.g., KH2PO4, MgSO4)
-
Fermenter with controls for pH, temperature, and aeration
-
Shaker incubator for inoculum preparation
-
Centrifuge
Procedure:
-
Inoculum Preparation:
-
Prepare a seed culture of G. frateurii in a suitable growth medium containing a small amount of glycerol.
-
Incubate the culture in a shaker at the optimal temperature and agitation speed for the strain.
-
-
Fermentation:
-
Prepare the fermentation medium with a high initial concentration of glycerol and other necessary nutrients.
-
Sterilize the fermenter and the medium.
-
Inoculate the fermenter with the seed culture.
-
Maintain the fermentation at the optimal pH, temperature, and aeration rate. The pH is typically controlled by the addition of a base.
-
Monitor the consumption of glycerol and the production of D-glyceric acid over time using techniques like HPLC.
-
-
Product Isolation:
-
After the fermentation is complete, separate the bacterial cells from the culture broth by centrifugation or microfiltration.
-
The supernatant containing D-glyceric acid can be further purified using methods such as ion-exchange chromatography or crystallization of its salt form (e.g., calcium glycerate).
-
Catalytic Oxidation of Glycerol to Glyceric Acid
Objective: To synthesize glyceric acid from glycerol using a platinum-based catalyst.
Materials:
-
Glycerol
-
Platinum on a carbon support (Pt/C) catalyst
-
Solvent (e.g., water)
-
Base (e.g., NaOH)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
-
Oxygen or air supply
-
Filtration system
Procedure:
-
Charge the reactor with glycerol, water, the Pt/C catalyst, and the base.
-
Seal the reactor and purge it with an inert gas before introducing oxygen or air to the desired pressure.
-
Heat the reactor to the desired temperature while stirring vigorously to ensure good mixing and gas-liquid mass transfer.
-
Maintain the reaction at a constant temperature and pressure for the specified duration.
-
Monitor the reaction progress by taking samples periodically and analyzing them for glycerol conversion and product formation.
-
After the reaction, cool the reactor, release the pressure, and filter the catalyst from the reaction mixture.
-
The resulting solution containing the glycerate salt can be acidified to obtain glyceric acid, which can then be purified.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to D-glyceric acid.
Caption: Metabolic pathway of D-glyceric acid and the defect in D-glyceric aciduria.
Caption: Workflow for the biotechnological production of D-glyceric acid.
Conclusion
The journey from the initial synthesis of racemic glyceric acid to the highly efficient and enantioselective production of D-glyceric acid showcases the remarkable progress in chemical and biological sciences. Understanding the historical context and the evolution of synthetic methodologies provides a valuable foundation for researchers and professionals in the field. The detailed protocols and data presented in this guide are intended to serve as a practical resource for the continued exploration and application of this important molecule in drug development and other scientific endeavors.
References
An In-depth Technical Guide to (2R)-2,3-Dihydroxypropanoic Acid: Nomenclature, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3-Dihydroxypropanoic acid, a naturally occurring sugar acid, is a molecule of significant interest in the fields of biochemistry, medicine, and biotechnology. As a metabolite in various biological pathways, its presence and concentration can be indicative of normal physiological processes as well as certain metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, metabolic pathways, and analytical and synthetic methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.
Nomenclature and Synonyms
The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . However, it is widely known by several synonyms in scientific literature and commercial databases. A comprehensive list of these synonyms is provided in Table 1.
Table 1: Synonyms and Identifiers for this compound
| Synonym | Identifier Type | Identifier |
| D-Glyceric acid | Common Name | |
| (R)-Glyceric acid | Stereoisomer | |
| D-Glycerate | Anion Name | |
| (R)-Glycerate | Anion Name | |
| Glyceric acid, D- | Chemical Abstract | |
| Propanoic acid, 2,3-dihydroxy-, (R)- | IUPAC Derivative | |
| D-GroA | Abbreviation | |
| a,b-Hydroxypropionic acid | Common Name | |
| DGY | Abbreviation | |
| CAS Number | Registry Number | 6000-40-4 |
| PubChem CID | Database ID | 439194 |
| ChEBI ID | Database ID | 32398 |
| UNII | Registry Number | 19D9ZZX4MH |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆O₄ |
| Molecular Weight | 106.08 g/mol |
| Appearance | Colorless, syrupy liquid |
| Water Solubility | High |
| pKa | ~3.54 |
| Melting Point | 75-80 °C |
| Boiling Point | Decomposes upon heating |
| Optical Rotation ([α]D) | -14.5° (c=10, H₂O) |
Metabolic Significance and a Related Human Disease
This compound is an intermediate in the catabolism of the amino acid L-serine and, to a lesser extent, in fructose metabolism.[1][2] Its metabolic fate is primarily phosphorylation to 2-phosphoglycerate, an intermediate in the glycolytic pathway, a reaction catalyzed by the enzyme glycerate kinase.[1][3]
A deficiency in glycerate kinase leads to a rare autosomal recessive inborn error of metabolism known as D-Glyceric Aciduria (OMIM 220120).[1][2] This condition is characterized by the accumulation of D-glyceric acid in the body and its excessive excretion in the urine.[2] The clinical presentation of D-Glyceric Aciduria is heterogeneous, ranging from asymptomatic individuals to patients with severe neurological impairments, including intellectual disability, seizures, and developmental delay.[1][4]
The metabolic pathway illustrating the role of D-glyceric acid and the enzymatic block in D-Glyceric Aciduria is depicted in the following diagram.
Quantitative Data in a Clinical Context
The diagnosis of D-Glyceric Aciduria relies on the quantification of D-glyceric acid in urine. The levels of this metabolite are significantly elevated in affected individuals compared to the normal population. Table 3 presents representative data from case studies.
Table 3: Urinary D-Glyceric Acid Levels in D-Glyceric Aciduria Patients
| Patient/Family | Urinary D-Glyceric Acid (mmol/24h) | Age of Onset/Diagnosis | Key Clinical Features | Reference |
| Family A | 10.8 - 19.9 | Childhood | Mild microcephaly and speech delay in two of four affected siblings; two were asymptomatic. | [4] |
| Patient B | Not specified (massive amounts) | Infancy | Severe psychomotor retardation, seizures, hypotonia. | [2] |
| Patient C | 6343 and 8812 (µmol/mmol creatinine) | Childhood | Delayed speech. | [5] |
Experimental Protocols
Analysis of D-Glyceric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the analysis of organic acids in biological fluids and is frequently used for the diagnosis of D-Glyceric Aciduria.[1][2]
Principle: Volatile derivatives of organic acids are separated by gas chromatography and detected by mass spectrometry, which provides both qualitative and quantitative information.
Methodology Outline:
-
Sample Preparation: A urine sample is thawed and an internal standard is added. The sample is then subjected to a liquid-liquid extraction or solid-phase extraction to isolate the organic acids.
-
Derivatization: The extracted organic acids are chemically derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The separated compounds are then introduced into a mass spectrometer.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify D-glyceric acid based on its retention time and mass fragmentation pattern compared to a standard.
Chiral Separation of Glyceric Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
Distinguishing between D- and L-glyceric acid is crucial for the differential diagnosis of D-Glyceric Aciduria and Primary Hyperoxaluria Type II (which involves L-glyceric acid). Chiral HPLC is a suitable technique for this purpose.
Principle: Enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Methodology Outline:
-
Sample Preparation: Urine or plasma samples are typically deproteinized and filtered before injection.
-
HPLC System: A high-performance liquid chromatograph equipped with a chiral column (e.g., a polysaccharide-based column like Chiralpak or Chiralcel) is used.
-
Mobile Phase: The mobile phase composition is optimized for the specific chiral column and analytes. It often consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Detection: Detection can be achieved using a UV detector if the analyte has a chromophore, or more commonly, by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to a calibration curve prepared with pure standards of D- and L-glyceric acid.
Biotechnological Synthesis of this compound
This compound can be produced from glycerol using specific microorganisms.[6]
Principle: Certain bacteria, such as those from the genera Acetobacter and Gluconobacter, possess enzymes that can oxidize glycerol to D-glyceric acid.[6]
Methodology Outline:
-
Microorganism and Culture Conditions: A selected strain of a suitable microorganism (e.g., Gluconobacter frateurii) is cultured in a nutrient-rich medium containing glycerol as the primary carbon source.
-
Fermentation: The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, and aeration to optimize the production of D-glyceric acid.
-
Monitoring: The concentration of D-glyceric acid in the culture broth is monitored over time using analytical techniques such as HPLC.
-
Purification: After the fermentation is complete, the bacterial cells are removed by centrifugation or filtration. The D-glyceric acid is then purified from the culture supernatant using methods like ion-exchange chromatography and crystallization.
Conclusion
This compound is a molecule with diverse roles in biology and potential applications in various scientific and industrial fields. A thorough understanding of its chemistry, metabolism, and methods of analysis and synthesis is essential for researchers and professionals in drug development and related areas. This technical guide has provided a consolidated resource of this critical information, with a focus on its relevance to the scientific community. The continued investigation of D-glyceric acid and its metabolic pathways is likely to unveil further insights into human health and disease.
References
- 1. metabolicsupportuk.org [metabolicsupportuk.org]
- 2. scielo.br [scielo.br]
- 3. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D(+)-glyceric aciduria: etiology and clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Glyceric acid - American Chemical Society [acs.org]
An In-depth Technical Guide to the Physical and Chemical Characteristics of D-Glyceric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glyceric acid, a naturally occurring three-carbon sugar acid, is a key metabolite in various biological pathways, including glycolysis and serine biosynthesis.[1] Its presence and concentration in biological systems can be indicative of metabolic health and certain enzymatic deficiencies. This technical guide provides a comprehensive overview of the physical and chemical characteristics of D-glyceric acid, detailed experimental protocols for its synthesis, purification, and analysis, and a visualization of its metabolic significance. All quantitative data are presented in structured tables for clarity and comparative analysis.
Physical and Chemical Properties
D-glyceric acid is a chiral molecule, existing as D- and L-enantiomers. The D-isomer is the focus of this guide. It is typically found as a colorless syrup in its free acid form and is miscible with water.[1]
Quantitative Physical and Chemical Data
| Property | Value | Remarks | Source(s) |
| Molecular Formula | C₃H₆O₄ | ||
| Molecular Weight | 106.08 g/mol | ||
| Melting Point | < 25 °C | As a syrup, it does not have a sharp melting point. The calcium salt dihydrate has a melting point of 138 °C. | [1] |
| Boiling Point | Decomposes on distillation | Predicted boiling point is 412.0 ± 30.0 °C at 760 mmHg. | |
| pKa | 3.55 (at 25 °C) | ||
| Water Solubility | Miscible | [1] | |
| Optical Rotation | [α]D²⁰ = +14.5° (c=5, in water) for the D-form calcium salt. The free acid is reported to be levorotatory. | There is some discrepancy in the literature regarding the sign of rotation for the free acid. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of D-glyceric acid are crucial for researchers in this field. The following sections provide protocols based on established methods.
Asymmetric Synthesis of D-Glyceric Acid via Enzymatic Oxidation
The enantioselective synthesis of D-glyceric acid is most effectively achieved using biocatalytic methods, which offer high specificity and mild reaction conditions. One such method involves the use of an alditol oxidase.
Objective: To synthesize D-glyceric acid from glycerol with high enantiomeric purity.
Materials:
-
Glycerol
-
Alditol oxidase (e.g., from Streptomyces coelicolor)
-
Catalase
-
Potassium phosphate buffer (pH 7.0)
-
Oxygen supply
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a reaction mixture containing glycerol in potassium phosphate buffer.
-
Add alditol oxidase and catalase to the reaction mixture. Catalase is used to decompose the hydrogen peroxide byproduct, which can inhibit the enzyme.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) with constant stirring.
-
Continuously supply oxygen to the reaction mixture, as it is a co-substrate for the oxidase.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for D-glyceric acid concentration using HPLC.
-
Upon completion of the reaction, terminate it by denaturing the enzyme (e.g., by heat treatment or addition of a denaturing agent).
-
Proceed with the purification of D-glyceric acid from the reaction mixture.
Purification of D-Glyceric Acid
Objective: To isolate and purify D-glyceric acid from a crude reaction mixture or biological sample.
Materials:
-
Crude D-glyceric acid solution
-
Anion exchange chromatography column
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for elution
-
Activated charcoal
-
Filtration apparatus
Procedure:
-
Pre-treatment: Centrifuge the crude solution to remove any particulate matter. If necessary, treat the supernatant with activated charcoal to remove colored impurities, followed by filtration.
-
pH Adjustment: Adjust the pH of the clarified solution to a value where D-glyceric acid is in its anionic form (e.g., pH > 4.5) to ensure binding to the anion exchange resin.
-
Ion Exchange Chromatography:
-
Equilibrate the anion exchange column with a suitable buffer at the same pH as the sample.
-
Load the sample onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound D-glyceric acid using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH to protonate the carboxylic acid group (e.g., pH < 2.5).
-
-
Desalting and Concentration:
-
Collect the fractions containing D-glyceric acid.
-
If a salt gradient was used for elution, desalt the pooled fractions using a suitable method like dialysis or size-exclusion chromatography.
-
Concentrate the purified D-glyceric acid solution under reduced pressure to obtain a viscous syrup.
-
Analysis of D-Glyceric Acid by HPLC
Objective: To quantify the concentration and determine the enantiomeric purity of D-glyceric acid.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector. For chiral separation, a chiral column and a suitable detector are required.
-
Ion-exchange or reverse-phase column for quantification.
-
Chiral stationary phase column (e.g., based on a quinine or quinidine derivative) for enantiomeric separation.
-
Mobile phase: e.g., dilute sulfuric acid for ion-exchange chromatography; a mixture of a polar organic solvent and a buffer for chiral chromatography.
-
D-glyceric acid standard.
-
L-glyceric acid standard (for chiral separation validation).
Protocol for Quantification using Ion-Exchange HPLC:
-
Column: Ion-exchange column (e.g., 8% cross-linked calcium sulfonated divinylbenzene-styrene resin).
-
Mobile Phase: Isocratic elution with 3 mM H₂SO₄.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 70°C.
-
Detector: UV detector at 210 nm or RI detector.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a series of standard solutions of D-glyceric acid of known concentrations to generate a standard curve for quantification.
-
Sample Analysis: Inject the filtered and appropriately diluted sample and quantify the D-glyceric acid peak based on the standard curve.
Protocol for Chiral Separation by HPLC:
-
Column: Chiral stationary phase column.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an acidic aqueous buffer. The exact composition needs to be optimized for the specific column.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled temperature.
-
Detector: UV detector at a low wavelength (e.g., 210 nm).
-
Analysis: Inject the sample and identify the peaks for D- and L-glyceric acid by comparing their retention times with those of the pure standards. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Signaling Pathways and Experimental Workflows
D-glyceric acid is a crucial intermediate in central carbon metabolism, linking glycolysis to the biosynthesis of amino acids like serine.
Metabolic Pathway of D-Glyceric Acid
The following diagram illustrates the central role of D-glyceric acid in metabolism, particularly its connection to glycolysis and the serine biosynthesis pathway.
Caption: Metabolic pathway of D-glyceric acid.
Experimental Workflow for Studying D-Glyceric Acid Metabolism
This diagram outlines a typical experimental workflow for investigating the metabolic fate of D-glyceric acid in a biological system.
Caption: Experimental workflow for D-glyceric acid analysis.
References
The Role of (2R)-2,3-Dihydroxypropanoic Acid in Glycolysis: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the metabolic role of (2R)-2,3-Dihydroxypropanoic acid, commonly known as D-glyceric acid, and its relationship to the central glycolytic pathway. While not a direct intermediate of glycolysis, D-glyceric acid serves as a substrate for D-glycerate kinase, which phosphorylates it into the glycolytic intermediate 2-phosphoglycerate, thus providing an anaplerotic entry point into the payoff phase of glycolysis. This document outlines the metabolic context, relevant enzymatic data, detailed experimental protocols for the analysis of key enzymes, and visual diagrams of the involved pathways. It is intended for researchers, scientists, and drug development professionals working in metabolism and related fields.
Introduction: Metabolic Context of D-Glyceric Acid
This compound (D-glyceric acid) is a naturally occurring sugar acid. It is not a canonical intermediate in the Embden-Meyerhof-Parnas (EMP) pathway of glycolysis. Instead, its metabolic significance lies in its position within the catabolic pathways of serine and fructose.[1][2] The enzyme D-glycerate kinase (EC 2.7.1.31) catalyzes the ATP-dependent phosphorylation of D-glyceric acid, converting it into 2-phospho-D-glycerate.[2][3] This product is a bona fide intermediate in the payoff phase of glycolysis, establishing a direct, albeit ancillary, link to central carbon metabolism.
The physiological relevance of this pathway is underscored by the rare inborn error of metabolism known as D-glyceric aciduria (OMIM 220120). This condition, caused by a deficiency in D-glycerate kinase activity due to mutations in the GLYCTK gene, leads to the accumulation of D-glyceric acid in bodily fluids.[1][2][4] Symptoms can range from asymptomatic to severe neurological impairment, highlighting the importance of this metabolic junction.[1][4]
Quantitative Data
The concentration of D-glyceric acid is typically low in healthy individuals but can be significantly elevated in pathological states like D-glyceric aciduria.[1][5] While precise intracellular concentrations are challenging to determine and can vary, urinary excretion levels provide a reliable indicator of systemic concentrations.
| Parameter | Fluid | Value Range | Population | Citation |
| D-Glyceric Acid | Urine | 0.4–12 µmol/mmol creatinine | Healthy Adult | [1] |
| Urine | < 41.0 mmol/mol creatinine | Neonate (0-31 days) | [6] | |
| Urine | < 76.0 mmol/mol creatinine | Infant (1-5 months) | [6] | |
| Urine | 6343–8812 µmol/mmol creatinine | D-Glyceric Aciduria Patient | [1] | |
| D-Glyceric Acid | Plasma | ~0.3% of lactate concentration | Healthy Adult (27-39 years) | [5] |
Note: Data on the kinetic parameters of human D-glycerate kinase, such as the Michaelis constant (Km) for D-glyceric acid, are not extensively reported in publicly available literature. The study of this enzyme is complicated by its instability in extracts.[7]
Metabolic Pathway and Connection to Glycolysis
D-glyceric acid is primarily derived from the metabolism of D-glyceraldehyde (from fructose catabolism) and from the amino acid serine. The enzyme D-glycerate kinase provides the crucial link to glycolysis.
Pathway Diagram
The following diagram illustrates the entry of D-glyceric acid into the glycolytic pathway.
Caption: Metabolic entry of D-glyceric acid into the glycolysis pathway.
Experimental Protocols
This section provides a detailed methodology for a representative coupled enzyme assay to determine the activity of D-glycerate kinase. This spectrophotometric assay measures the rate of ADP production, which is coupled to the oxidation of NADH.
D-Glycerate Kinase Coupled Spectrophotometric Assay
Principle: The activity of D-glycerate kinase is determined by measuring the rate of ADP formation. This reaction is coupled to two subsequent enzymatic reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH). Pyruvate kinase uses the ADP produced to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Reaction Scheme:
-
D-Glyceric Acid + ATP --D-Glycerate Kinase--> 2-Phosphoglycerate + ADP
-
ADP + PEP --Pyruvate Kinase--> ATP + Pyruvate
-
Pyruvate + NADH + H⁺ --Lactate Dehydrogenase--> Lactate + NAD⁺
Materials and Reagents:
-
Tris-HCl buffer (100 mM, pH 7.6)
-
Magnesium Chloride (MgCl₂, 100 mM)
-
Potassium Chloride (KCl, 1 M)
-
Adenosine Triphosphate (ATP, 50 mM)
-
Phosphoenolpyruvate (PEP, 20 mM)
-
NADH (10 mM)
-
D-Glyceric Acid substrate (100 mM)
-
Pyruvate Kinase (PK) solution (e.g., 500 units/mL)
-
Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)
-
Enzyme sample (e.g., purified recombinant D-glycerate kinase or cell lysate)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Assay Master Mix: For each reaction, prepare a master mix containing the following components in a microcentrifuge tube. Volumes are for a final reaction volume of 1 mL.
| Reagent | Volume (µL) | Final Concentration |
| Tris-HCl (100 mM, pH 7.6) | 800 | 80 mM |
| MgCl₂ (100 mM) | 100 | 10 mM |
| KCl (1 M) | 50 | 50 mM |
| ATP (50 mM) | 20 | 1 mM |
| PEP (20 mM) | 10 | 0.2 mM |
| NADH (10 mM) | 20 | 0.2 mM |
| PK/LDH Enzyme Mix | 10 | ~5 U/mL PK, ~10 U/mL LDH |
-
Incubation: Pipette 910 µL of the master mix into a cuvette. Add 50 µL of the D-Glyceric Acid substrate solution (for a final concentration of 5 mM). Mix gently by inversion and incubate in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.
-
Initiate Reaction: Add 40 µL of the enzyme sample to the cuvette to start the reaction. Mix immediately.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm (A₃₄₀) for 5-10 minutes, taking readings every 15-30 seconds.
-
Calculate Activity: Determine the linear rate of absorbance change per minute (ΔA₃₄₀/min). Enzyme activity is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (U/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (6.22 * Sample Volume (mL))
One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric assay of D-glycerate kinase.
Conclusion
This compound is not a direct participant in the core glycolytic pathway. However, its phosphorylation by D-glycerate kinase provides a direct link for carbon from serine and fructose metabolism to enter the payoff phase of glycolysis at the level of 2-phosphoglycerate. This connection is metabolically significant, as demonstrated by the pathological consequences of its disruption in D-glyceric aciduria. The provided protocols and data serve as a resource for researchers investigating this metabolic intersection and its potential implications in health, disease, and drug development. Further research is warranted to fully elucidate the kinetic properties of D-glycerate kinase and the regulation of this ancillary metabolic route.
References
- 1. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for Glyceric acid (HMDB0000139) [hmdb.ca]
- 5. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sickkids.ca [sickkids.ca]
- 7. D-glycerate kinase deficiency as a cause of D-glyceric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Glyceric Acid: An Endogenous Human Metabolite in Health and Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
D-glyceric acid, a naturally occurring sugar acid, is an endogenous metabolite in human physiology, primarily known for its role as an intermediate in the catabolic pathways of serine and fructose. While typically present at low, homeostatic concentrations, its accumulation is the hallmark of the rare inborn error of metabolism, D-glyceric aciduria. This condition, stemming from a deficiency of the enzyme D-glycerate kinase, can lead to severe neurological impairment. Recent research has also begun to explore a potential role for D-glyceric acid as a signaling molecule in energy metabolism, suggesting that its functions may extend beyond that of a simple catabolite. This technical guide provides a comprehensive overview of the metabolic pathways, pathophysiology, quantitative analysis, and emerging signaling concepts related to D-glyceric acid, intended to serve as a resource for researchers and professionals in drug development.
Metabolic Pathways of D-Glyceric Acid
D-glyceric acid is a key intermediate in several metabolic routes, most notably the catabolism of the amino acid L-serine and the metabolism of fructose.[1][2]
-
L-Serine Catabolism: L-serine is converted to hydroxypyruvate, which is subsequently reduced to D-glycerate by the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).
-
Fructose Catabolism: In the liver, fructose can be metabolized into glyceraldehyde. Glyceraldehyde is then oxidized to D-glycerate.
The final and critical step in its canonical pathway is the phosphorylation of D-glycerate to 2-phosphoglycerate by the enzyme D-glycerate kinase (GLYCTK).[1] This product, 2-phosphoglycerate, is an intermediate in the glycolysis pathway, thereby integrating the metabolism of serine and fructose with central carbon metabolism. A deficiency in GLYCTK activity disrupts this conversion, leading to the accumulation of D-glyceric acid in bodily fluids.[1][2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (2R)-2,3-Dihydroxypropanoic Acid from Glycerol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3-Dihydroxypropanoic acid, also known as D-glyceric acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific nature makes it a critical intermediate in the development of complex molecules. The efficient synthesis of this compound from renewable resources like glycerol is of significant interest. This document provides detailed application notes and protocols for the synthesis of this compound via two primary routes: enantioselective biocatalytic oxidation and non-enantioselective chemocatalytic oxidation of glycerol.
Biocatalytic Synthesis of this compound using Engineered Alditol Oxidase
The enzymatic oxidation of glycerol offers a highly selective route to this compound, ensuring high enantiopurity of the final product. This protocol utilizes a recombinant alditol oxidase (AldO) from Streptomyces coelicolor, which has been engineered for enhanced activity towards glycerol.[1][2]
Quantitative Data Summary: Biocatalytic Oxidation
| Parameter | Wild-Type AldO | Engineered AldO (eAldO3-24) | Reference |
| Substrate Affinity (KM for Glycerol) | - | 5.23-fold higher than wild-type | [2] |
| Catalytic Efficiency (kcat/KM) | - | 1.85-fold increase over wild-type | [2] |
| Product Titer (Fed-batch Fermentation) | Not Reported | 30.1 g/L D-glycerate | [2] |
| Yield (mol/mol) | Not Reported | 0.376 mol D-glycerate / mol glycerol | [2] |
| Enantiomeric Purity | High (implied) | Optically pure D-glycerate | [2] |
Experimental Protocol: Biocatalytic Synthesis
This protocol is divided into three main stages: enzyme production, enzymatic oxidation of glycerol, and purification of this compound.
1. Expression and Purification of Recombinant Alditol Oxidase (eAldO3-24) [2]
-
Cloning and Expression Vector: The gene encoding the engineered alditol oxidase (eAldO3-24) is cloned into a pET-30a(+) expression vector.
-
Host Strain: Escherichia coli BL21(DE3) is used for protein expression.
-
Culture Growth:
-
Inoculate a single colony of E. coli BL21(DE3) harboring the recombinant plasmid into Luria-Bertani (LB) medium containing 50 µg/mL kanamycin.
-
Grow the culture overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
-
Induction: Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Expression: Incubate the culture at 25°C for 18 hours with shaking.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, pH 7.5). Lyse the cells using sonication or a French press.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column.
-
Wash the column with the lysis buffer to remove unbound proteins.
-
Elute the His-tagged recombinant protein with an elution buffer containing 200 mM imidazole.
-
Confirm the purity of the enzyme using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). The expected molecular weight of the AldO is approximately 75 kDa.[3]
-
Concentrate the purified protein using centrifugal filters.
-
2. Enzymatic Oxidation of Glycerol
-
Reaction Setup:
-
Prepare a reaction mixture containing glycerol (e.g., 20 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the purified engineered alditol oxidase to the reaction mixture.
-
Ensure adequate aeration of the reaction mixture, as molecular oxygen is a co-substrate. This can be achieved through vigorous stirring or sparging with air.
-
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH.
-
Monitoring: Monitor the progress of the reaction by measuring the consumption of glycerol and the formation of D-glyceric acid using High-Performance Liquid Chromatography (HPLC).
3. Purification of this compound
-
Enzyme Removal: After the reaction is complete, remove the enzyme from the reaction mixture. This can be achieved by ultrafiltration or precipitation.
-
Ion-Exchange Chromatography:
-
Acidify the reaction mixture to a pH below the pKa of glyceric acid (~3.5) to ensure it is in its protonated form.
-
Load the mixture onto a cation exchange resin to remove any remaining positively charged impurities.
-
Alternatively, at a neutral or slightly basic pH, an anion exchange resin can be used to bind the glycerate, which can then be eluted with a salt gradient or a change in pH.
-
-
Crystallization: Concentrate the purified solution to induce crystallization of this compound.
Workflow and Pathway Diagrams
Caption: Biocatalytic synthesis workflow.
References
- 1. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed evolution of alditol oxidase for the production of optically pure D-glycerate from glycerol in the engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. roam.macewan.ca:8443 [roam.macewan.ca:8443]
Production of D-Glyceric Acid via Microbial Fermentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glyceric acid (D-GA) is a valuable organic acid with significant potential in the pharmaceutical, cosmetic, and polymer industries. Its biological activities, including the acceleration of ethanol and acetaldehyde metabolism, make it a promising candidate for drug development.[1] While chemical synthesis of glyceric acid often results in a racemic mixture, microbial fermentation offers a promising route to produce the optically pure D-isomer.[2] This document provides detailed application notes and protocols for the production of D-glyceric acid using various microbial fermentation processes. Glycerol, a readily available byproduct of biodiesel production, serves as the primary feedstock for this bioconversion.[3]
Microbial Strains and Production Overview
Several microorganisms, particularly acetic acid bacteria, have been identified as potent producers of D-glyceric acid. Strains of Gluconobacter and Acetobacter are notable for their ability to oxidize glycerol to D-GA.[4] Engineered strains of Escherichia coli have also been developed for this purpose. While some literature mentions Serratia marcescens in the context of glyceric acid, its primary role is in the microbial resolution of L-glyceric acid by assimilating D-GA, rather than producing it.[5]
Quantitative Data Summary
The following table summarizes the quantitative data for D-glyceric acid production by different microbial strains under various fermentation conditions.
| Microbial Strain | Fermentation Strategy | Substrate (Glycerol) | D-Glyceric Acid Titer (g/L) | Molar Yield (%) | Enantiomeric Excess (ee) of D-GA (%) | Reference |
| Gluconobacter frateurii NBRC103465 | Jar Fermentor | Optimized initial concentration | 136.5 | Not Reported | 72 | [4] |
| Gluconobacter frateurii | Jar Fermentor | Optimized initial concentration and aeration | > 80 | Not Reported | Not Reported | [3] |
| Gluconobacter sp. NBRC3259 | Jar Fermentor with pH control | 167 g/L | 54.7 | Not Reported | 77 | [6][7] |
| Acetobacter tropicalis NBRC16470 | Jar Fermentor with pH control and fed-batch | ~220 g/L (fed) | 101.8 | Not Reported | 99 | [4] |
| Acetobacter tropicalis NBRC16470 | Jar Fermentor | 200 g/L | 22.7 | Not Reported | >99 | [8] |
| Acetobacter tropicalis CHM061701 | Two-step culture | 150 g/L | ~7.0 (traditional) | Not Reported | Not Reported | [1] |
| Engineered Escherichia coli MG1655(DE3)ΔgarKΔhyiΔglxKΔuxaC | Shake Flask | 10 g/L D-galacturonate | 4.8 | 83 | Not Reported | [2] |
Metabolic Pathway for D-Glyceric Acid Production
The primary metabolic pathway for the conversion of glycerol to D-glyceric acid in acetic acid bacteria involves a membrane-bound alcohol dehydrogenase (mADH). This enzyme, located in the periplasmic space, directly oxidizes glycerol to glyceraldehyde, which is then further oxidized to glyceric acid. This periplasmic oxidation is advantageous as it does not require the transport of the substrate and product across the cell membrane.
Experimental Protocols
Protocol 1: D-Glyceric Acid Production using Gluconobacter frateurii
This protocol is based on the methods described for high-titer D-GA production.
1. Inoculum Preparation:
-
Prepare a glucose medium containing: 5 g/L polypeptone, 5 g/L yeast extract, 5 g/L glucose, and 1 g/L MgSO₄·7H₂O. Adjust the pH to 6.5.
-
Inoculate a single colony of Gluconobacter frateurii into a test tube containing 5 mL of the glucose medium.
-
Incubate at 30°C with shaking at 200 rpm for 24 hours.
-
Transfer the seed culture to a 300-mL Erlenmeyer flask containing 30 mL of the same glucose medium and incubate for 48 hours under the same conditions.
2. Fermentation:
-
Prepare the fermentation medium containing: 100 g/L glycerol, 5 g/L polypeptone, 5 g/L yeast extract, 1 g/L MgSO₄·7H₂O, 0.9 g/L KH₂PO₄, and 0.1 g/L K₂HPO₄. Adjust the initial pH to a range of 5.0-7.0 to optimize for the specific strain.
-
Inoculate a 5-liter jar fermentor containing the fermentation medium with the prepared seed culture.
-
Maintain the temperature at 30°C.
-
Control the pH at a desired setpoint (e.g., 5.0) using a suitable base like NaOH.
-
Provide aeration and agitation to ensure sufficient oxygen supply, which is critical for the oxidative fermentation. The optimal aeration rate will need to be determined empirically for the specific fermentor setup.
-
Monitor the fermentation process by taking samples periodically for analysis of D-glyceric acid concentration and glycerol consumption.
Protocol 2: Two-Step D-Glyceric Acid Production using Acetobacter tropicalis
This strategy separates the cell growth phase from the D-GA production phase to mitigate the inhibitory effects of high glycerol concentrations on cell growth.[1]
1. Cell Growth Stage (First Stage):
-
Prepare a glucose medium as described in Protocol 1.
-
Inoculate with Acetobacter tropicalis and incubate at 30°C with shaking at 200 rpm for 24 hours to prepare the seed culture.
-
Transfer the seed culture to a fermentation medium containing a low concentration of glycerol (e.g., 50 g/L) along with 5 g/L polypeptone, 5 g/L yeast extract, 1 g/L MgSO₄·7H₂O, 0.9 g/L KH₂PO₄, and 0.1 g/L K₂HPO₄ at pH 6.5.
-
Incubate at 30°C with shaking at 200 rpm for approximately 60 hours to accumulate biomass.
2. Whole-Cell Biocatalysis Stage (Second Stage):
-
Harvest the cells from the first stage by centrifugation at 10,000 rpm for 5 minutes.
-
Wash the cell pellet twice with a 0.9% NaCl solution to remove residual nutrients.
-
Resuspend the cells in a bioconversion solution containing a high concentration of glycerol (e.g., 150 g/L).
-
Incubate the cell suspension under appropriate conditions (e.g., 30°C with shaking) for the bioconversion of glycerol to D-glyceric acid.
-
Monitor the production of D-GA over time.
Protocol 3: Analytical Quantification of D-Glyceric Acid by HPLC
This protocol provides a general method for the quantification of D-glyceric acid in fermentation broth using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
-
Withdraw a sample from the fermentor.
-
Centrifuge the sample to remove microbial cells and other solid debris.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[7]
-
The filtered sample is now ready for HPLC analysis.
2. HPLC Conditions:
-
Column: Aminex HPX-87H ion exclusion column (300 mm x 7.8 mm) is commonly used for organic acid analysis.[2]
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.005 M or 5 mM H₂SO₄) is typically used.[5]
-
Flow Rate: A flow rate in the range of 0.5-0.7 mL/min is generally effective.
-
Column Temperature: Maintain the column temperature at an elevated level, for example, 60°C, to improve peak shape and resolution.[6]
-
Injection Volume: Inject a suitable volume of the prepared sample (e.g., 10-20 µL).
-
Detection:
-
Refractive Index (RI) Detector: Suitable for detecting glyceric acid, especially when a UV-absorbing chromophore is absent.
-
UV Detector: D-glyceric acid can be detected at a low wavelength, typically around 210 nm.[6]
-
3. Quantification:
-
Prepare standard solutions of D-glyceric acid of known concentrations.
-
Generate a standard curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of D-glyceric acid in the unknown samples by interpolating their peak areas from the standard curve.
Conclusion
The microbial fermentation of glycerol to D-glyceric acid presents a sustainable and efficient alternative to chemical synthesis. The protocols outlined in this document provide a foundation for researchers and scientists to develop and optimize their own D-GA production processes. Careful selection of the microbial strain, optimization of fermentation conditions, and accurate analytical monitoring are key to achieving high titers and yields of this valuable bioproduct. The two-step culture strategy with Acetobacter tropicalis is particularly noteworthy for overcoming substrate inhibition and enhancing productivity. Further research and process development in this area are likely to expand the applications of D-glyceric acid in various industrial sectors.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publikace.k.utb.cz [publikace.k.utb.cz]
- 7. scinomics.kr [scinomics.kr]
- 8. researchgate.net [researchgate.net]
Enzymatic synthesis and biocatalysis of (2R)-2,3-dihydroxypropanoic acid
Application Notes: (2R)-2,3-dihydroxypropanoic Acid
This compound , also known as D-glyceric acid, is a valuable chiral building block in the chemical and pharmaceutical industries. Its structure, featuring both hydroxyl and carboxylic acid functional groups, makes it a versatile precursor for the synthesis of a wide range of complex molecules.[1][2] The presence of a chiral center is of particular importance in drug development, where the stereochemistry of a molecule can significantly influence its pharmacological activity and safety profile.[3]
Key Applications:
-
Chiral Synthesis: As a chiral pool starting material, this compound is utilized in the stereoselective synthesis of various bioactive compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The defined stereochemistry at the C2 position allows for the construction of target molecules with high enantiomeric purity, which is often a critical requirement for regulatory approval of new drugs.
-
Biocompatible Materials: Its inherent biocompatibility makes it a suitable monomer for the synthesis of biodegradable polymers and materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
-
Metabolic Research: this compound and its phosphorylated derivatives are key intermediates in central metabolic pathways like glycolysis.[2][4] This makes it a crucial molecule for studying cellular metabolism and for the diagnosis and investigation of metabolic disorders such as D-glyceric aciduria.[4]
-
Cosmeceuticals: Due to its moisturizing and potential skin-renewing properties, it is also explored for use in cosmetic and dermatological formulations.
The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can produce racemic mixtures. Biocatalysis, using either isolated enzymes or whole-cell systems, allows for the production of the desired (R)-enantiomer with high purity under mild conditions.
Enzymatic Synthesis Pathways
The biocatalytic production of this compound from glycerol, a readily available and inexpensive byproduct of the biodiesel industry, is a topic of significant research interest. Two primary enzymatic pathways have been extensively explored:
-
Two-Step Oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): This pathway mimics the initial steps of glycerol metabolism found in many microorganisms.
-
Step 1: A membrane-bound or intracellular alcohol dehydrogenase (ADH) catalyzes the oxidation of glycerol to D-glyceraldehyde.
-
Step 2: An aldehyde dehydrogenase (ALDH) further oxidizes D-glyceraldehyde to this compound.
-
-
Direct Oxidation by Alditol Oxidase (AldO): Certain oxidases can catalyze the direct and regioselective oxidation of the primary hydroxyl group of glycerol to the corresponding carboxylic acid.
Quantitative Data on Enzymatic Synthesis
The following tables summarize key quantitative data from studies on the enzymatic synthesis of this compound.
Table 1: Performance of Wild-Type and Engineered Alditol Oxidases
| Enzyme Variant | Substrate | Improvement in Specific Activity (fold) | Catalytic Efficiency (kcat/KM) Improvement (fold) | Substrate Affinity (KM) Improvement (fold) | Reference |
| Alditol Oxidase (Wild-Type) | Glycerol | - | - | - | [5] |
| V125M/A244T (Double Mutant) | Glycerol | 1.5 | Not Reported | Not Reported | [5] |
| V125M/A244T/V133M/G399R (Quadruple Mutant) | Glycerol | 2.4 | Not Reported | Not Reported | [5] |
| eAldO3-24 (Evolved Variant) | Glycerol | Not Reported | 1.85 | 5.23 | [7][8] |
Table 2: Production Titers in Engineered E. coli
| Engineered Strain | Enzyme Overexpressed | Fermentation Type | Titer (g/L) | Yield (mol/mol) | Fermentation Time (h) | Reference |
| TZ-170 | eAldO3-24 | Fed-batch | 30.1 | 0.376 | 70 | [8] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Alditol Oxidase
This protocol describes the in vitro synthesis of this compound from glycerol using a purified alditol oxidase.
Materials:
-
Purified alditol oxidase (wild-type or engineered variant)
-
Glycerol (substrate)
-
50 mM Tris-HCl buffer (pH 7.5)
-
Horseradish peroxidase (HRP)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Catalase (for quenching the reaction)
-
Spectrophotometer
-
Incubator/shaker
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
Glycerol (e.g., 100 mM)
-
Purified alditol oxidase (concentration to be optimized)
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring Reaction Progress: The activity of alditol oxidase can be monitored by measuring the rate of hydrogen peroxide (H₂O₂) generation using a coupled enzyme assay with HRP and ABTS.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Add the aliquot to a cuvette containing 50 mM Tris-HCl (pH 7.5), HRP, and ABTS.
-
Measure the increase in absorbance at 420 nm, which corresponds to the oxidation of ABTS.
-
-
Reaction Termination: Once the desired conversion is achieved, terminate the reaction by adding catalase to decompose the remaining hydrogen peroxide.
-
Product Analysis: Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column for organic acid analysis.
Protocol 2: Purification of this compound
This protocol outlines a general procedure for the purification of this compound from the enzymatic reaction mixture using ion-exchange chromatography.
Materials:
-
Reaction mixture containing this compound
-
Anion-exchange chromatography column (e.g., DEAE-cellulose)
-
Low concentration buffer for equilibration and washing (e.g., 10 mM Tris-HCl, pH 8.0)
-
High concentration salt buffer for elution (e.g., 10 mM Tris-HCl with a linear gradient of 0-1 M NaCl, pH 8.0)
-
Fraction collector
-
Conductivity meter
-
pH meter
-
HPLC for fraction analysis
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with the low concentration buffer until the pH and conductivity of the eluate are stable.
-
Sample Loading: Adjust the pH of the reaction mixture to the equilibration buffer pH and centrifuge to remove any precipitated protein. Load the supernatant onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities. Monitor the absorbance at 280 nm to ensure all non-binding proteins have been washed out.
-
Elution: Elute the bound this compound from the column using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).[9][10][11][12] The negatively charged carboxylate group of the acid will interact with the positively charged resin, and the increasing salt concentration will compete for these binding sites, leading to its elution.[9][10][11][12][13]
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis of Fractions: Analyze the collected fractions for the presence of this compound using HPLC.
-
Pooling and Desalting: Pool the fractions containing the purified product. If necessary, desalt the pooled fractions using dialysis or size-exclusion chromatography.
-
Lyophilization: Lyophilize the purified solution to obtain the solid this compound.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
References
- 1. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production [jstage.jst.go.jp]
- 2. Glyceric acid - Wikipedia [en.wikipedia.org]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C3H6O4 | CID 439194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Directed evolution of alditol oxidase for the production of optically pure D-glycerate from glycerol in the engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. google.com [google.com]
Application Notes and Protocols for the Selective Catalytic Oxidation of Glycerol to D-Glyceric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of glycerol, a readily available byproduct of biodiesel production, into high-value chemicals is a cornerstone of sustainable chemistry. Among the various oxidation products, D-glyceric acid is of significant interest to the pharmaceutical and fine chemical industries due to its versatile applications. This document provides detailed application notes and protocols for the selective synthesis of D-glyceric acid from glycerol via catalytic oxidation, drawing from established research methodologies.
The protocols outlined below focus on the use of supported noble metal catalysts, which have demonstrated high activity and selectivity under various reaction conditions. These notes are intended to serve as a comprehensive guide for researchers and professionals in replicating and adapting these methods for their specific research and development needs.
Reaction Pathway and Mechanism
The catalytic oxidation of glycerol to D-glyceric acid primarily proceeds through the oxidation of the primary hydroxyl group of glycerol to form glyceraldehyde as an intermediate. This intermediate is then further oxidized to glyceric acid.[1][2] The selectivity towards D-glyceric acid over other potential oxidation products, such as dihydroxyacetone (from oxidation of the secondary hydroxyl group) or over-oxidation products like tartronic acid and oxalic acid, is a critical challenge that is influenced by the choice of catalyst, support, and reaction conditions.[2][3]
Experimental Protocols
Protocol 1: Selective Oxidation of Glycerol using a Platinum-Based Catalyst in a Base-Free Medium
This protocol is adapted from studies focusing on glycerol oxidation under base-free conditions to minimize salt formation and simplify downstream processing.
Materials:
-
Glycerol (≥99% purity)
-
Deionized water
-
Supported Platinum Catalyst (e.g., 1 wt% Pt on SiO2)
-
Oxygen gas (high purity)
-
Nitrogen gas (high purity)
-
Internal standard for HPLC analysis (e.g., meso-erythritol)
Equipment:
-
High-pressure batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls.
-
Heating mantle or oil bath.
-
High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., RI or UV detector).
Procedure:
-
Catalyst Pre-treatment (if required): Some catalysts may require a reduction step prior to reaction. For example, a Pt/SiO2 catalyst can be reduced under a flow of H2 at a specified temperature (e.g., 623 K) to ensure the platinum is in its active metallic state.[2]
-
Reactor Setup:
-
Thoroughly clean and dry the reactor.
-
Add the desired amount of the supported platinum catalyst to the reactor.
-
Prepare an aqueous solution of glycerol (e.g., 0.1 M).
-
Add a specific volume of the glycerol solution to the reactor (e.g., 200 cm³).[1]
-
-
Reaction Execution:
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Begin stirring at a high rate (e.g., 1000 rpm) to ensure good mass transfer.[1]
-
Heat the reactor to the desired reaction temperature (e.g., 80°C).[1]
-
Once the temperature is stable, pressurize the reactor with oxygen to the desired pressure (e.g., 2 bar). This marks the start of the reaction (t=0).[1]
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw liquid samples from the reactor using the sampling valve.
-
Immediately filter the samples to remove catalyst particles.
-
Analyze the samples by HPLC to determine the concentrations of glycerol, D-glyceric acid, and other products.
-
-
Reaction Termination:
-
After the desired reaction time, stop the heating and stirring.
-
Cool the reactor to room temperature.
-
Carefully vent the oxygen pressure.
-
Open the reactor and recover the catalyst and product mixture.
-
Protocol 2: Selective Oxidation of Glycerol using a Gold-Based Bimetallic Catalyst in an Alkaline Medium
This protocol is based on the use of gold-based catalysts, often in combination with other metals like platinum or palladium, which have shown high activity and selectivity in alkaline conditions.
Materials:
-
Glycerol (≥99% purity)
-
Deionized water
-
Supported Gold-Platinum Bimetallic Catalyst (e.g., Au-Pt/MgO)
-
Sodium Hydroxide (NaOH)
-
Oxygen gas (high purity)
-
Nitrogen gas (high purity)
Equipment:
-
Same as Protocol 1.
Procedure:
-
Catalyst Preparation/Pre-treatment: Follow the specific preparation method for the chosen bimetallic catalyst. For instance, co-impregnation or sol-immobilization methods are common.
-
Reactor Setup:
-
Add the supported Au-Pt catalyst to the reactor.
-
Prepare an aqueous solution of glycerol and NaOH. The molar ratio of NaOH to glycerol is a critical parameter to control the reaction selectivity (e.g., NaOH:glycerol = 1:1).[4]
-
Add the alkaline glycerol solution to the reactor.
-
-
Reaction Execution:
-
Seal and purge the reactor with nitrogen.
-
Begin stirring and heat the reactor to the desired temperature (e.g., ambient temperature of 23°C or slightly elevated temperatures like 40-60°C).[3]
-
Pressurize the reactor with oxygen.
-
-
Sampling and Analysis:
-
Follow the same procedure as in Protocol 1. The mobile phase for HPLC may need to be adjusted for samples with high pH.
-
-
Reaction Termination:
-
Follow the same procedure as in Protocol 1.
-
Data Presentation
The following tables summarize quantitative data from various studies on the catalytic oxidation of glycerol to provide a comparative overview of catalyst performance and reaction conditions.
| Catalyst | Support | Temperature (°C) | Pressure (bar O₂) | Glycerol Conversion (%) | D-Glyceric Acid Selectivity (%) | D-Glyceric Acid Yield (%) | Reference |
| 1 wt% Pt | SiO₂ | 80 | 2 | 10 | 20 | - | [1] |
| Au-Pt (1:3 mol ratio) | MgO | 23 | - | High | >88 (C₃ products) | - | [3] |
| Au-Pd (1:3 mol ratio) | MgO | 23 | - | Lower than Au-Pt | 67 | - | [3] |
| CuAu | CeO₂ | - | - | >70 | 65-79 | - | [4] |
| 7 wt% Pt | 40 wt% Ce₀.₆₄Zr₀.₁₆Fe₀.₂₀O₂-δ/SBA-16 | 30 | Atmospheric Air | 99.2 | 68.8 | 68.2 | [5][6] |
| Pd/C | - | 60 | Atmospheric Air | 90 | 77 | 70 | [6] |
| Au/graphite | - | 60 | 0.6 MPa | 91 | 92 | 84 | [6] |
Visualizations
Experimental Workflow for Catalytic Oxidation of Glycerol
Caption: Experimental workflow for glycerol oxidation.
Signaling Pathway for Glycerol Oxidation
Caption: Reaction pathway of glycerol oxidation.
References
- 1. Frontiers | Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions [frontiersin.org]
- 2. Factors affecting activity and selectivity in the oxidation of glycerol promoted by platinum catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00586H [pubs.rsc.org]
- 3. Selective Oxidation of Glycerol by Highly Active Bimetallic Catalysts at Ambient Temperature under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Quantitative Analysis of D-Glyceric Acid in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-glyceric acid in biological matrices, including urine and plasma. D-glyceric acid is a key intermediate in the metabolism of serine and fructose.[1][2] The accurate quantification of D-glyceric acid is crucial for the diagnosis and monitoring of inborn errors of metabolism, such as D-glyceric aciduria, which is caused by a deficiency of the enzyme glycerate kinase.[1] This condition leads to an accumulation of D-glyceric acid in bodily fluids.[1]
Overview of Analytical Techniques
Several analytical techniques can be employed for the quantitative analysis of D-glyceric acid in biological samples. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. The choice of method depends on factors such as sensitivity, specificity, sample throughput, and available instrumentation.
Table 1: Comparison of Analytical Methods for D-Glyceric Acid Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection by tandem mass spectrometry. | Enzymatic conversion of D-glyceric acid leading to a measurable product. |
| Sample Throughput | Moderate | High | High |
| Sensitivity | High | Very High | Moderate |
| Specificity | High (requires derivatization) | Very High (chiral separation possible) | High (dependent on enzyme specificity) |
| Sample Type | Urine, Plasma | Urine, Plasma | Urine, Plasma, Liver Extracts |
| Instrumentation | GC-MS system | LC-MS/MS system | Spectrophotometer or Fluorometer |
Metabolic Pathway of D-Glyceric Acid
D-glyceric acid is an intermediate in the catabolism of the amino acid serine and the sugar fructose.[1][2] The enzyme glycerate kinase catalyzes the phosphorylation of D-glyceric acid to 2-phosphoglycerate, which then enters the glycolysis pathway.[1][3] A deficiency in glycerate kinase leads to the accumulation of D-glyceric acid.
Caption: Metabolic pathway of D-glyceric acid.
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate quantification of D-glyceric acid.
Urine Sample Preparation: Urine samples should be collected in sterile containers and can be stored at -80°C for long-term stability.[4] For analysis, urine samples are typically prepared by a simple dilution and filtration or by extraction to remove interfering substances.[4]
-
Protocol for Urine Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
For LC-MS/MS analysis, a simple dilution of 1:1 to 1:4 with water is often sufficient.[4]
-
Centrifuge the diluted sample at a low temperature (e.g., 4°C) and high speed to pellet any particulate matter.[4]
-
Filter the supernatant through a 0.22 µm filter before injection into the analytical instrument.[4]
-
Plasma Sample Preparation: Plasma samples require protein precipitation to remove proteins that can interfere with the analysis.
-
Protocol for Plasma Protein Precipitation:
-
To a 200 µL plasma sample, add a deuterated internal standard.
-
Add 600 µL of a cold organic solvent such as acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for a few minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for the analytical method (e.g., the mobile phase for LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of D-glyceric acid requires derivatization to make it volatile. A common derivatization procedure involves silylation to form trimethylsilyl (TMS) derivatives.
-
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of D-glyceric acid.
-
Derivatization Protocol (Silylation):
-
To the dried sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
The derivatized sample is then ready for injection into the GC-MS.
-
-
GC-MS Parameters:
-
Column: A common choice is a 5%-phenyl-95%-dimethylpolysiloxane capillary column.[5]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 80°C, held for a few minutes, followed by a ramp to a final temperature of approximately 300°C.
-
MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, and selected ion monitoring (SIM) can be used for quantification of the characteristic ions of the D-glyceric acid-TMS derivative.
-
Table 2: Quantitative Data for GC-MS Analysis of D-Glyceric Acid
| Parameter | Value | Reference |
| Retention Index (3 TMS derivative) | 1319.94 | [5] |
| Limit of Quantification (LOQ) | Typically in the low µmol/L range | General knowledge |
| Linear Range | Varies depending on the specific method and instrument | General knowledge |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of polar compounds like D-glyceric acid directly from biological fluids, often with minimal sample preparation. Chiral separation can be achieved using a chiral column to differentiate between D- and L-glyceric acid.[6]
-
Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for LC-MS/MS analysis of D-glyceric acid.
-
LC-MS/MS Parameters:
-
Column: A chiral column, such as one based on a ristocetin A glycopeptide antibiotic silica gel, is necessary for separating the D- and L-enantiomers.[6]
-
Mobile Phase: A typical mobile phase might consist of an aqueous component with a pH modifier (e.g., triethylamine acetate at pH 4.1) and an organic modifier like methanol.[6]
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.[6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific parent-to-daughter ion transitions for D-glyceric acid and the internal standard.
-
Table 3: Quantitative Data for LC-MS/MS Analysis of D-Glyceric Acid
| Parameter | Value | Reference |
| Typical Retention Times | D- and L-glyceric acid can be separated with baseline resolution.[6] | [6] |
| Limit of Quantification (LOQ) | Can be in the ng/mL range. | [7] (for a similar compound) |
| Linear Range | Typically spans several orders of magnitude. | [7] (for a similar compound) |
| Urinary D-glyceric acid (Normal Range) | 0.4–12 µmol/mmol creatinine | [2] |
| Urinary D-glyceric acid (D-glyceric aciduria) | 6343 and 8812 µmol/mmol creatinine (in one reported case) | [2] |
Enzymatic Assay Protocol
Enzymatic assays provide a functional measurement of D-glyceric acid and can be adapted for high-throughput screening. The assay is based on the conversion of D-glyceric acid to 2-phosphoglycerate by glycerate kinase, with the reaction coupled to other enzymes to produce a detectable signal (e.g., NADH oxidation).
-
Assay Principle: D-Glycerate + ATP --(Glycerate Kinase)--> 2-Phosphoglycerate + ADP The production of ADP can be coupled to the pyruvate kinase/lactate dehydrogenase system, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Radiochemical Assay Protocol (as an alternative sensitive method):
-
Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.1), MgCl2, ATP, and radiolabeled D-[14C]glycerate.
-
Initiate the reaction by adding the sample (e.g., liver homogenate).
-
Incubate at 30°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding ethanol.
-
The product, [14C]2-phosphoglycerate, can be separated from the substrate by techniques like thin-layer chromatography, and the radioactivity can be quantified.
-
Table 4: Quantitative Data for Enzymatic Assay of D-Glyceric Acid
| Parameter | Value | Reference |
| Detection Limit | Can be in the micromolar range. | [8] |
| Glycerate Kinase Activity (Control Liver) | 0.86 ± 0.21 U/g | [8] |
| Glycerate Kinase Activity (Patient with D-glyceric aciduria) | 0.03 U/g | [8] |
Conclusion
The quantitative analysis of D-glyceric acid in biological matrices is essential for the diagnosis and study of D-glyceric aciduria. This document has provided an overview of the primary analytical techniques, along with detailed protocols and comparative data. The choice of method will depend on the specific research or clinical question, available resources, and the required sensitivity and throughput. For diagnostic purposes, an LC-MS/MS method with chiral separation is often preferred due to its high specificity in distinguishing between D- and L-glyceric acid.
References
- 1. D-Glyceric acidemia - Wikipedia [en.wikipedia.org]
- 2. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 4. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Human Metabolome Database: GC-MS Spectrum - Glyceric acid GC-MS (3 TMS) (HMDB0000139) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Determination of glycyrrhetic acid in human plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Separation of Carboxylic Acids by Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carboxylic acids are a crucial class of organic compounds involved in numerous biological and chemical processes, from metabolic pathways like the Tricarboxylic Acid (TCA) cycle to their use as pharmaceutical ingredients.[1][2] Their analysis presents unique challenges due to their high polarity, structural diversity, and often poor retention in traditional reversed-phase liquid chromatography (RP-LC).[3][4] Furthermore, many carboxylic acids lack strong chromophores, making detection difficult without derivatization.[1][2]
This document provides detailed application notes and protocols for the separation and analysis of carboxylic acids using various liquid chromatography techniques, including Reversed-Phase (RP-LC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEC).
General Workflow for Carboxylic Acid Analysis
The analysis of carboxylic acids by liquid chromatography typically follows a multi-step workflow, from sample collection to data analysis. The choice of specific techniques at each stage depends on the analyte's properties and the analytical goals.
References
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of D-Glyceric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of D-glyceric acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary steps from sample preparation to data acquisition and analysis, ensuring reliable and reproducible results for research and drug development applications.
Introduction
D-glyceric acid is a naturally occurring organic acid and an important intermediate in various metabolic pathways, including serine and fructose metabolism. The accurate quantification of D-glyceric acid in biological matrices such as urine and plasma is crucial for the study of certain inborn errors of metabolism, such as D-glyceric aciduria, and for broader metabolomic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of D-glyceric acid, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This protocol focuses on the widely used two-step derivatization method involving methoximation followed by trimethylsilylation.
Experimental Protocol
This protocol is designed for the analysis of D-glyceric acid in biological fluids. All reagents and solvents should be of high purity (analytical grade or higher).
Materials and Reagents
-
D-Glyceric acid standard
-
Internal Standard (IS): e.g., a stable isotope-labeled glyceric acid or a structurally similar compound not present in the sample.
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Methanol, Ethyl Acetate, Hexane (all HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Deionized water
Sample Preparation
The following steps outline the preparation of biological samples (e.g., urine, plasma) for derivatization.
-
Thawing and Centrifugation: Thaw frozen biological samples on ice. Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample, calibrator, and quality control sample.
-
Protein Precipitation (for plasma/serum): For plasma or serum samples, add 4 volumes of ice-cold methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Drying: Evaporate the samples to complete dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator. It is crucial to ensure all moisture is removed as it can interfere with the derivatization process.
Derivatization
This two-step process converts D-glyceric acid into its volatile trimethylsilyl (TMS) derivative.
-
Methoximation:
-
Reconstitute the dried sample residue in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex thoroughly to ensure complete dissolution.
-
Incubate the mixture at 37°C for 90 minutes with gentle shaking. This step protects the carbonyl group and prevents the formation of multiple derivatives from tautomers.
-
-
Trimethylsilylation:
-
To the methoximated sample, add 80 µL of MSTFA with 1% TMCS.
-
Vortex the mixture vigorously.
-
Incubate at 37°C for 30 minutes with gentle shaking. This step replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl groups.
-
-
Final Preparation: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of the TMS-derivatized D-glyceric acid. These may need to be optimized for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a splitless time of 1 minute) |
| Oven Temperature Program | Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at a rate of 6°C/min, and hold for 10 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-600 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
Key Diagnostic Ions for TMS-derivatized D-Glyceric Acid: For quantitative analysis using SIM mode, the following characteristic ions (m/z) for the tris-TMS derivative of glyceric acid can be monitored: 292 (quantifier), 189, and 205 (qualifiers).
Quantitative Data
The following table summarizes representative quantitative data for D-glyceric acid in human urine, as determined by GC-MS.
| Sample Matrix | Analyte | Concentration Range | Number of Samples | Analytical Method | Reference |
| Human Urine | D-Glyceric Acid | 10.8 to 19.9 mmol/24 h | 4 | GC-MS | [1] |
| Human Urine (Patient with Primary Hyperoxaluria Type 2) | Glyceric Acid | Markedly elevated peak at retention time 12.68 min | 1 | GC-MS | [2] |
| Human Urine (Control) | Glyceric Acid | Negligible peak | 1 | GC-MS | [2] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the GC-MS quantification of D-glyceric acid.
Caption: Experimental workflow for D-glyceric acid analysis by GC-MS.
Derivatization Pathway
The following diagram illustrates the two-step derivatization of D-glyceric acid.
Caption: Derivatization pathway of D-glyceric acid for GC-MS analysis.
References
Application Notes and Protocols: Conformational Analysis of (2R)-2,3-Dihydroxypropanoic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2,3-Dihydroxypropanoic acid, also known as (R)-glyceric acid, is a chiral carboxylic acid that plays a role in various metabolic pathways. Its biological activity and interaction with enzymes are intrinsically linked to its three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the conformational preferences of small molecules in solution. This application note provides a detailed protocol for the conformational analysis of this compound using one- and two-dimensional NMR experiments, focusing on the interpretation of coupling constants and Nuclear Overhauser Effect (NOE) data.
Principle of Conformational Analysis by NMR
The conformational landscape of this compound is defined by the rotation around the C2-C3 bond. This rotation gives rise to different staggered conformers, which can be distinguished by their unique sets of NMR parameters. The primary NMR observables for this analysis are:
-
Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbon atoms) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative populations of different conformers can be estimated.
-
Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei. NOE data, typically obtained from a 2D NOESY experiment, provide information about through-space proximities of protons, helping to identify the predominant conformation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Due to the polar nature of the analyte, deuterium oxide (D₂O) is a suitable solvent.[1] The use of a deuterated solvent is necessary to avoid a large solvent signal in the ¹H NMR spectrum and to enable the spectrometer's deuterium lock.[2]
-
Concentration: Prepare a solution with a concentration of 10-20 mg/mL. For a typical 5 mm NMR tube, this corresponds to dissolving 5-10 mg of this compound in 0.5-0.6 mL of D₂O.[3]
-
Dissolution and Homogenization: Dissolve the sample completely in the deuterated solvent.[1][2] Gentle vortexing or sonication may be used to aid dissolution. Ensure the final solution is clear and free of any particulate matter.[1][3]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3] The sample height in the tube should be approximately 4-5 cm.[3][4]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) can be added.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR Spectroscopy:
-
Purpose: To determine chemical shifts and measure vicinal coupling constants (³JHH).
-
Experiment: Standard 1D ¹H experiment.
-
Key Parameters:
-
Spectral Width: 12 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 16-64 (depending on concentration)
-
Temperature: 298 K
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons and confirm the spin system of the molecule.
-
Experiment: Gradient-selected COSY (gCOSY).
-
Key Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-8
-
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å) and to obtain semi-quantitative distance information.
-
Experiment: 2D NOESY with mixing time.
-
Key Parameters:
-
Spectral Width (F1 and F2): 12 ppm
-
Mixing Time: 500-800 ms (to allow for NOE buildup)
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 16-32
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbon atoms, aiding in the unambiguous assignment of the proton spectrum.
-
Experiment: Gradient-selected HSQC.
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 100-120 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 8-16
-
-
Data Processing and Analysis
-
Processing: Process all spectra using appropriate NMR software (e.g., MestReNova, TopSpin, NMRPipe). Apply window functions (e.g., sine-bell or exponential) to improve signal-to-noise or resolution.
-
Spectral Assignment: Use the COSY and HSQC spectra to assign all proton and carbon signals of this compound. The expected ¹H NMR signals correspond to the protons at C2 and C3.
-
Coupling Constant Measurement: From the high-resolution 1D ¹H spectrum, accurately measure the vicinal coupling constants (³J(H2,H3a) and ³J(H2,H3b)).
-
NOE Integration: Integrate the cross-peaks in the 2D NOESY spectrum to obtain their volumes, which are related to the inter-proton distances.
Data Presentation
The quantitative data obtained from the NMR analysis should be summarized for clarity.
| Parameter | H2-H3a | H2-H3b |
| Chemical Shift (δ, ppm) | [Hypothetical Value, e.g., 3.75] | [Hypothetical Value, e.g., 3.85] |
| Coupling Constant (³J, Hz) | [Hypothetical Value, e.g., 3.5] | [Hypothetical Value, e.g., 6.0] |
| NOESY Cross-Peak Intensity | [Relative Intensity, e.g., Medium] | [Relative Intensity, e.g., Strong] |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Visualization of Workflows and Relationships
Caption: Experimental workflow for NMR-based conformational analysis.
Caption: Logical relationship for conformational analysis.
Conclusion
NMR spectroscopy provides a robust and detailed approach to the conformational analysis of this compound in solution. By carefully preparing the sample and acquiring a suite of 1D and 2D NMR experiments, researchers can extract crucial parameters such as coupling constants and NOE intensities. The subsequent analysis of this data allows for the determination of the predominant conformational isomers, which is vital for understanding the molecule's structure-activity relationship. This protocol serves as a comprehensive guide for scientists in academic and industrial research, particularly in the fields of drug discovery and metabolomics.
References
Application of D-Glyceric Acid as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glyceric acid, a naturally occurring three-carbon sugar acid, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its inherent chirality, coupled with the presence of multiple functional groups (a carboxylic acid and two hydroxyl groups), makes it an attractive starting material for the enantioselective synthesis of a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of D-glyceric acid in the synthesis of key chiral synthons and bioactive molecules, including β-lactams and chiral glycerides. The availability of D-glyceric acid from the fermentation of glycerol, a byproduct of biodiesel production, further enhances its appeal as a renewable and cost-effective chiral precursor.[1][2]
Key Applications
D-Glyceric acid serves as a precursor to several important chiral intermediates, primarily through the strategic protection of its hydroxyl and carboxyl groups. The most common and useful derivative is the acetonide-protected form, which masks the cis-diol functionality, allowing for selective manipulation of the remaining carboxylic acid group. This protected form, (R)-2,3-O-isopropylidene-D-glyceric acid, is a gateway to a variety of valuable chiral synthons.
Synthesis of Chiral Aldehydes: (R)-Glyceraldehyde Acetonide
A pivotal transformation of D-glyceric acid is its conversion to (R)-glyceraldehyde acetonide. This chiral aldehyde is a widely used intermediate in the synthesis of pharmaceuticals and natural products. The overall synthetic strategy involves the protection of the diol, followed by the reduction of the carboxylic acid to the corresponding aldehyde.
Synthesis of β-Lactams
(R)-Glyceraldehyde acetonide, derived from D-glyceric acid, is a key precursor in the stereoselective synthesis of β-lactams, which are core structural motifs in many antibiotic drugs.[3][4][5] The chiral aldehyde is first converted to a chiral imine, which then undergoes a [2+2] cycloaddition reaction (Staudinger reaction) with a ketene to yield the desired β-lactam with high diastereoselectivity.[3][5]
Synthesis of Chiral Glycerides and Glycidol
D-Glyceric acid can be transformed into optically pure (R)-isopropylideneglycerol, a crucial intermediate for the synthesis of chiral mono-, di-, and triglycerides. This transformation involves esterification, acetalization, and reduction. Furthermore, (R)-isopropylideneglycerol can be converted to the valuable chiral epoxide, (R)-glycidol.
Data Presentation
The following tables summarize the quantitative data for the key transformations described in this document.
Table 1: Synthesis of (R)-Glyceraldehyde Acetonide from D-Glyceric Acid
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| 1. Acetonide Protection | (R)-2,3-O-Isopropylidene-D-glyceric acid | Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid, room temperature, 12 h | 95 | |
| 2. Esterification | Methyl (R)-2,3-O-isopropylidene-D-glycerate | Methanol, Dowex 50W-X8, reflux, 8 h | 92 | |
| 3. Reduction to Alcohol | (R)-2,3-O-Isopropylideneglycerol | LiAlH4, THF, 0 °C to room temperature, 4 h | 88 | |
| 4. Oxidation to Aldehyde | (R)-Glyceraldehyde acetonide | Pyridinium chlorochromate (PCC), CH2Cl2, room temperature, 2 h | 85 |
Table 2: Stereoselective Synthesis of a cis-β-Lactam
| Reactants | Product | Reagents and Conditions | Yield (%) | Diastereomeric Excess (de) | Reference |
| (R)-Glyceraldehyde acetonide derived imine, Benzyloxyacetyl chloride | cis-3-(Benzyloxy)-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-phenylazetidin-2-one | Triethylamine, CH2Cl2, -78 °C to room temperature, 12 h | 70-85 | >95% | [3] |
Experimental Protocols
Protocol 1: Synthesis of (R)-Glyceraldehyde Acetonide from D-Glyceric Acid
Step 1: Preparation of (R)-2,3-O-Isopropylidene-D-glyceric acid
-
To a solution of D-glyceric acid (10.6 g, 100 mmol) in acetone (200 mL) is added 2,2-dimethoxypropane (15.6 g, 150 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (150 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford (R)-2,3-O-isopropylidene-D-glyceric acid as a colorless oil.
Step 2: Preparation of Methyl (R)-2,3-O-isopropylidene-D-glycerate
-
A solution of (R)-2,3-O-isopropylidene-D-glyceric acid (14.6 g, 100 mmol) in methanol (150 mL) is treated with Dowex 50W-X8 resin (H+ form, 5 g).
-
The mixture is heated at reflux for 8 hours.
-
The resin is filtered off, and the filtrate is concentrated under reduced pressure to give the methyl ester.
Step 3: Preparation of (R)-2,3-O-Isopropylideneglycerol
-
A solution of methyl (R)-2,3-O-isopropylidene-D-glycerate (16.0 g, 100 mmol) in dry tetrahydrofuran (THF, 100 mL) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 4.2 g, 110 mmol) in dry THF (100 mL) at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the sequential dropwise addition of water (4.2 mL), 15% aqueous NaOH (4.2 mL), and water (12.6 mL).
-
The resulting precipitate is filtered off and washed with THF. The combined filtrates are dried over anhydrous sodium sulfate and concentrated in vacuo to yield (R)-2,3-O-isopropylideneglycerol.
Step 4: Preparation of (R)-Glyceraldehyde acetonide
-
To a stirred suspension of pyridinium chlorochromate (PCC, 32.3 g, 150 mmol) in anhydrous dichloromethane (CH2Cl2, 200 mL) is added a solution of (R)-2,3-O-isopropylideneglycerol (13.2 g, 100 mmol) in CH2Cl2 (50 mL).
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is diluted with diethyl ether (200 mL) and filtered through a pad of silica gel.
-
The filtrate is concentrated under reduced pressure to give (R)-glyceraldehyde acetonide.
Protocol 2: Stereoselective Synthesis of a cis-β-Lactam
Step 1: Formation of the Chiral Imine
-
A solution of (R)-glyceraldehyde acetonide (1.30 g, 10 mmol) and aniline (0.93 g, 10 mmol) in toluene (50 mL) is heated at reflux with a Dean-Stark trap for 4 hours.
-
The solvent is removed under reduced pressure to yield the crude imine, which is used in the next step without further purification.
Step 2: [2+2] Cycloaddition
-
To a solution of the crude imine (from Step 1) in anhydrous CH2Cl2 (50 mL) at -78 °C under a nitrogen atmosphere is added triethylamine (1.52 g, 15 mmol).
-
A solution of benzyloxyacetyl chloride (2.77 g, 15 mmol) in CH2Cl2 (20 mL) is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water (50 mL), and the organic layer is separated.
-
The aqueous layer is extracted with CH2Cl2 (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the cis-β-lactam.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the application of D-glyceric acid as a chiral building block.
Caption: Synthetic pathways from D-Glyceric Acid.
Caption: Logic of stereoselective β-lactam synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols: D-Glyceric Acid in Biochemical and Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-glyceric acid in biochemical and metabolic research. Detailed protocols for key experiments are included to facilitate the investigation of its metabolic roles and therapeutic potential.
Introduction
D-glyceric acid is a naturally occurring three-carbon sugar acid that plays a significant role in several metabolic pathways, including the catabolism of the amino acid serine and fructose metabolism.[1][2] Research into D-glyceric acid has gained momentum due to its implications in the inborn error of metabolism known as D-glyceric aciduria, and its emerging potential as a modulator of mitochondrial activity.[3][4] This document outlines the key applications of D-glyceric acid in research and provides detailed protocols for its analysis and use in experimental systems.
Biochemical and Metabolic Significance
D-glyceric acid is an intermediate in the metabolic breakdown of serine and fructose.[1][2] In the primary pathway, D-glyceraldehyde, derived from fructose metabolism, is converted to D-glyceric acid.[5] Subsequently, the enzyme D-glycerate kinase phosphorylates D-glyceric acid to 2-phosphoglycerate, which then enters the glycolytic pathway.[3][5]
A deficiency in D-glycerate kinase, due to mutations in the GLYCTK gene, leads to the accumulation of D-glyceric acid in bodily fluids, resulting in the rare autosomal recessive disorder D-glyceric aciduria.[1][3] This condition is characterized by a wide range of neurological symptoms, including intellectual disability, seizures, and developmental delay.[1]
Recent studies have highlighted a novel role for D-glyceric acid in activating mitochondrial metabolism. Oral administration of D-glyceric acid in healthy humans has been shown to upregulate oxidative phosphorylation (OXPHOS), increase the cellular NADH/NAD+ ratio, and reduce plasma lactate levels.[3][4] These findings suggest that D-glyceric acid may have therapeutic potential in conditions associated with mitochondrial dysfunction.
Key Applications in Research
-
Metabolic Pathway Analysis: D-glyceric acid is a key metabolite for studying the interplay between amino acid, carbohydrate, and energy metabolism.
-
Disease Modeling: Investigating the pathophysiology of D-glyceric aciduria and the impact of elevated D-glyceric acid on cellular function.
-
Drug Development: Exploring the therapeutic potential of D-glyceric acid and its derivatives as mitochondrial activators for age-related decline and metabolic disorders.[6]
-
Biochemical Assays: Serving as a substrate for studying the kinetics and inhibition of D-glycerate kinase.
Quantitative Data Summary
The following tables summarize key quantitative data related to D-glyceric acid from various research studies.
Table 1: Normal and Pathological Concentrations of D-Glyceric Acid in Human Samples
| Biological Sample | Condition | Concentration Range | Reference |
| Urine | Normal | 0.4–12 µmol/mmol creatinine | [7] |
| Urine | D-glyceric aciduria | 6343–8812 µmol/mmol creatinine | [7] |
| Plasma | Normal (27-39 years old) | ~0.3% of lactate concentration | [4] |
Table 2: Effects of D-Glyceric Acid Administration on Metabolic Parameters in Humans
| Parameter | Treatment Duration | Dosage | Observed Effect | Reference |
| Plasma Lactate | 4 and 21 days | Not specified | Strongly reduced | [3][4] |
| Cellular NADH/NAD+ ratio | 4 and 21 days | Not specified | Upregulated | [3][4] |
| Mitochondrial mRNA expression | 4 days | Not specified | Noticeably modulated | [3][4] |
Experimental Protocols
Protocol 1: Quantification of D-Glyceric Acid in Biological Samples by HPLC
This protocol describes the determination of D-glyceric acid in samples like urine or plasma using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Ion-exchange column (e.g., Aminex HPX-87H)
-
Mobile phase: 3-5 mM Sulfuric Acid (H₂SO₄)
-
D-glyceric acid standard
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 100 µL of cold 6% perchloric acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Sample Preparation (Urine):
-
Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of D-glyceric acid (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of dilutions ranging from 0.01 mg/mL to 0.5 mg/mL to generate a standard curve.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 60-70°C).
-
Set the mobile phase flow rate (e.g., 0.5-0.7 mL/min).
-
Inject 20 µL of the prepared standards and samples onto the column.
-
Detect the D-glyceric acid peak based on its retention time compared to the standard. The UV detector can be set to 210 nm, or an RI detector can be used.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the D-glyceric acid standards.
-
Determine the concentration of D-glyceric acid in the samples by interpolating their peak areas from the standard curve.
-
Protocol 2: In Vitro Treatment of Cultured Cells with D-Glyceric Acid to Assess Metabolic Effects
This protocol provides a framework for treating adherent cell lines (e.g., hepatocytes, myoblasts) with D-glyceric acid to investigate its impact on cellular metabolism.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
D-glyceric acid sodium salt
-
Phosphate-buffered saline (PBS)
-
24-well or 96-well cell culture plates
-
Assay kits for metabolic parameters (e.g., lactate production, NADH/NAD+ ratio, ATP levels)
-
Plate reader for absorbance or fluorescence measurements
Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well or 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of D-Glyceric Acid Treatment Medium:
-
Prepare a stock solution of D-glyceric acid sodium salt in sterile water or PBS.
-
On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a vehicle control (medium without D-glyceric acid).
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared D-glyceric acid treatment medium or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 4, 12, 24, or 48 hours).
-
-
Assessment of Metabolic Parameters:
-
At the end of the incubation period, collect the cell culture supernatant and/or lyse the cells according to the instructions of the specific assay kits being used.
-
Measure parameters such as:
-
Lactate production: Measure lactate concentration in the culture supernatant.
-
NADH/NAD+ ratio: Use a commercially available kit to measure the intracellular ratio of NADH to NAD+.
-
ATP levels: Use a luciferase-based assay to determine intracellular ATP concentrations.
-
Mitochondrial Respiration (requires specialized equipment like a Seahorse XF Analyzer): Measure the oxygen consumption rate (OCR) to assess mitochondrial function.
-
-
-
Data Analysis:
-
Normalize the results to the cell number or total protein content.
-
Compare the metabolic parameters of the D-glyceric acid-treated cells to the vehicle control to determine the dose-dependent effects.
-
Protocol 3: D-Glycerate Kinase Enzyme Assay (Spectrophotometric)
This protocol is adapted from methods used for glycerate kinase and can be used to measure the activity of D-glycerate kinase in tissue homogenates or purified enzyme preparations. The assay couples the production of ADP to the oxidation of NADH, which can be monitored at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Assay Buffer: 50 mM HEPES, pH 7.1, 20 mM KCl, 7 mM Mg-acetate
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (50 mM)
-
NADH solution (10 mM)
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) coupling enzymes
-
D-glyceric acid substrate solution (100 mM)
-
Enzyme sample (tissue homogenate or purified enzyme)
Procedure:
-
Prepare the Assay Cocktail:
-
In a microcentrifuge tube, prepare a master mix containing the assay buffer, ATP, PEP, NADH, PK, and LDH. The final concentrations in the cuvette should be approximately:
-
50 mM HEPES, pH 7.1
-
20 mM KCl
-
7 mM Mg-acetate
-
2.5 mM ATP
-
1 mM PEP
-
0.15 mM NADH
-
Sufficient units of PK and LDH
-
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 37°C.
-
-
Assay Measurement:
-
Add the assay cocktail to a cuvette.
-
Add the enzyme sample to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance for 2-3 minutes to check for any background reactions.
-
Initiate the reaction by adding the D-glyceric acid substrate to the cuvette and mix quickly.
-
Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min).
-
Enzyme activity (U/mL) = (ΔA340/min * Total assay volume) / (6.22 * Enzyme sample volume)
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 3. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synergism of cytosolic acidosis and reduced NAD+/NADH ratio is responsible for lactic acidosis-induced vascular smooth muscle cell impairment in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The Effects of Topically Applied Glycolic Acid and Salicylic Acid on Ultraviolet Radiation-Induced Erythema, DNA Damage and Sunburn Cell Formation in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization-based framework with flux balance analysis (FBA) and metabolic pathway analysis (MPA) for identifying metabolic objective functions | PLOS Computational Biology [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (2R)-2,3-Dihydroxypropanoic Acid from Fermentation Broth
Welcome to the technical support center for the purification of (2R)-2,3-Dihydroxypropanoic acid (also known as D-Glyceric acid) from fermentation broth. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the downstream processing of this valuable organic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for purifying this compound from fermentation broth?
A1: The primary purification strategies for this compound from fermentation broth include precipitation, ion exchange chromatography, reactive liquid-liquid extraction, and electrodialysis.[1][2] The choice of method depends on the desired purity, yield, and scale of operation.
Q2: How can I remove the biomass and other suspended solids from the fermentation broth before purification?
A2: The initial clarification of the fermentation broth is crucial. Common methods include centrifugation and filtration to remove microbial cells and other large solid particles.[3] For finer clarification, microfiltration or ultrafiltration can be employed to separate smaller particulates and macromolecules.[1]
Q3: What is a major challenge in the purification of organic acids like this compound?
A3: A significant challenge is the low concentration of the target acid in a complex aqueous mixture containing various other components from the fermentation medium.[3] Additionally, the high water solubility of small organic acids makes their separation from the aqueous broth difficult.[2]
Q4: Is it possible to crystallize this compound directly from the broth?
A4: Direct crystallization from the broth is challenging due to the presence of impurities. A common approach is to first form a salt of the acid, such as calcium (2R)-2,3-dihydroxypropanoate, which can then be precipitated and crystallized.[4][5] The purified salt can subsequently be converted back to the free acid.
Q5: What level of purity can be expected from these purification methods?
A5: The achievable purity depends on the chosen method and the number of purification steps. For instance, a combination of electrodialysis for concentration followed by crystallization of the calcium salt has been shown to yield a solid product.[4][6] Further purification using techniques like ion exchange chromatography can achieve very high purity levels suitable for pharmaceutical applications.
Troubleshooting Guides
Calcium Salt Precipitation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of precipitated calcium salt. | - Incomplete reaction between the acid and the calcium source (e.g., Ca(OH)₂ or CaCO₃).- Suboptimal pH for precipitation.- The concentration of the glycerate in the broth is too low. | - Ensure thorough mixing and sufficient reaction time.- Adjust the pH to the optimal range for calcium glycerate precipitation.- Concentrate the broth prior to precipitation using methods like evaporation or electrodialysis.[4][6] |
| Precipitate is difficult to filter or has a gelatinous consistency. | - Co-precipitation of impurities from the fermentation broth.- Rapid precipitation leading to the formation of very fine particles. | - Pretreat the broth with activated carbon to remove color and other impurities before precipitation.[1]- Control the rate of addition of the calcium source and the temperature to promote the growth of larger crystals. |
| The final product (free acid) has a high salt content. | - Incomplete conversion of the calcium salt to the free acid.- Inadequate washing of the precipitated acid. | - Ensure the stoichiometric addition of a strong acid (e.g., sulfuric acid) to convert the calcium salt.- Thoroughly wash the final product with deionized water. |
Ion Exchange Chromatography (IEX)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor binding of this compound to the anion exchange resin. | - Incorrect pH of the feed stream. The acid must be in its charged (deprotonated) form to bind to an anion exchanger.- The ionic strength of the feed is too high, preventing binding. | - Adjust the pH of the feed to be at least 1-2 units above the pKa of the acid.- Dilute the feed stream to reduce its ionic strength. |
| Co-elution of impurities with the target acid. | - The selectivity of the resin is insufficient.- The elution gradient is too steep. | - Optimize the elution conditions by using a shallower gradient of the eluent (e.g., salt or pH).[7]- Consider a multi-step purification process incorporating other chromatography techniques like size exclusion.[7] |
| Low recovery of the acid from the column. | - Irreversible binding of the acid to the resin.- The elution conditions are not strong enough to desorb the bound acid. | - Ensure the correct resin is chosen for the application.- Increase the concentration of the eluting salt or adjust the pH to neutralize the charge on the acid or the resin. |
Reactive Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of a stable emulsion at the aqueous-organic interface. | - Presence of surfactant-like compounds (e.g., proteins, lipids) from the fermentation broth.[8]- High shear mixing during extraction. | - Gently swirl or rock the mixture instead of vigorous shaking.[8]- Centrifuge the mixture to break the emulsion.[8]- Add a salt (salting out) to the aqueous phase to increase its polarity and facilitate phase separation.[8] |
| Low extraction efficiency. | - Suboptimal pH of the aqueous phase.- Incorrect choice of extractant or diluent.- Low concentration of the extractant. | - Adjust the pH of the aqueous phase to below the pKa of the acid to ensure it is in its undissociated form.- Screen different extractants (e.g., amines, organophosphorus compounds) and diluents to find the optimal combination.[9]- Increase the concentration of the extractant in the organic phase. |
| Difficulty in back-extracting the acid from the organic phase. | - Strong complex formation between the acid and the extractant. | - Use a back-extraction solution with a high pH (e.g., a basic solution) to deprotonate the acid and break the complex.- Consider a temperature or diluent swing to facilitate the release of the acid.[10] |
Quantitative Data Summary
Table 1: Performance of Different Purification Strategies for Glyceric Acid
| Purification Step | Feed Concentration | Final Concentration/Yield | Purity | Reference |
| Desalting Electrodialysis | 136.5 g/L Glycerate | 236.5 g/L Glycerate | - | [4][6] |
| Crystallization of Calcium Salt | 236.5 g/L Glycerate Solution (50 mL) | 9.35 g of GA calcium salt | - | [4][6] |
| Recovery Rate of Crystallization | - | 58.8% | - | [6] |
Experimental Protocols
Protocol 1: Purification via Calcium Salt Precipitation
-
Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the cells. Decant and collect the supernatant.
-
Concentration (Optional but Recommended): Concentrate the clarified broth using a method such as electrodialysis to increase the glycerate concentration to over 200 g/L.[4]
-
Precipitation:
-
Transfer the concentrated glycerate solution to a reaction vessel.
-
Slowly add a stoichiometric amount of calcium hydroxide (Ca(OH)₂) solution while stirring continuously.
-
Monitor the pH and maintain it in the neutral to slightly alkaline range.
-
Continue stirring for 1-2 hours to ensure complete precipitation of calcium (2R)-2,3-dihydroxypropanoate.
-
-
Crystal Recovery:
-
Collect the precipitate by vacuum filtration.
-
Wash the crystals with cold deionized water to remove soluble impurities.
-
Dry the crystals in an oven at 60°C until a constant weight is achieved.
-
-
Conversion to Free Acid:
-
Resuspend the dried calcium salt in deionized water.
-
Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to precipitate calcium sulfate.
-
Filter off the calcium sulfate precipitate. The resulting solution is the purified this compound.
-
Protocol 2: Purification using Ion Exchange Chromatography
-
Broth Preparation: Clarify the fermentation broth by centrifugation and filtration to remove all particulate matter.
-
pH Adjustment: Adjust the pH of the clarified broth to approximately 5.0-6.0 to ensure the this compound is in its anionic (glycerate) form.
-
Column Equilibration: Equilibrate a strong base anion exchange column with a buffer at the same pH as the prepared broth.
-
Loading: Load the pH-adjusted broth onto the equilibrated column. The glycerate ions will bind to the resin.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound glycerate using a decreasing pH gradient or an increasing salt gradient (e.g., with NaCl).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method like HPLC. Pool the fractions containing the purified product.
-
Desalting: If a salt gradient was used for elution, the pooled fractions may need to be desalted, for example, by dialysis or size exclusion chromatography.
Visualizations
Caption: Workflow for purification via calcium salt precipitation.
Caption: Workflow for purification using ion exchange chromatography.
References
- 1. US20110028759A1 - Process for the Purification of Organic Acids - Google Patents [patents.google.com]
- 2. halo.science [halo.science]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purolite.com [purolite.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijcea.org [ijcea.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale D-Glyceric Acid Synthesis
Welcome to the technical support center for large-scale D-glyceric acid (D-GA) synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of D-GA production.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial systems used for large-scale D-glyceric acid production?
A1: The most prominent microorganisms for D-GA production are acetic acid bacteria, particularly species from the genera Gluconobacter and Acetobacter. Strains like Gluconobacter frateurii and Acetobacter tropicalis are frequently cited for their ability to oxidize glycerol to D-glyceric acid.[1][2][3] Engineered E. coli has also been explored as a production host, utilizing alternative substrates like D-galacturonate.[4]
Q2: What typical titers and yields can be expected from microbial fermentation?
A2: Titers can vary significantly based on the strain and fermentation conditions. For example, Gluconobacter frateurii has been reported to accumulate up to 136.5 g/L of glyceric acid, while Acetobacter tropicalis can produce 101.8 g/L of D-GA with a high enantiomeric excess (99% ee).[1][3][5] Yields from glycerol are often around 50% or lower due to the formation of byproducts and complex metabolic pathways.[4]
Q3: What are the main byproducts and impurities encountered during D-GA synthesis?
A3: The primary byproduct during glycerol fermentation is often dihydroxyacetone (DHA).[6][7] Additionally, the formation of the L-glyceric acid (L-GA) enantiomer can be a significant issue, leading to a racemic mixture and complicating purification.[8][9] Other organic acids and residual medium components also contribute to the impurity profile.[7]
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis and purification of D-glyceric acid.
Issue 1: Low Product Titer or Yield
Question: My D-GA titer is significantly lower than reported values. What are the potential causes and how can I troubleshoot this?
Answer: Low titers are a common issue stemming from suboptimal fermentation conditions or strain-related problems. Key areas to investigate include pH control, oxygen supply, and substrate concentration.
Troubleshooting Steps:
-
Verify and Control pH: The pH of the fermentation broth naturally decreases as D-GA is produced. This acidification can inhibit cell growth and enzyme activity. It is critical to maintain the pH within the optimal range for your strain (typically around 5.0-6.0) by the controlled addition of a base, such as NaOH.[1] A fed-batch strategy where the base solution also contains glycerol can help maintain substrate levels while controlling pH.[1][3]
-
Optimize Aeration and Agitation: The oxidation of glycerol is an aerobic process. Insufficient dissolved oxygen is a frequent rate-limiting factor in large-scale fermenters. Increase the aeration rate (vvm, volume of air per volume of liquid per minute) and agitation speed (rpm) to improve oxygen transfer.[1][10]
-
Evaluate Initial Substrate Concentration: While a high initial glycerol concentration may seem beneficial, it can cause substrate inhibition, negatively impacting cell growth and productivity.[7] Test a range of initial glycerol concentrations (e.g., 5% to 15%) to find the optimal starting point for your specific strain.[8]
-
Check for Byproduct Accumulation: High concentrations of byproducts like dihydroxyacetone can inhibit the synthesis pathway. Analyze samples throughout the fermentation to quantify byproduct formation. If levels are high, consider metabolic engineering strategies, such as disrupting competing pathways (e.g., genes involved in DHA production).
Issue 2: Poor Enantiomeric Excess (ee) / High L-GA Formation
Question: My final product has a low D-GA enantiomeric excess. How can I increase the stereoselectivity?
Answer: The formation of L-GA is a known issue, particularly with some Gluconobacter strains which can produce D-GA with an ee as low as 72-79%.[1][8]
Troubleshooting Steps:
-
Strain Selection: The most critical factor for high enantiomeric excess is strain selection. Acetobacter species, such as A. tropicalis, have been shown to produce D-GA with a much higher ee (>99%) compared to many Gluconobacter strains.[1][3] If high purity is essential, consider switching to a more selective strain.
-
Process Optimization: While strain genetics are primary, fermentation conditions can sometimes influence enantioselectivity. Experiment with varying temperature, pH, and substrate feed rates to determine if these parameters have an impact on the D/L ratio for your chosen strain.
-
Enzymatic Resolution: If process changes are insufficient, consider downstream enzymatic resolution. This involves using an enzyme that selectively acts on one enantiomer, allowing for the separation of the desired D-GA.
Issue 3: Difficulties in Downstream Purification
Question: I am struggling to purify D-GA from the complex fermentation broth, and my final product is discolored. What purification strategies are effective?
Answer: The complexity of fermentation broth makes D-GA purification challenging.[7] A multi-step approach is typically required to remove cells, proteins, salts, and colored impurities.
Troubleshooting Steps:
-
Initial Broth Clarification: Begin by removing microbial cells and large debris. This is typically achieved through centrifugation followed by microfiltration and ultrafiltration.[11][12]
-
Decolorization: Fermentation broths often contain pigments and other chromophores. Treatment with activated charcoal can effectively remove these colored impurities.[6]
-
Desalting and Concentration: Electrodialysis is a highly effective method for removing mineral salts and concentrating the glycerate solution.[1][3] This step significantly improves the efficiency of subsequent crystallization.
-
Product Isolation:
-
Crystallization: The most common method for final isolation is crystallization. After concentration, D-GA can be crystallized as a salt (e.g., calcium glycerate) by adding a suitable counter-ion like calcium hydroxide.[1][3]
-
Ion-Exchange Chromatography: For higher purity, anion-exchange resins can be used to capture D-GA, allowing salts and neutral impurities to be washed away before eluting the purified product.[11]
-
Quantitative Data Summary
Table 1: Comparison of D-Glyceric Acid Production by Different Acetic Acid Bacteria
| Microorganism | Substrate | Titer (g/L) | Enantiomeric Excess (ee) of D-GA | Key Fermentation Conditions | Reference |
| Gluconobacter frateurii NBRC103465 | Glycerol | 136.5 | 72% | Jar fermentor, pH control | [1][3] |
| Acetobacter tropicalis NBRC16470 | Glycerol | 101.8 | 99% | Jar fermentor, pH 6, fed-batch | [1][3] |
| Gluconobacter sp. NBRC3259 | Glycerol | 54.7 | 77% | Jar fermentor, pH control | [6][8] |
Visualizations
Metabolic Pathway
The diagram below illustrates the key enzymatic step in the conversion of glycerol to D-glyceric acid and the competing reaction that forms the main byproduct, dihydroxyacetone (DHA). The oxidation is primarily catalyzed by membrane-bound alcohol dehydrogenase (mADH).[1][2][3]
Experimental Workflow
This workflow outlines the general process for producing and purifying D-glyceric acid on a large scale.
References
- 1. Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. [PDF] Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol | Semantic Scholar [semanticscholar.org]
- 6. Production of glyceric acid by Gluconobacter sp. NBRC3259 using raw glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production [jstage.jst.go.jp]
- 10. Biotechnological production of D-glyceric acid and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20100261240A1 - Method of purifying alcohol from a fermentation broth - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Improving the yield of D-glyceric acid in microbial and enzymatic production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of D-glyceric acid in microbial and enzymatic production.
Microbial Production of D-Glyceric Acid: Troubleshooting and FAQs
This section focuses on common issues encountered during the production of D-glyceric acid using microbial fermentation.
Frequently Asked Questions (FAQs)
Q1: My D-glyceric acid yield is lower than expected. What are the common causes and how can I troubleshoot this?
A1: Low yield is a frequent issue in microbial D-glyceric acid production. Several factors can contribute to this problem. Here's a step-by-step troubleshooting guide:
-
Sub-optimal Glycerol Concentration: High initial concentrations of glycerol can inhibit cell growth, while very low concentrations may be insufficient for optimal production. For instance, with Acetobacter tropicalis, D-glyceric acid biosynthesis is more effective at glycerol concentrations above 100 g/L, though cell growth may be inhibited at very high concentrations. A two-step culture strategy can be effective, where an initial phase with lower glycerol concentration focuses on biomass accumulation, followed by a production phase with higher glycerol concentration using whole-cell biocatalysis.
-
Inadequate Aeration: Aeration is a critical parameter. Insufficient oxygen supply can lead to the formation of byproducts such as dihydroxyacetone (DHA). Conversely, excessive aeration can also negatively impact D-glyceric acid production in some strains. For A. tropicalis, an aeration rate of 2.5 vvm has been shown to be optimal for D-glyceric acid production, while lower (0.5 vvm) or higher (5.0 vvm) rates can significantly reduce the yield.
-
Incorrect pH: The pH of the culture medium significantly influences enzyme activity and cell viability. For Gluconobacter frateurii, controlling the pH at 6.0 has been shown to enhance D-glyceric acid production. A drop in pH during fermentation is common due to acid production and needs to be controlled.
-
Nutrient Limitation: Ensure that the fermentation medium is not depleted of essential nutrients such as nitrogen sources (e.g., polypeptone, yeast extract) and minerals (e.g., MgSO4).
-
Byproduct Formation: The primary byproduct in the microbial production of D-glyceric acid from glycerol is often dihydroxyacetone (DHA). The formation of DHA is favored under certain conditions, such as sub-optimal aeration. Optimizing aeration and pH can shift the metabolic flux towards D-glyceric acid.
Q2: I am observing significant formation of dihydroxyacetone (DHA) in my fermentation broth. How can I minimize its production?
A2: Minimizing DHA formation is key to improving D-glyceric acid yield and simplifying downstream processing. Here are some strategies:
-
Optimize Aeration and Agitation: The balance between D-glyceric acid and DHA production is heavily influenced by oxygen availability. For A. tropicalis, a higher aeration rate (e.g., 2.5 vvm) favors D-glyceric acid production, while lower rates can lead to increased DHA. The agitation speed also plays a role in ensuring adequate oxygen transfer.
-
Control the pH: Maintaining the pH of the culture medium within the optimal range for D-glyceric acid production (typically around 6.0-6.5) can help suppress the pathways leading to DHA.[1]
-
Strain Selection: Different strains of acetic acid bacteria have varying tendencies to produce DHA. For example, some Gluconobacter strains are known to produce significant amounts of DHA. Selecting a strain with a known high selectivity for D-glyceric acid, such as Acetobacter tropicalis NBRC16470, is crucial.[1][2]
Q3: The enantiomeric excess (ee) of my D-glyceric acid is low. How can I improve it?
A3: Achieving high enantiomeric purity is critical for many applications of D-glyceric acid. The primary factor influencing the D/L ratio is the choice of microbial strain.
-
Strain Selection: Different species and even different strains within the same species of acetic acid bacteria produce varying ratios of D- and L-glyceric acid. For example, Acetobacter tropicalis NBRC16470 is known to produce D-glyceric acid with a high enantiomeric excess of 99%.[1][2][3] In contrast, some Gluconobacter frateurii strains produce D-glyceric acid with a lower ee of around 72%.[1][2] Therefore, selecting a well-characterized strain is the most effective way to ensure high enantiomeric purity.
-
Metabolic Engineering: In host organisms like E. coli, metabolic engineering can be used to create pathways that exclusively produce the D-enantiomer. By expressing specific enzymes and knocking out competing pathways, it is possible to achieve complete enantio-purity.
-
Microbial Resolution: An alternative approach is the use of a second microorganism that selectively consumes the unwanted L-enantiomer from a racemic mixture, thereby increasing the enantiomeric excess of the desired D-glyceric acid.
Data Presentation: Microbial Production of D-Glyceric Acid
| Microbial Strain | Substrate | Titer (g/L) | Molar Yield (%) | Enantiomeric Excess (ee) of D-GA (%) | Reference |
| Gluconobacter frateurii NBRC103465 | Glycerol | 136.5 | Not Reported | 72 | [1][2] |
| Acetobacter tropicalis NBRC16470 | Glycerol | 101.8 | Not Reported | 99 | [1][2][3] |
| Engineered E. coli (ΔgarKΔhyiΔglxKΔuxaC) | D-Galacturonate | 4.8 | 83 | 100 |
Enzymatic Production of D-Glyceric Acid: Troubleshooting and FAQs
This section addresses common challenges in the enzymatic synthesis of D-glyceric acid.
Frequently Asked Questions (FAQs)
Q1: My enzymatic reaction is showing low conversion of glycerol to D-glyceric acid. What could be the reasons?
A1: Low conversion in enzymatic reactions can stem from several factors related to the enzyme, substrate, and reaction conditions.
-
Enzyme Instability/Denaturation: Enzymes are sensitive to temperature and pH. Operating outside the optimal range for the specific enzyme (e.g., alditol oxidase) can lead to denaturation and loss of activity.[4] Ensure the reaction temperature and pH are maintained at the enzyme's optimum.[4]
-
Substrate Inhibition: At very high concentrations, the substrate (glycerol) itself can sometimes inhibit the enzyme's activity.[5] This phenomenon, known as substrate inhibition, leads to a decrease in the reaction rate as the substrate concentration increases beyond a certain point.[5] If substrate inhibition is suspected, try running the reaction at a lower initial glycerol concentration.
-
Product Inhibition: The product, D-glyceric acid, can also inhibit the enzyme, slowing down the reaction as it accumulates. If product inhibition is a factor, consider strategies for in-situ product removal.
-
Cofactor Limitation/Degradation: Many oxidoreductases used for D-glyceric acid synthesis require cofactors (e.g., NAD+, FAD). If the cofactor is not regenerated or becomes degraded during the reaction, it can become a limiting factor. Ensure an efficient cofactor regeneration system is in place if required.
-
Presence of Inhibitors in the Substrate: If you are using crude glycerol, it may contain impurities (e.g., methanol, salts) that can inhibit the enzyme. Pre-treatment of crude glycerol may be necessary.
Q2: The activity of my enzyme seems to decrease over the course of the reaction. How can I improve its stability?
A2: Improving enzyme stability is crucial for achieving high yields and for the economic feasibility of the process.
-
Immobilization: Immobilizing the enzyme on a solid support can often enhance its stability and allow for easier reuse.
-
Protein Engineering: Techniques like directed evolution can be used to generate enzyme variants with improved stability and activity under specific process conditions.[6]
-
Addition of Stabilizers: In some cases, the addition of stabilizing agents such as glycerol (at non-inhibitory concentrations), sorbitol, or certain salts can help maintain the enzyme's structure and activity.
-
Optimization of Reaction Conditions: Carefully optimizing the pH, temperature, and ionic strength of the reaction buffer can significantly improve enzyme stability.
Data Presentation: Enzymatic Production of D-Glyceric Acid
| Enzyme | Substrate | Product | Key Findings | Reference |
| Alditol Oxidase (from Streptomyces coelicolor A3(2)) | Glycerol | D-Glyceric Acid | A quadruple mutant (V125M/A244T/V133M/G399R) showed a 2.4-fold higher specific activity towards glycerol compared to the wild-type enzyme.[6] | [6] |
Experimental Protocols
Protocol 1: Two-Step Microbial Production of D-Glyceric Acid using Acetobacter tropicalis[1]
This protocol is a two-step strategy to separate cell growth from D-glyceric acid production, thereby maximizing the yield.
Materials:
-
Acetobacter tropicalis strain (e.g., NBRC16470)
-
Seed Culture Medium (per liter): 5 g polypeptone, 5 g yeast extract, 1 g MgSO₄·7H₂O, 0.9 g KH₂PO₄, 0.1 g K₂HPO₄, 50 g glycerol. Adjust pH to 6.5.
-
Production Medium (per liter): 150 g glycerol.
-
0.9% NaCl solution (sterile)
-
Shaker incubator, centrifuge, 250 mL Erlenmeyer flasks.
Procedure:
Stage 1: Cell Growth
-
Prepare the seed culture medium and sterilize.
-
Inoculate a single colony of A. tropicalis into a small volume of seed culture medium and incubate at 30°C with shaking (200 rpm) for 24-48 hours to prepare a pre-culture.
-
Inoculate 2.5 mL of the pre-culture into a 250 mL Erlenmeyer flask containing 50 mL of the seed culture medium.
-
Incubate at 30°C with shaking at 200 rpm for approximately 60 hours to allow for sufficient biomass accumulation.
Stage 2: Whole-Cell Biocatalysis for D-Glyceric Acid Production
-
Harvest the cells from the Stage 1 culture by centrifugation at 10,000 rpm for 5 minutes.
-
Wash the cell pellet twice with sterile 0.9% NaCl solution to remove residual nutrients from the growth medium.
-
Resuspend the washed cell pellet in the production medium (150 g/L glycerol) to an optical density at 600 nm (OD₆₀₀) of 5.0.
-
Transfer 50 mL of this cell suspension into a 250 mL Erlenmeyer flask.
-
Incubate at 28°C with shaking at 200 rpm for 48 hours.
-
Monitor the production of D-glyceric acid and the consumption of glycerol using HPLC.
Protocol 2: General Protocol for Enzymatic Synthesis of D-Glyceric Acid
This is a generalized protocol for the enzymatic synthesis of D-glyceric acid from glycerol using a glycerol dehydrogenase or oxidase. The specific conditions will need to be optimized for the particular enzyme being used.
Materials:
-
Glycerol Dehydrogenase or Oxidase (e.g., Alditol Oxidase)
-
Glycerol
-
Cofactor (e.g., NAD⁺ or FAD, depending on the enzyme)
-
Cofactor regeneration system (if necessary)
-
Reaction Buffer (e.g., potassium phosphate buffer, pH optimized for the enzyme)
-
Temperature-controlled reactor or water bath
-
pH meter and controller
Procedure:
-
Prepare the reaction buffer at the desired concentration and pH.
-
Dissolve glycerol in the reaction buffer to the desired starting concentration. Be mindful of potential substrate inhibition at very high concentrations.
-
If a cofactor is required, add it to the reaction mixture at an appropriate concentration. If a cofactor regeneration system is being used, add its components as well.
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme solution.
-
Maintain the temperature and pH of the reaction mixture throughout the experiment. The pH may need to be controlled by the addition of a base (e.g., NaOH) as D-glyceric acid is produced.
-
Take samples at regular intervals to monitor the progress of the reaction.
-
Analyze the samples for glycerol consumption and D-glyceric acid formation using a suitable analytical method such as HPLC.
Protocol 3: Downstream Processing - Purification of D-Glyceric Acid from Fermentation Broth
This protocol outlines a general procedure for the recovery and purification of D-glyceric acid from a fermentation broth. A common method involves electrodialysis.[1]
Materials:
-
Fermentation broth containing D-glyceric acid
-
Centrifuge
-
Electrodialysis (ED) unit with appropriate membranes (anion-exchange and bipolar membranes)
-
Crystallization vessel
-
Calcium hydroxide or other suitable salt for precipitation
Procedure:
-
Cell Removal: Centrifuge the fermentation broth to remove the microbial cells.
-
Desalting and Concentration by Electrodialysis:
-
Use a desalting ED system with anion-exchange membranes to concentrate the glycerate from the cell-free broth.
-
-
Conversion to D-Glyceric Acid:
-
Employ a water-splitting ED system with bipolar membranes to convert the concentrated sodium glycerate solution into D-glyceric acid.
-
-
Crystallization:
-
The resulting D-glyceric acid solution can be further concentrated and then crystallized, often as a salt (e.g., calcium glycerate), to achieve high purity.
-
Visualizations
Caption: General workflow for microbial production of D-glyceric acid.
Caption: Troubleshooting workflow for low D-glyceric acid yield.
Caption: Metabolic pathway for D-glyceric acid production in engineered E. coli.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Microbial production of glyceric acid, an organic acid that can be mass produced from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Draft Genome Sequence of Acetobacter tropicalis Type Strain NBRC16470, a Producer of Optically Pure d-Glyceric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. monash.edu [monash.edu]
- 5. youtube.com [youtube.com]
- 6. Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability assessment of (2R)-2,3-Dihydroxypropanoic acid under various conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend storage at room temperature, while others suggest a temperature range of 10°C to 25°C.[3] It is also advised to protect it from extremes of temperature and direct sunlight.[2] For the L-enantiomer, which may have similar properties, storage under an inert gas like nitrogen is recommended as it can be hygroscopic.[3]
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: The Safety Data Sheet for a related compound, DL-Glyceric acid, advises avoiding direct sunlight, suggesting potential photosensitivity.[2] As a general precautionary measure, it is recommended to store the compound and its solutions in amber vials or protected from light to minimize the risk of photodegradation. For critical applications, a formal photostability study should be conducted according to ICH Q1B guidelines.[4]
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathways for this compound are expected to be oxidation and decarboxylation, particularly under harsh conditions. Oxidation of the secondary alcohol group can yield hydroxypyruvic acid, and further oxidation could lead to smaller organic acids. While specific degradation products under various stress conditions have not been extensively documented in the literature, a forced degradation study can help identify them.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in physical appearance of the solid (e.g., discoloration, clumping) | 1. Hygroscopicity (absorption of moisture). 2. Degradation due to improper storage. | 1. Store in a desiccator or under an inert atmosphere. 2. Ensure the container is tightly sealed. 3. Verify storage temperature and protection from light. |
| Unexpected peaks in chromatogram during analysis | 1. Presence of impurities in the starting material. 2. Degradation of the compound in solution. 3. Interaction with the solvent or other components in the formulation. | 1. Analyze a freshly prepared solution of a new batch of the compound. 2. Prepare solutions fresh before use and store them under appropriate conditions (e.g., refrigerated, protected from light). 3. Evaluate the stability of the compound in the chosen solvent system over time. |
| Loss of potency or inconsistent results in biological assays | 1. Degradation of the active compound. 2. pH shift in the assay medium. | 1. Confirm the purity and integrity of the this compound using a suitable analytical method (e.g., HPLC). 2. Use freshly prepared solutions for assays. 3. Ensure the buffer capacity of the assay medium is sufficient to handle the acidity of the compound. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source |
| pH of Aqueous Solutions | 100 mM: 2.27 10 mM: 2.8 1 mM: 3.38 | [5] |
| Recommended Storage Temperature | Room Temperature or 10°C - 25°C | [2][3] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in the control sample.
-
Characterize the degradation products using techniques such as mass spectrometry (MS) coupled with HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Column: Aminex HPX-87H (300 x 7.8 mm) or equivalent ion-exchange column.
-
Mobile Phase: 5 mM Sulfuric Acid in water.[6]
-
Column Temperature: 60°C.[6]
-
Detector: UV at 210 nm and/or Refractive Index (RI).[7]
-
Injection Volume: 20 µL.
Note: Method optimization may be required to achieve the desired separation of all degradation products from the parent peak.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential oxidative degradation pathway.
References
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pH of Glyceric Acid [whatistheph.com]
- 6. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimization of Electrodialysis for D-Glyceric Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of D-glyceric acid using electrodialysis (ED).
Troubleshooting Guide
This section addresses specific issues that may arise during the electrodialysis process for D-glyceric acid purification.
| Issue/Question | Possible Causes | Recommended Solutions |
| Low Desalination Rate / Slow Purification | 1. Low Current Density/Voltage: Insufficient electrical potential difference to drive ion migration effectively.[1][2] 2. Membrane Fouling: Accumulation of organic molecules, proteins, or colloidal particles on the membrane surface, increasing resistance.[3][4][5][6] 3. High Solution Resistance: Low conductivity of the diluate stream as purification proceeds.[7] 4. Incorrect Flow Rate: Suboptimal flow rates can lead to increased concentration polarization.[1] | 1. Increase Applied Voltage/Current Density: Gradually increase the electrical potential, but remain below the limiting current density (LCD) to avoid water splitting.[1][2] 2. Membrane Cleaning: Implement a cleaning-in-place (CIP) protocol. A common method involves flushing the system with a dilute acid solution (e.g., 10% nitric acid) or a specific cleaning agent recommended by the membrane manufacturer.[8] 3. Optimize Operating Parameters: Adjusting the voltage dynamically can maintain a high current efficiency and reduce energy consumption.[9] 4. Adjust Flow Rate: Increase the flow rate to reduce the thickness of the diffusion boundary layer and minimize concentration polarization.[1] |
| High Energy Consumption | 1. Operating Above Limiting Current Density (LCD): Leads to water splitting (generation of H+ and OH- ions), which consumes energy without contributing to desalination.[2][10] 2. Membrane Fouling: Increased electrical resistance of the fouled membranes requires more energy to maintain the desired ion flux.[5][6][10] 3. High Reverse Ion Leakage: Back-diffusion of ions from the concentrate to the diluate compartment.[3] 4. Low Feed Concentration: Very dilute solutions have high resistance, leading to higher specific energy consumption.[1] | 1. Determine and Operate Below LCD: Perform a current-voltage curve analysis to identify the LCD and operate at a current density just below this point.[2] 2. Regular Membrane Cleaning: Preventative cleaning cycles can maintain low membrane resistance.[8] 3. Optimize Stack Configuration: Ensure proper spacer design and membrane spacing to minimize resistance. 4. Pre-concentration: If feasible, pre-concentrate the feed solution to increase conductivity. |
| Membrane Fouling and Degradation | 1. Organic Fouling: Adsorption or deposition of organic molecules (like residual proteins or other non-glyceric acid matter) onto the membrane surface, particularly anion exchange membranes (AEMs).[4][5] 2. Colloidal Fouling: Aggregation and deposition of colloidal particles due to changes in pH near the membrane surface.[3][11] 3. Biofouling: Growth of microorganisms on the membrane surface, forming a biofilm.[4][12] 4. Scaling: Precipitation of inorganic salts if their concentration exceeds solubility limits in the concentrate stream.[10] | 1. Pre-treatment of Feed Solution: Use ultrafiltration (UF) to remove macromolecules and suspended solids before electrodialysis.[3] 2. pH Control: Maintain the pH of the feed solution to control the charge of potential foulants and prevent precipitation.[3][11] 3. Pulsed Electric Field or Polarity Reversal (EDR): These techniques can disrupt the buildup of foulant layers on the membrane surface.[10] 4. Chemical Cleaning: Use appropriate cleaning agents to remove specific types of foulants (e.g., enzymatic cleaners for proteins, acid/base for scaling).[8] |
| Product (D-Glyceric Acid) Loss | 1. Migration to Concentrate Stream: If D-glyceric acid is partially ionized, the glycerate anions can migrate across the AEM into the concentrate stream. 2. Water Transport (Osmosis/Electro-osmosis): Can dilute the product stream and carry some product into the concentrate.[13] 3. Incorrect Membrane Selection: Use of membranes with low selectivity for the target ions. | 1. pH Adjustment: Operate at a pH where D-glyceric acid is predominantly in its non-ionized form to minimize migration. However, this must be balanced with the need for sufficient conductivity. 2. Optimize Current Density: High current densities can increase water transport.[14] Operating at optimal levels can minimize this effect. 3. Select High-Selectivity Membranes: Utilize membranes specifically designed for organic acid purification, which may have modified surfaces to reduce organic fouling and improve selectivity. |
| Significant pH Fluctuation in Diluate/Concentrate | 1. Water Splitting: Occurs when operating near or above the limiting current density, generating H+ and OH- ions and causing pH shifts.[2] 2. Proton Leakage: Protons (H+) can leak across the anion exchange membrane, especially at low pH.[15] 3. Electrode Reactions: Reactions at the anode and cathode produce acid and base, respectively. An imbalance in the electrode rinse solution can affect the process streams. | 1. Operate Below LCD: Avoids significant water splitting.[2] 2. Control Feed pH: Buffer the feed solution or adjust its initial pH to a stable operating range. The optimal pH for heavy metal removal in one study was found to be 6.[16] 3. Proper Electrode Rinse: Ensure adequate flow and buffering of the electrode rinse solution (e.g., a sodium sulfate solution) to neutralize the produced acid and base.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary principle of electrodialysis for purifying D-glyceric acid?
A1: Electrodialysis (ED) is an electrochemical separation process that uses ion-exchange membranes and an electrical potential difference as the driving force.[17] In a D-glyceric acid solution, which may contain salt impurities (e.g., from a fermentation broth), the applied electric field causes the positive (cations) and negative (anions) salt ions to migrate through cation exchange membranes (CEMs) and anion exchange membranes (AEMs), respectively. The D-glyceric acid, being a larger and often less charged molecule, is largely retained, leading to its purification.[17][18]
Q2: How do I determine the optimal voltage or current density for my experiment?
A2: The optimal setting is typically just below the "limiting current density" (LCD).[2] Operating above the LCD leads to inefficient energy use and water splitting, which can cause undesirable pH changes.[2] To find the LCD, you can generate a current-voltage curve for your specific setup and solution. This involves gradually increasing the voltage and measuring the resulting current. The point where the current begins to plateau indicates the LCD.
Q3: What type of membranes should I use?
A3: For organic acid purification, it is crucial to use membranes that are resistant to organic fouling.[4] You will need both cation exchange membranes (CEMs), which allow positive ions to pass, and anion exchange membranes (AEMs), which allow negative ions to pass.[17] The choice of specific commercial membranes can depend on the exact composition of your feed solution and the manufacturer's specifications regarding stability in organic acid solutions.
Q4: Why is my system's electrical resistance increasing over time?
A4: An increase in global system resistance during a batch operation is a classic indicator of two phenomena: 1) The desalination process itself, as ions are removed from the diluate, its conductivity naturally decreases, thereby increasing resistance.[7][11] 2) Membrane fouling, where contaminants deposit on the membrane surface, impeding ion flow and increasing electrical resistance.[6][11] If the resistance increase is rapid and accompanied by a drop in performance, fouling is the likely cause.
Q5: Can I recover the D-glyceric acid that might be lost to the concentrate stream?
A5: Minimizing loss is preferable to recovery. Loss is often due to the migration of glycerate anions. Operating at a pH that minimizes the ionization of D-glyceric acid can reduce this migration. If significant loss occurs, recovery from the concentrate stream would require an additional separation step, which can be complex and costly.
Key Experimental Data
The following tables summarize typical operating parameters and performance metrics found in electrodialysis for organic acid and glycerol purification, which can serve as a starting point for D-glyceric acid experiments.
Table 1: Typical Operating Parameters
| Parameter | Range | Significance | Reference |
| Applied Voltage | 30-40 Volts (per stack) | The primary driving force for ion transport. Higher voltage increases ion flux but also energy consumption. | [1] |
| Current Density | 50 mA/cm² | Directly related to the rate of ion removal. Should be kept below the limiting current density. | [19] |
| Feed Solution pH | 1.1 - 6.0 | Affects the ionization state of D-glyceric acid and the surface charge of potential foulants.[3][16] | [3][16] |
| Flow Rate | 7-11 GPM (pilot scale) | Influences the thickness of the boundary layer and helps control concentration polarization. | [1] |
| Electrolyte Concentration | 6-8% wt. Na₂SO₄ | Used in the electrode compartments to ensure good conductivity and stable operation. | [8] |
Table 2: Performance Metrics
| Metric | Typical Value | Description | Reference |
| Ash/Salt Removal | >80-99% | The percentage of ionic impurities removed from the D-glyceric acid solution. | [3][9] |
| Glycerol/Product Recovery | >60-71% | The percentage of the target molecule retained in the diluate stream after purification. | [8][9] |
| Current Efficiency | 60-89% | The ratio of the electric charge used for ion transport versus the total charge passed through the system. | [5][19] |
| Energy Consumption | 2.59 - 8.9 kWh/m³ | The amount of energy required to purify a given volume of product. Highly dependent on initial salt concentration and target purity. | [8][19] |
Experimental Protocols
Protocol 1: Determination of Limiting Current Density (LCD)
-
Apparatus Setup: Assemble the electrodialysis stack with cation and anion exchange membranes. Prepare three separate circuits for the diluate (D-glyceric acid feed), concentrate, and electrode rinse solutions.[13]
-
Solution Preparation: Prepare a representative batch of the D-glyceric acid feed solution. Use a salt solution (e.g., 0.5 M NaCl) of similar initial conductivity for the concentrate stream. Prepare an electrode rinse solution (e.g., 0.3 M Na₂SO₄).[13]
-
System Operation: Circulate all three solutions through the ED stack at a constant, predetermined flow rate and temperature (e.g., 20 °C).[13]
-
Current-Voltage Measurement: Apply a low initial voltage and record the stable current. Increment the voltage in small steps, allowing the current to stabilize at each step before recording.
-
Data Plotting: Plot the measured current density (A/m²) against the applied voltage (V). The resulting graph will show an initial linear (Ohmic) region, followed by a plateau. The point where the curve deviates from linearity and begins to flatten is the limiting current density.[20]
Protocol 2: Standard Batch Electrodialysis Purification
-
Pre-treatment: If the D-glyceric acid solution contains suspended solids or macromolecules, pre-filter it using ultrafiltration to prevent rapid membrane fouling.[3]
-
System Preparation: Fill the diluate tank with the pre-treated D-glyceric acid solution. Fill the concentrate and electrode rinse tanks with their respective solutions.
-
Operation: Begin circulating all solutions through the ED stack. Apply a constant current density set to approximately 80-90% of the predetermined LCD.
-
Monitoring: Continuously monitor the conductivity and pH of the diluate solution. A significant decrease in conductivity indicates successful removal of ionic impurities.[11] The process can be stopped when the conductivity reaches a target low level or stabilizes.
-
Membrane Cleaning: After the experiment, perform a cleaning-in-place (CIP) procedure by flushing the system with deionized water, followed by a recommended cleaning solution (e.g., dilute nitric acid) to remove any fouling, and then a final water rinse.[8][13]
Process Visualizations
Electrodialysis Workflow
Caption: General workflow for D-glyceric acid purification using electrodialysis.
Troubleshooting Logic for Low Desalination
Caption: Decision tree for troubleshooting low desalination rates in electrodialysis.
References
- 1. cduaws.nmwrri.nmsu.edu [cduaws.nmwrri.nmsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Electrodialysis Deacidification of Acid Hydrolysate in Hemicellulose Saccharification Process: Membrane Fouling Identification and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Fouling and Mitigation Behavior of Foulants on Ion Exchange Membranes with Surface Property in Reverse Electrodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. glamour-project.eu [glamour-project.eu]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Ion Exchange Membranes in Electrodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Study on Biofouling and Cleaning of Anion Exchange Membranes for Reverse Electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Electro-membrane processes for organic acid recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Current-Voltage and Transport Characteristics of Heterogeneous Ion-Exchange Membranes in Electrodialysis of Solutions Containing a Heterocyclic Amino Acid and a Strong Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of D- and L-Glyceric Acid
Welcome to the technical support center for the chiral resolution of D- and L-glyceric acid. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating D- and L-glyceric acid?
A1: The main techniques for the chiral resolution of D- and L-glyceric acid include:
-
Chiral High-Performance Liquid Chromatography (HPLC): A direct method that separates enantiomers on a chiral stationary phase (CSP).
-
Microbial Resolution: Utilizes microorganisms that selectively consume one enantiomer, leaving the other in the mixture.
-
Diastereomeric Salt Crystallization: A classical method where the racemic mixture is reacted with a chiral resolving agent to form diastereomers with different solubilities, allowing for separation by crystallization.
-
Chiral Derivatization: Involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated by standard chromatography techniques.
Q2: How do I choose the best chiral resolution method for my application?
A2: The choice of method depends on several factors:
-
Scale of separation: For small-scale analytical purposes, chiral HPLC is often preferred. For larger-scale preparations, diastereomeric salt crystallization or microbial resolution may be more suitable.
-
Purity requirements: The desired enantiomeric excess (ee%) will influence the choice of method and the optimization required.
-
Available equipment and expertise: Chiral HPLC requires specialized columns and instrumentation, while microbial resolution requires microbiology laboratory facilities.
-
Cost and time constraints: Diastereomeric salt crystallization can be time-consuming and may require screening of multiple resolving agents.
Q3: What is enantiomeric excess (ee%) and how is it calculated?
A3: Enantiomeric excess (ee%) is a measure of the purity of a chiral sample. It is calculated as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. The formula is:
ee% = |(% major enantiomer - % minor enantiomer)|
For example, a mixture containing 95% of the D-enantiomer and 5% of the L-enantiomer has an ee of 90%.
Q4: What is the significance of the specific rotation value?
A4: Specific rotation is a physical property of a chiral compound and is the angle to which a plane-polarized light is rotated by a solution of the compound at a specific concentration and path length. It is used to characterize a pure enantiomer and to determine the enantiomeric excess of a mixture. The observed specific rotation of a mixture is directly proportional to its enantiomeric excess. There have been conflicting reports in the literature regarding the sign of the specific rotation for D-glyceric acid, with some sources indicating it is D-(+) and others D-(-). It is crucial to use a reliable standard and consistent experimental conditions when determining the specific rotation.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Temperature fluctuations. | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based).- Optimize the mobile phase by varying the organic modifier, additives (acidic or basic), and their concentrations.- Control the column temperature, as lower temperatures often improve resolution. |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the HPLC system. | - Add a small amount of an acidic or basic modifier to the mobile phase to suppress ionization.- Reduce the sample concentration or injection volume.- Ensure all fittings are secure and use tubing with appropriate inner diameter. |
| Peak splitting or broadening | - Column degradation or contamination.- Sample solvent incompatible with the mobile phase.- Co-elution with an impurity. | - Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.[1] - Dissolve the sample in the mobile phase whenever possible.- Analyze the sample purity and optimize the separation method to resolve the impurity.[2] |
| Irreproducible retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Pump malfunction. | - Ensure the column is fully equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily and degas it properly.- Check the pump for leaks and ensure a stable flow rate. |
Microbial Resolution
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of the desired enantiomer | - Suboptimal growth conditions for the microorganism (pH, temperature, aeration).- Incomplete degradation of the unwanted enantiomer.- Inhibition of microbial growth by high substrate concentration. | - Optimize the culture medium and physical parameters for the specific microbial strain.[3] - Extend the incubation time or use a higher cell concentration.- Implement a fed-batch strategy to maintain a low substrate concentration. |
| Low enantiomeric excess (ee%) | - The microorganism exhibits low enantioselectivity.- Racemization of the product under the experimental conditions. | - Screen different microbial strains for higher enantioselectivity.- Investigate the effect of pH and temperature on the stability of the glyceric acid enantiomers. |
| Contamination with other microorganisms | - Improper sterilization techniques. | - Ensure all media, glassware, and equipment are properly sterilized before use.- Maintain aseptic techniques throughout the experiment. |
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystal formation | - The diastereomeric salt is too soluble in the chosen solvent.- Insufficient supersaturation. | - Try a different solvent or a mixture of solvents.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature. |
| Formation of an oil instead of crystals | - The melting point of the diastereomeric salt is below the crystallization temperature. | - Use a lower crystallization temperature.- Try a different solvent system. |
| Low yield of the desired diastereomer | - The solubilities of the two diastereomers are very similar.- Co-crystallization of the undesired diastereomer. | - Screen a variety of chiral resolving agents.- Perform multiple recrystallizations to improve the purity of the desired diastereomer.- Optimize the crystallization conditions (e.g., cooling rate, agitation). |
| Low enantiomeric excess (ee%) after recovery | - Incomplete separation of the diastereomers.- Racemization during the recovery step (acid/base treatment). | - Ensure complete separation of the crystals from the mother liquor.- Use mild conditions for the liberation of the enantiomer from the diastereomeric salt. |
Quantitative Data Summary
The following tables summarize quantitative data for different chiral resolution methods of D- and L-glyceric acid.
Table 1: Chiral HPLC Separation
| Chiral Stationary Phase | Mobile Phase | Enantiomer Elution Order | Reference |
| Ristocetin A glycopeptide | Triethylamine acetate (pH 4.1) with 10% methanol | L-glyceric acid then D-glyceric acid | [4] |
| Cellulose-based (e.g., Chiralcel) | Varies (e.g., hexane/isopropanol) | Dependent on specific column and mobile phase | General Knowledge |
Table 2: Microbial Resolution
| Microorganism | Target Product | Enantiomeric Excess (ee%) | Yield/Concentration | Reference |
| Serratia sp. GA3R | L-Glyceric Acid | ≥89% | Not specified | [5] |
| Pseudomonas sp. GA72P | L-Glyceric Acid | ≥89% | Not specified | [5] |
| Gluconobacter frateurii NBRC103465 | D-Glyceric Acid | 72% | 136.5 g/L | [3][6] |
| Acetobacter tropicalis NBRC16470 | D-Glyceric Acid | 99% | 101.8 g/L | [3][6] |
Table 3: Diastereomeric Salt Crystallization
| Racemic Mixture | Chiral Resolving Agent | Solvent | Recovered Enantiomer | Enantiomeric Excess (ee%) | Yield | Reference |
| DL-Glyceric Acid | (S)-(-)-α-Methylbenzylamine | Ethanol | D-Glyceric Acid | >98% | ~40% | Hypothetical Example |
| DL-Glyceric Acid | (+)-Ephedrine | Acetone/Water | L-Glyceric Acid | >95% | ~35% | Hypothetical Example |
Note: Data for diastereomeric salt crystallization is highly dependent on the specific resolving agent and experimental conditions. The values presented are illustrative.
Table 4: Specific Rotation of Glyceric Acid Enantiomers
| Enantiomer | Specific Rotation ([α]D) | Conditions | Reference |
| D-Glyceric acid | Varies (conflicting reports of + and -) | c=1, H₂O | General Knowledge |
| L-Glyceric acid | Varies (conflicting reports of - and +) | c=1, H₂O | General Knowledge |
Note: The sign of the specific rotation for glyceric acid enantiomers has been reported inconsistently in the literature. It is crucial to determine the rotation experimentally under well-defined conditions and compare it with a certified reference standard.
Experimental Protocols
Chiral HPLC Method for D- and L-Glyceric Acid
Objective: To separate and quantify D- and L-glyceric acid using chiral HPLC.
Materials:
-
Chiral HPLC column (e.g., Ristocetin A glycopeptide-based)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Mobile phase: Triethylamine acetate buffer (pH 4.1) with 10% methanol
-
DL-Glyceric acid standard
-
Sample containing glyceric acid enantiomers
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Install the chiral column in the HPLC system and equilibrate it with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of DL-glyceric acid in the mobile phase.
-
Inject the standard solution and record the chromatogram. Identify the peaks corresponding to D- and L-glyceric acid based on their retention times.
-
Prepare the sample solution and inject it into the HPLC system.
-
Record the chromatogram and quantify the amounts of D- and L-glyceric acid by comparing the peak areas with those of the standard.
-
Calculate the enantiomeric excess (ee%) of the sample.
Microbial Resolution of DL-Glyceric Acid to Produce L-Glyceric Acid
Objective: To produce L-glyceric acid from a racemic mixture of DL-glyceric acid by enantioselective degradation of D-glyceric acid using Pseudomonas sp.
Materials:
-
Pseudomonas sp. strain capable of degrading D-glyceric acid
-
Growth medium (e.g., nutrient broth)
-
Resolution medium containing DL-glyceric acid as the primary carbon source
-
Shaker incubator
-
Centrifuge
-
HPLC for monitoring the reaction
Procedure:
-
Inoculate a starter culture of Pseudomonas sp. in the growth medium and incubate until it reaches the exponential growth phase.
-
Prepare the resolution medium containing DL-glyceric acid.
-
Inoculate the resolution medium with the starter culture.
-
Incubate the culture in a shaker incubator at the optimal temperature and agitation speed for the specific strain.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of D- and L-glyceric acid by chiral HPLC.
-
Once the D-glyceric acid is completely consumed, harvest the culture broth by centrifugation to remove the bacterial cells.
-
The supernatant contains the purified L-glyceric acid. Further purification steps (e.g., extraction, crystallization) may be necessary depending on the desired purity.
Visualizing the Workflows
Caption: Workflow for Diastereomeric Salt Crystallization.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbial-resolution-of-dl-glyceric-acid-for-l-glyceric-acid-production-with-newly-isolated-bacterial-strains - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
Minimizing byproduct formation in D-glyceric acid chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of D-glyceric acid. The focus is on minimizing byproduct formation during the catalytic oxidation of glycerol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of D-glyceric acid.
Question: My reaction shows high glycerol conversion but low selectivity to D-glyceric acid. What are the likely causes and solutions?
Answer:
High glycerol conversion with low selectivity towards D-glyceric acid suggests that while the catalyst is active, the reaction conditions favor the formation of byproducts. Several factors could be at play:
-
Over-oxidation: The desired D-glyceric acid is being further oxidized to byproducts like tartronic acid.[1]
-
Unfavorable Reaction Pathway: The reaction conditions may promote side reactions, leading to products like glycolic acid, formic acid, or lactic acid.[2]
-
Catalyst and Support Effects: The choice of catalyst and its support significantly influences selectivity. Some catalysts or supports may inherently favor byproduct formation under your current conditions.
Troubleshooting Steps:
-
Reduce Reaction Time or Temperature: Over-oxidation is a common issue. Try reducing the reaction time or temperature to favor the formation of the intermediate D-glyceric acid and prevent its subsequent oxidation.
-
Adjust pH: The pH of the reaction medium is critical. For many noble metal catalysts, such as gold and platinum, alkaline conditions (e.g., using NaOH) have been shown to enhance the selectivity towards glyceric acid.[3][4] A decrease in base concentration can alter the oxidation pathway.[3]
-
Optimize Oxygen Pressure: The pressure of the oxidant (typically oxygen) can influence the reaction rate and selectivity. Both insufficient and excessive oxygen can be detrimental. Experiment with different oxygen pressures to find the optimal balance for your catalytic system.[3]
-
Evaluate Your Catalyst System:
-
Catalyst Support: The support material can significantly impact selectivity. For instance, in some studies, Pt supported on Al₂O₃ has shown good selectivity for glyceric acid.[2]
-
Catalyst Preparation: The method of catalyst preparation, including the calcination temperature, can affect the catalyst's properties and, consequently, its performance.[2]
-
Question: I am observing a significant amount of tartronic acid in my product mixture. How can I minimize its formation?
Answer:
The presence of tartronic acid is a clear indication of the over-oxidation of D-glyceric acid.[1] To minimize its formation, you should adjust the reaction conditions to be less aggressive.
Recommended Actions:
-
Decrease Reaction Time: This is the most direct way to reduce the extent of oxidation.
-
Lower the Reaction Temperature: Reducing the temperature will decrease the rate of all reactions, but it may disproportionately affect the rate of the second oxidation step from glyceric acid to tartronic acid.
-
Re-evaluate Catalyst Loading: A lower catalyst-to-substrate ratio might slow down the overall reaction and allow for better control over the product distribution.
Question: My catalyst activity is decreasing over multiple runs. What could be the cause and how can I address it?
Answer:
Catalyst deactivation is a common problem in heterogeneous catalysis. The primary causes include:
-
Leaching of the Active Metal: The active metal (e.g., Pt, Au, Pd) may be dissolving into the reaction medium, especially under harsh pH or temperature conditions.
-
Sintering of Metal Nanoparticles: At high temperatures, the small metal particles on the support can agglomerate into larger particles, reducing the active surface area.
-
Fouling of the Catalyst Surface: Adsorption of reactants, products, or byproducts onto the active sites can block them and reduce the catalyst's activity.
Solutions:
-
Optimize Reaction Conditions: Milder conditions (lower temperature, less extreme pH) can reduce the rates of leaching and sintering.
-
Catalyst Regeneration: Depending on the cause of deactivation, it may be possible to regenerate the catalyst. This could involve washing to remove adsorbed species or a high-temperature treatment to redisperse the metal particles.
-
Choose a More Stable Catalyst: Consider using a catalyst with a different support or with promoters that enhance its stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of D-glyceric acid from glycerol?
A1: The most frequently reported byproducts include tartronic acid, glycolic acid, lactic acid, formic acid, oxalic acid, and dihydroxyacetone (DHA).[2][3][5]
Q2: Which catalysts are most selective for D-glyceric acid?
A2: Gold- and platinum-based catalysts are widely studied for this reaction. For example, a 1% Au on charcoal or graphite catalyst has been reported to achieve 100% selectivity to glyceric acid under mild conditions.[4] Platinum catalysts, often supported on materials like alumina (Al₂O₃), have also demonstrated high selectivity.[2][6] Bimetallic catalysts, such as Cu-Au, may also offer enhanced activity and selectivity.[3]
Q3: What is the role of the support in the catalyst?
A3: The catalyst support is not merely an inert carrier. It can influence the dispersion of the metal nanoparticles, the catalyst's stability, and the interaction with reactants. The acidic or basic properties of the support can also affect the reaction pathway.[7]
Q4: Are there base-free methods for D-glyceric acid synthesis?
A4: Yes, research has been conducted on base-free synthesis of D-glyceric acid. For example, a Pt/CeO₂–ZrO₂–Fe₂O₃/SBA-16 catalyst has been shown to be effective for glyceric acid production in an open-air system at room temperature without the need for a base.[6]
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data from various studies on the catalytic oxidation of glycerol to D-glyceric acid, highlighting the influence of different catalysts and reaction conditions on product distribution.
Table 1: Effect of Catalyst Support on Glycerol Oxidation
| Catalyst (4.8% Pt) | Glycerol Conversion (%) | Glyceric Acid Selectivity (%) | Tartronic Acid Selectivity (%) | Lactic Acid Selectivity (%) |
| Pt/Al₂O₃ | 92 | 57 | 11 | 21 |
| Pt/Y₂O₃ | 82 | 59 | 10 | 20 |
| Pt/ZrO₂ | 83 | 8 | 23 | 55 |
Reaction Conditions: 0.3 mol/dm³ Glycerol, 1.5 mol/dm³ NaOH, T = 60°C, p = 1 atm, Time = 7 h. Data adapted from[2].
Table 2: Influence of Catalyst Calcination Temperature on Product Selectivity
| Catalyst | Calcination Temp. (°C) | Glycerol Conversion (%) | Glyceric Acid Selectivity (%) | Tartronic Acid Selectivity (%) | Lactic Acid Selectivity (%) |
| 1.2% Pt/Al₂O₃ | 300 | 69 | 51 | 17 | 16 |
| 1.2% Pt/Al₂O₃ | 400 | 54 | 7 | 26 | 57 |
| 1.2% Pt/Al₂O₃ | 500 | 61 | 18 | 23 | 49 |
Reaction Conditions: 0.3 mol/dm³ Glycerol, 1.5 mol/dm³ NaOH, T = 60°C, p = 1 atm, Time = 7 h. Data adapted from[2].
Experimental Protocols
Protocol 1: Selective Oxidation of Glycerol using Au/Graphite Catalyst
This protocol is based on the method described by Carrettin et al., which reports high selectivity to glyceric acid.[4]
Materials:
-
Glycerol
-
Sodium hydroxide (NaOH)
-
1% Au/graphite catalyst
-
Deionized water
-
Reaction vessel (e.g., a three-necked flask) with a condenser, temperature controller, and overhead stirrer
-
Oxygen supply
Procedure:
-
Prepare an aqueous solution of glycerol and sodium hydroxide in the desired molar ratio (e.g., glycerol:NaOH of 1:4).
-
Add the 1% Au/graphite catalyst to the solution. The substrate-to-metal molar ratio should be around 500:1.
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Purge the reactor with oxygen and then maintain a constant oxygen pressure (e.g., 3 atm).
-
Allow the reaction to proceed for 3 hours.
-
After the reaction, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Analyze the product mixture using HPLC to determine the conversion of glycerol and the selectivity to D-glyceric acid.
Protocol 2: Selective Oxidation of Glycerol using Pt/Al₂O₃ Catalyst
This protocol is a general procedure based on the conditions reported in the literature for platinum-catalyzed glycerol oxidation.[2]
Materials:
-
Glycerol
-
Sodium hydroxide (NaOH)
-
4.8% Pt/Al₂O₃ catalyst
-
Deionized water
-
Batch reactor equipped with a mechanical stirrer, gas inlet, and temperature control
-
Oxygen supply
Procedure:
-
Charge the reactor with an aqueous solution of glycerol (e.g., 0.3 mol/dm³) and sodium hydroxide (e.g., 1.5 mol/dm³).
-
Add the 4.8% Pt/Al₂O₃ catalyst to the solution.
-
Seal the reactor and purge it with oxygen.
-
Heat the reactor to 60°C while stirring.
-
Pressurize the reactor with oxygen to 1 atm.
-
Maintain these conditions for 7 hours.
-
Periodically, take samples from the reaction mixture for analysis.
-
After the reaction is complete, cool down the reactor and filter the catalyst.
-
Analyze the samples by HPLC to determine the product distribution.
Visualizations
Caption: Reaction pathway for the oxidation of glycerol to D-glyceric acid and byproducts.
Caption: Troubleshooting workflow for low selectivity in D-glyceric acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Selective oxidation of glycerol to glyceric acid using a gold catalyst in aqueous sodium hydroxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Selective Electrooxidation of Glycerol Into Value-Added Chemicals: A Short Overview [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Recommended storage and handling conditions for (2R)-2,3-Dihydroxypropanoic acid
Welcome to the technical support center for (2R)-2,3-Dihydroxypropanoic acid, also known as D-glyceric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and protected from physical damage.[1] Long-term storage at 2-8°C is also recommended.
Q2: What are the primary safety precautions to take when handling this compound?
A2: It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Handling should be performed in a well-ventilated area or under a fume hood to avoid inhalation of any aerosols or dust.[1][2] Avoid direct contact with skin and eyes.[2]
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong bases and strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions.
Q4: Is this compound soluble in common laboratory solvents?
A4: Yes, it is soluble in water. Information regarding its solubility in other organic solvents should be determined on a small scale before preparing larger stock solutions.
Q5: What is the stability of this compound in aqueous solutions?
A5: The stability of this compound in solution can be influenced by pH and temperature. For cell culture experiments, it is advisable to prepare fresh solutions or store sterile-filtered stock solutions at 2-8°C for short periods. The optimal pH for most cell culture media is between 7.2 and 7.4, and significant deviations from this range can affect both the compound's stability and cellular health.[3][4][5][6]
Troubleshooting Guides
Cell-Based Assays
This guide addresses common issues encountered when using this compound in cell culture experiments, such as assessing its impact on cellular metabolism.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect on cellular metabolism. | 1. Incorrect concentration: The concentration of D-glyceric acid may be too low or too high. 2. Cell passage number: High passage number cells may have altered metabolic responses. 3. Instability in media: The compound may be degrading in the cell culture medium over the course of the experiment.[3][4] 4. Incorrect incubation time: The duration of exposure may be insufficient to elicit a response. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Use cells with a lower passage number and ensure they are healthy and actively dividing. 3. Prepare fresh media with D-glyceric acid for each experiment and minimize the time between media preparation and use. Consider the buffering capacity of your media.[5][6] 4. Conduct a time-course experiment to identify the optimal incubation period. |
| Signs of cytotoxicity (e.g., cell death, morphological changes). | 1. High concentration: The concentration of D-glyceric acid may be toxic to the specific cell line. 2. pH shift in media: The addition of the acidic compound may have lowered the pH of the culture medium to a cytotoxic level.[3][4][6] 3. Contamination: The stock solution or the compound itself may be contaminated. | 1. Lower the concentration of D-glyceric acid used. 2. Measure the pH of the media after adding D-glyceric acid and adjust if necessary. Ensure your media has adequate buffering capacity.[5][6] 3. Filter-sterilize the D-glyceric acid stock solution before adding it to the culture medium. |
| High variability between replicate wells. | 1. Pipetting errors: Inaccurate or inconsistent pipetting of D-glyceric acid or cells. 2. Uneven cell seeding: Inconsistent number of cells seeded in each well. 3. Edge effects: Wells on the perimeter of the plate may experience different environmental conditions. | 1. Use calibrated pipettes and ensure proper mixing of solutions before aliquoting. 2. Ensure a homogenous cell suspension before seeding and be consistent with seeding technique. 3. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile media or PBS to maintain a more uniform environment. |
Microbial Fermentation for this compound Production
This guide focuses on troubleshooting common problems during the microbial production of D-glyceric acid.
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound. | 1. Suboptimal fermentation conditions: Temperature, pH, or aeration may not be optimal for the microbial strain. 2. Nutrient limitation: Essential nutrients in the fermentation medium may be depleted. 3. Substrate inhibition: High concentrations of the precursor (e.g., glycerol) can inhibit microbial growth and product formation. | 1. Optimize fermentation parameters (temperature, pH, dissolved oxygen) for your specific microbial strain. 2. Analyze the composition of the medium during fermentation and supplement with limiting nutrients as needed. 3. Implement a fed-batch or continuous culture strategy to maintain the substrate concentration at a non-inhibitory level. |
| Low purity of the final product. | 1. Formation of byproducts: The microbial strain may be producing other organic acids or metabolites. 2. Inefficient downstream processing: The purification method may not be effective in separating D-glyceric acid from other components of the fermentation broth. | 1. Genetically modify the microbial strain to knockout pathways leading to byproduct formation. Optimize fermentation conditions to favor D-glyceric acid production. 2. Optimize the purification protocol. This may involve exploring different chromatography resins, adjusting pH during extraction, or employing crystallization techniques. |
| Inconsistent batch-to-batch production. | 1. Variability in inoculum: The age, size, or metabolic state of the inoculum may vary between batches. 2. Inconsistent media preparation: Minor variations in media components or preparation can affect fermentation performance. 3. Contamination: Contamination of the fermenter with other microorganisms. | 1. Standardize the inoculum preparation procedure, ensuring consistent age, cell density, and pre-culture conditions. 2. Use a standardized protocol for media preparation and ensure the quality of all raw materials. 3. Maintain strict aseptic techniques throughout the entire fermentation process. |
Experimental Protocols
Protocol: Assessment of this compound's Effect on Hepatocyte Metabolism
This protocol outlines a general procedure to investigate the impact of D-glyceric acid on the metabolic activity of a hepatocyte cell line (e.g., HepG2).
1. Cell Culture and Seeding:
- Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
2. Preparation of this compound Stock Solution:
- Prepare a 100 mM stock solution of D-glyceric acid in sterile PBS or serum-free cell culture medium.
- Adjust the pH of the stock solution to ~7.4 using NaOH.
- Filter-sterilize the stock solution through a 0.22 µm filter.
3. Treatment of Cells:
- Prepare a series of dilutions of the D-glyceric acid stock solution in complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100 µM).
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of D-glyceric acid. Include a vehicle control (medium with PBS or the solvent used for the stock solution).
- Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
4. Metabolic Activity Assay (e.g., using a Resazurin-based assay):
- Following incubation, remove the treatment media.
- Add the resazurin-based assay reagent, prepared according to the manufacturer's instructions, to each well.
- Incubate the plate for 1-4 hours at 37°C, protected from light.
- Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
5. Data Analysis:
- Subtract the background reading (from wells with media and assay reagent but no cells).
- Normalize the readings of the treated wells to the vehicle control wells to determine the percentage change in metabolic activity.
- Plot the results as a dose-response curve.
Visualizations
Caption: Workflow for assessing the metabolic effects of D-glyceric acid on cultured cells.
References
- 1. This compound | C3H6O4 | CID 439194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. scientificbio.com [scientificbio.com]
- 6. purmabiologics.com [purmabiologics.com]
Technical Support Center: Managing the Hygroscopic Properties of D-Glyceric Acid and its Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of D-glyceric acid and its salts. Due to their propensity to absorb moisture from the atmosphere, handling these compounds requires specific laboratory practices to ensure experimental accuracy, product stability, and formulation integrity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving D-glyceric acid and its salts in a question-and-answer format.
Question: My powdered D-glyceric acid calcium salt has formed clumps and is difficult to weigh accurately. What is happening and what should I do?
Answer: The clumping of your D-glyceric acid calcium salt is a classic sign of moisture absorption due to its hygroscopic nature.[1][2] This can lead to significant errors in weighing and subsequent solution concentrations.
-
Immediate Action: Transfer the clumped powder to a desiccator with a fresh desiccant (e.g., silica gel, calcium chloride) to remove absorbed water.[3][4] For more rapid drying, a vacuum oven at a gentle temperature can be used, but ensure the temperature is not high enough to cause degradation.
-
Accurate Weighing Technique: For subsequent weighing, use the "weighing by difference" method. Keep the stock container tightly sealed at all times, and only expose the powder to the atmosphere for the minimal time required for transfer. Perform weighing in a low-humidity environment if possible, such as a glove box with a controlled atmosphere.[5]
-
Prevention: Always store D-glyceric acid and its salts in tightly sealed containers with a desiccant.[6][7] For frequently accessed materials, consider dividing them into smaller, single-use aliquots to minimize exposure of the entire stock to atmospheric moisture.
Question: I am observing variability in the dissolution rate of my formulation containing D-glyceric acid. Could this be related to its hygroscopic properties?
Answer: Yes, variability in dissolution rates is a common consequence of uncontrolled moisture uptake by hygroscopic ingredients.[8] Absorbed water can lead to changes in the physical state of the material, such as deliquescence (dissolving in the absorbed water) or changes in crystal structure, which directly impact solubility and dissolution.[8]
-
Characterize Moisture Content: Determine the water content of your D-glyceric acid raw material and at various stages of your formulation process using Karl Fischer titration. This will help you correlate moisture levels with dissolution performance.
-
Control Manufacturing Environment: The manufacturing environment should have controlled humidity (ideally below 40% relative humidity) to prevent moisture absorption during processing steps like blending and compression.[3][4]
-
Formulation Strategies: Consider incorporating non-hygroscopic excipients in your formulation to mitigate the overall hygroscopicity of the final product.[3] Applying a moisture-barrier film coating to your final dosage form can also provide excellent protection.[7]
Question: My D-glyceric acid-based formulation is showing signs of chemical degradation over time, even when stored in what I thought were sealed containers. What could be the cause?
Answer: Chemical degradation in the presence of moisture is a significant concern for many active pharmaceutical ingredients (APIs).[1][4] Even seemingly well-sealed containers can allow for moisture ingress over time, especially if the sealing is not hermetic or if the container is opened frequently in a humid environment. Water can act as a solvent and facilitate degradative reactions like hydrolysis.[9]
-
Improve Packaging: Utilize high-barrier packaging materials such as aluminum foil blisters or glass containers with tight-fitting seals.[3][4] Including a desiccant packet within the packaging can also absorb any residual moisture.[3]
-
Stability Studies: Conduct stability studies under various temperature and humidity conditions to understand the degradation kinetics of your formulation. This will help in establishing appropriate storage conditions and shelf-life.
-
Formulation Optimization: Co-processing D-glyceric acid with hydrophobic excipients can help to repel moisture and improve the stability of the active ingredient.[7]
Frequently Asked Questions (FAQs)
What is hygroscopicity and why is it important for D-glyceric acid and its salts?
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[9] For D-glyceric acid and its salts, which are polyhydroxy acids, this property is significant due to the presence of multiple hydroxyl groups that can form hydrogen bonds with water.[10][11] Uncontrolled moisture absorption can lead to physical changes (clumping, deliquescence), chemical instability (degradation), and altered performance in formulations (e.g., dissolution rate).[1][8]
How can I quantify the hygroscopicity of my D-glyceric acid sample?
The most common and accurate method for quantifying hygroscopicity is through moisture sorption isotherms, which are typically generated using Dynamic Vapor Sorption (DVS) analysis.[12][13] A DVS instrument measures the change in mass of a sample as it is exposed to a range of controlled relative humidity levels at a constant temperature.[14] This analysis provides crucial information about the material's affinity for water, the critical relative humidity (CRH) at which it begins to absorb significant amounts of moisture, and whether it undergoes phase transitions.[15]
What is the difference between hygroscopic, deliquescent, and efflorescent substances?
-
Hygroscopic substances absorb moisture from the air.[9]
-
Deliquescent substances are a subset of hygroscopic materials that absorb so much moisture that they dissolve in it, forming a liquid solution.[16]
-
Efflorescent substances, in contrast, are crystalline solids that lose their water of crystallization to the atmosphere and can become powdery.[16]
Given its chemical structure, D-glyceric acid and its salts are expected to be hygroscopic and may be deliquescent at high relative humidity.
What are the best practices for storing D-glyceric acid and its salts in the laboratory?
-
Primary Container: Use airtight glass or chemically resistant plastic containers with secure closures.
-
Secondary Enclosure: Store the primary container within a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[5]
-
Inert Atmosphere: For highly sensitive experiments, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is the most protective method.[5]
-
Labeling: Clearly label the container as "HYGROSCOPIC" or "MOISTURE SENSITIVE".
-
Temperature: Store in a cool, dry place. Avoid temperature fluctuations that can lead to condensation.[3][4]
Can I use D-glyceric acid that has been exposed to humidity?
It is not recommended to use D-glyceric acid or its salts that have been visibly affected by moisture (e.g., clumped, wet) without first drying the material and verifying its purity and water content. The absorbed water will affect the accuracy of weighing and can impact the outcome of your experiment. For critical applications, it is best to use a fresh, properly stored sample.
Quantitative Data Presentation
Table 1: Hygroscopicity Classification of Pharmaceutical Powders
This classification, based on the European Pharmacopoeia, helps to categorize the hygroscopic nature of a substance based on its moisture uptake at 25°C and 80% relative humidity (RH) over 24 hours.
| Classification | Mass Increase (% w/w) | Description |
| Slightly Hygroscopic | ≥ 0.2% and < 2% | |
| Hygroscopic | ≥ 2% and < 15% | |
| Very Hygroscopic | ≥ 15% | |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table 2: Example Moisture Sorption Isotherm Data for a Hygroscopic Organic Acid (Citric Acid)
The following table provides example data for citric acid, a polyhydroxy acid with structural similarities to D-glyceric acid, to illustrate the type of data obtained from a DVS analysis. Note: This is for illustrative purposes only and does not represent data for D-glyceric acid. A study on citric acid showed it can retain a significant amount of water even at low relative humidity.[17]
| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |
| 0 | 0.0 | 8.2 |
| 10 | 7.5 | 8.5 |
| 20 | 8.0 | 8.8 |
| 30 | 8.3 | 9.2 |
| 40 | 8.7 | 9.8 |
| 50 | 9.2 | 10.5 |
| 60 | 10.0 | 11.5 |
| 70 | 11.2 | 13.0 |
| 80 | 13.5 | 15.0 |
| 90 | 16.0 | 16.0 |
Table 3: Critical Relative Humidity (CRH) of Common Pharmaceutical Excipients at 25°C
Understanding the CRH of excipients is crucial when formulating with hygroscopic APIs like D-glyceric acid salts.
| Excipient | Critical Relative Humidity (%) |
| Sodium Chloride | 75 |
| Potassium Chloride | 84 |
| Sucrose | 86 |
| Lactose (amorphous) | 55 |
| Sorbitol | 65 |
| Glycerol | >95 |
Detailed Experimental Protocols
Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Objective: To generate a moisture sorption-desorption isotherm for D-glyceric acid or its salts to quantify its hygroscopic properties.[12][13]
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the D-glyceric acid or salt sample into the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This initial mass is the dry weight of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable weight is recorded.
-
Desorption Phase: Decrease the relative humidity in the same stepwise manner (e.g., from 90% back to 0% RH), again allowing for mass equilibration at each step.
-
Data Analysis: The percentage change in mass at each RH step is calculated relative to the initial dry mass. The data is plotted as % mass change versus % RH to generate the sorption and desorption isotherms.
Determination of Water Content by Karl Fischer Titration
Objective: To accurately determine the water content of a sample of D-glyceric acid or its salts.
Methodology:
-
Apparatus: Use a calibrated Karl Fischer titrator (volumetric or coulometric, depending on the expected water content).
-
Reagent Preparation: Use commercially available, standardized Karl Fischer reagents. The titration vessel should be protected from atmospheric moisture.
-
Titrator Conditioning: The solvent in the titration vessel (e.g., methanol) is first titrated to a stable, anhydrous endpoint to eliminate any background moisture.
-
Sample Introduction: Quickly and accurately weigh a suitable amount of the D-glyceric acid or salt sample and introduce it into the conditioned titration vessel. The sample should dissolve in the solvent. For insoluble samples, an external extraction method may be necessary.[17]
-
Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.
-
Calculation: The water content of the sample is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.
Mandatory Visualizations
Caption: Experimental workflow for assessing the hygroscopicity of D-glyceric acid and its salts.
Caption: Troubleshooting logic for inaccurate weighing of hygroscopic powders.
Caption: Decision-making process for selecting appropriate storage conditions.
References
- 1. ossila.com [ossila.com]
- 2. mcckf.com [mcckf.com]
- 3. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Dynamic Vapour Sorption | Laboratoire Sciences et Méthodes Séparatives [labsms.univ-rouen.fr]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings – Pharma.Tips [pharma.tips]
- 9. pharmainfo.in [pharmainfo.in]
- 10. us.typology.com [us.typology.com]
- 11. The use of polyhydroxy acids (PHAs) in photoaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 13. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 14. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 15. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Validation & Comparative
A Comparative Analysis of the Biological Activities of D-Glyceric and L-Glyceric Acid
For Immediate Release
This guide provides a detailed comparison of the biological activities of D-glyceric acid and L-glyceric acid, presenting available data for researchers, scientists, and professionals in drug development. While direct comparative studies are limited, this document consolidates the current understanding of each enantiomer's distinct metabolic roles and physiological effects.
Introduction
Glyceric acid, a three-carbon sugar acid, exists as two stereoisomers: D-glyceric acid and L-glyceric acid.[1] These enantiomers, while structurally similar, exhibit distinct biological activities and are involved in different metabolic pathways. D-glyceric acid is a natural metabolite in human carbohydrate and amino acid metabolism, whereas L-glyceric acid is primarily recognized as a biomarker for a specific inborn error of metabolism.[2][3]
Comparative Biological Activity
The biological significance of D- and L-glyceric acid is largely understood through their roles in metabolic pathways and the clinical implications of their respective metabolic disorders.
D-Glyceric Acid: A Modulator of Mitochondrial Metabolism
Recent research has highlighted the potential of D-glyceric acid as an activator of mitochondrial energy metabolism.[2][4] Studies in healthy humans have shown that oral administration of D-glyceric acid can lead to an upregulation of mitochondrial function, a significant reduction in plasma lactate levels, and a decrease in subclinical inflammation.[4] It is an intermediate in the catabolism of serine and a minor pathway of fructose metabolism.[4] The enzyme D-glycerate kinase facilitates its entry into the glycolytic pathway by phosphorylating it to 2-phosphoglycerate.[4]
L-Glyceric Acid: An Indicator of Metabolic Disease
In contrast, L-glyceric acid is not a major intermediate in core metabolic pathways in healthy individuals. Its primary clinical relevance is its accumulation in the rare genetic disorder, L-glyceric aciduria, also known as primary hyperoxaluria type 2 (PH2). This condition results from a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase, leading to the buildup of L-glycerate and oxalate, which can cause recurrent kidney stones and renal failure.
Data Presentation
The following table summarizes the key differences in the biological activities of D-glyceric acid and L-glyceric acid based on available literature.
| Feature | D-Glyceric Acid | L-Glyceric Acid |
| Metabolic Role | Intermediate in serine and fructose metabolism; precursor to the glycolytic intermediate 2-phosphoglycerate.[4] | Primarily a metabolic byproduct; accumulation is indicative of primary hyperoxaluria type 2. |
| Key Enzyme | D-glycerate kinase.[4] | Glyoxylate reductase/hydroxypyruvate reductase (deficiency leads to accumulation). |
| Biological Effect | Activates mitochondrial metabolism, reduces plasma lactate, and lowers subclinical inflammation.[4] | High levels are associated with metabolic acidosis and renal complications. |
| Clinical Relevance | Deficiency of D-glycerate kinase leads to D-glyceric aciduria.[4] | Elevated levels are a key diagnostic marker for L-glyceric aciduria (Primary Hyperoxaluria Type 2). |
| Natural Occurrence | Found as a natural metabolite in humans and various plant species.[2] | Found in some flowering plants like Lotus burttii and L. tenuis.[2] |
Experimental Protocols
Quantification of D- and L-Glyceric Acid in Biological Samples
A common method for the analysis of glyceric acid enantiomers involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with chiral derivatization.
Objective: To separate and quantify D- and L-glyceric acid in biological fluids (e.g., urine, plasma).
Sample Preparation:
-
To 100 µL of the biological sample, add an internal standard (e.g., a stable isotope-labeled glyceric acid).
-
Perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
Chiral Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., a chiral alcohol in the presence of a catalyst) to form diastereomeric esters.
-
Incubate the reaction mixture at an elevated temperature to ensure complete derivatization.
-
Dry the derivatized sample.
GC-MS/LC-MS Analysis:
-
Reconstitute the sample in a suitable solvent for injection.
-
Inject the sample into the chromatograph.
-
Separate the diastereomeric derivatives on an appropriate column.
-
Detect and quantify the ions corresponding to the D- and L-glyceric acid derivatives using mass spectrometry.
Visualizations
Metabolic Pathways
The distinct metabolic fates of D-glyceric acid and L-glyceric acid are depicted in the following diagrams.
References
- 1. Glyceric acid - Wikipedia [en.wikipedia.org]
- 2. D-Glyceric acid - American Chemical Society [acs.org]
- 3. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production [jstage.jst.go.jp]
- 4. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Liquid Chromatography for the Determination of D- and L-Glyceric Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate separation and quantification of glyceric acid enantiomers, D- and L-glyceric acid, is crucial for the diagnosis of rare metabolic disorders such as D-glyceric aciduria and primary hyperoxaluria type 2. Chiral liquid chromatography (LC) coupled with mass spectrometry (MS) has emerged as a robust analytical technique for this purpose. This guide provides a comparative overview of different chiral stationary phases (CSPs) and methodologies, supported by experimental data, to aid in the selection of an appropriate analytical strategy.
Comparison of Chiral Separation Methodologies
The separation of D- and L-glyceric acid enantiomers is challenging due to their small size, high polarity, and identical physicochemical properties in a non-chiral environment. The choice of the chiral stationary phase is therefore paramount for achieving successful resolution. Below is a comparison of two distinct and effective approaches: a macrocyclic glycopeptide-based CSP and a polysaccharide-based CSP.
| Parameter | Method 1: Ristocetin A Glycopeptide CSP | Method 2: Amylose-based Polysaccharide CSP |
| Chiral Stationary Phase | Ristocetin A glycopeptide antibiotic bonded to silica gel | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica particles (e.g., CHIRALPAK IA-U) |
| Principle | Enantioselective interactions via hydrogen bonding, ionic interactions, and steric hindrance within the macrocyclic structure of the antibiotic.[1] | Enantioselective interactions primarily through hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the derivatized amylose. |
| Mobile Phase | Triethylamine acetate at pH 4.1 with 10% methanol.[2] | Reversed-phase gradient elution with mass spectrometry compatible solvents (e.g., water, acetonitrile, with additives like formic acid or ammonium formate). |
| Detection | Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in negative ion mode.[2] | Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). |
| Reported Retention Times | D-Glyceric Acid: ~4.5 min, L-Glyceric Acid: ~3.6 min.[2] | Not specifically reported for glyceric acid, but generally provides good resolution for 3-hydroxy fatty acids with varying retention based on chain length.[3] |
| Sample Preparation | Minimal; essentially untreated urine samples can be used.[2] | Typically involves protein precipitation and extraction from plasma or other biological matrices. |
| Advantages | Proven method for glyceric acid in clinical samples, satisfactory separation, minimal sample preparation.[2] | High efficiency and resolution characteristic of UHPLC, broad applicability to other hydroxy acids.[3] |
| Considerations | Specific to the separation of certain polar compounds; performance may vary with other analytes. | Method development may be required to optimize for the high polarity of glyceric acid. |
Experimental Protocols
Method 1: Ristocetin A Glycopeptide CSP for Glyceric Acid in Urine
This method is adapted from a study on the determination of D- and L-glyceric acid in urine for the diagnosis of glyceric acidurias.[2]
Chromatographic Conditions:
-
Column: Narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column.
-
Mobile Phase: Triethylamine acetate at pH 4.1 containing 10% methanol.
-
Flow Rate: Not specified, but typically in the range of 0.2-0.5 mL/min for narrow-bore columns.
-
Injection Volume: Not specified.
-
Temperature: Not specified.
-
Detection: Triple quadrupole tandem mass spectrometer with an electrospray ion source operating in the negative ion mode. Specific parent-to-daughter ion transitions are monitored to detect the eluting glyceric acid enantiomers.
Sample Preparation:
Urine samples can be analyzed with minimal pretreatment, highlighting the robustness of this method for clinical applications.[2]
Method 2: Amylose-based Polysaccharide CSP for Chiral Separation of Hydroxy Acids
This generalized protocol is based on a method developed for the chiral separation of 3-hydroxy fatty acids, which can be adapted for glyceric acid.[3]
Chromatographic Conditions:
-
Column: CHIRALPAK IA-U (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 1.6 µm silica particles) or similar amylose-based chiral column.
-
Mobile Phase: A gradient elution using mass spectrometry-friendly solvents such as:
-
Solvent A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
A typical gradient might run from 5% to 95% Solvent B over 15-20 minutes.
-
-
Flow Rate: Appropriate for the UHPLC column dimensions, typically 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Temperature: Column oven set to 25-40 °C to ensure reproducibility.
-
Detection: Tandem mass spectrometer in a targeted selected reaction monitoring (SRM) mode.
Sample Preparation:
For plasma or serum samples, a protein precipitation step with a cold organic solvent (e.g., acetonitrile or methanol) is typically required, followed by centrifugation and collection of the supernatant for injection.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the chiral LC-MS/MS analysis of D- and L-glyceric acid.
Caption: General workflow for chiral LC-MS/MS analysis of glyceric acid.
Conclusion
The choice between a ristocetin A glycopeptide CSP and a polysaccharide-based CSP for the determination of D- and L-glyceric acid will depend on the specific requirements of the analysis. The ristocetin A method is a well-established and validated approach for clinical samples, offering the advantage of minimal sample preparation. On the other hand, polysaccharide-based columns, particularly in a UHPLC format, provide high-efficiency separations and may offer greater versatility for the analysis of a broader range of chiral hydroxy acids. For researchers developing new methods, a screening approach utilizing several different types of chiral stationary phases is often the most effective strategy to achieve optimal separation.
References
Comparative study of different synthetic routes to D-glyceric acid
For Researchers, Scientists, and Drug Development Professionals
D-Glyceric acid, a chiral three-carbon sugar acid, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific synthesis is of paramount importance, and several routes have been developed, each with distinct advantages and disadvantages. This guide provides an objective comparison of different synthetic methodologies to produce D-glyceric acid, supported by experimental data and detailed protocols.
Comparative Performance of Synthetic Routes
The selection of a synthetic route for D-glyceric acid production depends on several factors, including the desired enantiomeric purity, yield, scalability, and the cost and availability of starting materials and reagents. The following table summarizes the key quantitative data for the most common synthetic routes.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Catalytic Oxidation | D-Glycerol | Pt or Au-based catalysts, O₂ | 1 - 8 hours | 50-90% (Conversion) | Racemic or low e.e. | High conversion rates, relatively simple setup. | Often produces a racemic mixture, requiring further resolution; catalyst cost and deactivation. |
| Microbial Fermentation | D-Glycerol | Acetobacter tropicalis | 4 days | ~101.8 g/L | >99% | High enantioselectivity, utilizes a renewable feedstock. | Long reaction times, complex downstream processing to isolate the product. |
| Microbial Fermentation | D-Glycerol | Gluconobacter frateurii | 7 days | ~136.5 g/L | ~72% | High product titer, utilizes a renewable feedstock. | Lower enantioselectivity compared to A. tropicalis, long reaction times. |
| Multi-step Chemical Synthesis | D-Mannitol | Sodium periodate, oxidizing agent | Multi-step | Moderate (estimated) | High (chiral starting material) | Starts from a readily available chiral pool material. | Multi-step process can be complex and may have a lower overall yield. |
| Chiral Conversion | L-Serine | Sodium nitrite, acid | Not specified | Not specified | High (stereospecific) | Stereospecific conversion from a common amino acid.[1] | Limited data available on yield and scalability. |
Experimental Protocols
Catalytic Oxidation of Glycerol
This method involves the oxidation of the primary hydroxyl group of glycerol using a heterogeneous catalyst.
Materials:
-
Glycerol
-
Supported Platinum (Pt) or Gold (Au) catalyst (e.g., 5% Pt/C)
-
Deionized water
-
Oxygen gas
-
Base (e.g., NaOH, optional)
Procedure:
-
A solution of glycerol in deionized water (concentration typically 0.1-1 M) is prepared.
-
The supported catalyst is added to the glycerol solution in a stirred batch reactor.
-
The reactor is pressurized with oxygen (typically 1-10 bar).
-
The reaction mixture is heated to the desired temperature (typically 60-100°C) and stirred vigorously.
-
The reaction progress is monitored by techniques such as HPLC.
-
Upon completion, the catalyst is filtered off, and the D-glyceric acid is isolated from the aqueous solution.
Microbial Fermentation using Acetobacter tropicalis
This biotechnological route utilizes whole-cell catalysis for the enantioselective oxidation of glycerol.
Materials:
-
Acetobacter tropicalis strain
-
Growth medium (containing yeast extract, peptone, etc.)
-
Glycerol
-
Fermentor with pH and dissolved oxygen control
Procedure:
-
A seed culture of Acetobacter tropicalis is prepared by inoculating a suitable growth medium and incubating for 24-48 hours.
-
The main fermentation is initiated by inoculating the production medium (containing a high concentration of glycerol, e.g., 200 g/L) with the seed culture.
-
The fermentation is carried out in a bioreactor at a controlled temperature (e.g., 30°C) and pH (e.g., 6.0).
-
Aeration and agitation are provided to maintain sufficient dissolved oxygen levels.
-
The concentration of D-glyceric acid in the broth is monitored over time.
-
After the desired concentration is reached (typically after 4 days), the cells are removed by centrifugation or filtration.
-
D-glyceric acid is then purified from the fermentation broth.
Synthesis from D-Mannitol
This route involves the oxidative cleavage of a protected D-mannitol derivative to D-glyceraldehyde, which is subsequently oxidized.
Step 1: Synthesis of D-Glyceraldehyde from D-Mannitol
-
1,2:5,6-Di-O-isopropylidene-D-mannitol is prepared from D-mannitol.
-
The diacetonide is then subjected to oxidative cleavage using sodium periodate (NaIO₄) in an aqueous solution. This reaction cleaves the C3-C4 bond to yield two molecules of 2,3-O-isopropylidene-D-glyceraldehyde.
-
The protective isopropylidene group is removed by acid hydrolysis to yield D-glyceraldehyde.
Step 2: Oxidation of D-Glyceraldehyde to D-Glyceric Acid
-
The D-glyceraldehyde obtained from the previous step is oxidized to D-glyceric acid. This can be achieved using various oxidizing agents, such as bromine water or catalytic oxidation with a platinum catalyst and oxygen. Further oxidation of D-glyceraldehyde produces D-glyceric acid.[2]
Synthesis from L-Serine
This method relies on a stereospecific diazotization reaction to convert the amino group of L-serine into a hydroxyl group with retention of configuration.
Procedure:
-
L-serine is dissolved in an acidic aqueous solution (e.g., dilute HCl or H₂SO₄).
-
The solution is cooled in an ice bath.
-
A solution of sodium nitrite (NaNO₂) is added dropwise to the L-serine solution with stirring. The diazotization reaction converts the primary amine to a diazonium salt, which is unstable and subsequently hydrolyzes to the corresponding alcohol, D-glyceric acid, with retention of stereochemistry.[1]
-
After the reaction is complete, the D-glyceric acid is isolated from the reaction mixture.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to D-glyceric acid.
Caption: Catalytic oxidation of glycerol to glyceric acid.
Caption: Microbial fermentation of glycerol to D-glyceric acid.
Caption: Multi-step synthesis of D-glyceric acid from D-mannitol.
Caption: Stereospecific conversion of L-serine to D-glyceric acid.
References
Navigating the Analytical Landscape for D-Glyceric Acid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, the accurate quantification of D-glyceric acid is paramount. This organic acid is a key biomarker in D-glyceric aciduria, a rare inherited metabolic disease. This guide provides a comparative overview of the primary analytical methodologies for D-glyceric acid quantification, offering insights into their principles, performance, and practical applications. We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most suitable method for your research needs.
The determination of D-glyceric acid concentrations in biological matrices such as urine and plasma presents analytical challenges due to its polar nature and the presence of its stereoisomer, L-glyceric acid. The differentiation between these enantiomers is critical for the accurate diagnosis of D-glyceric aciduria and for distinguishing it from other metabolic conditions like primary hyperoxaluria type 2.[1] The evolution of analytical techniques has led to the development of several reliable methods for the quantification of D-glyceric acid, primarily centered around chromatography and mass spectrometry.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for D-glyceric acid quantification is often a trade-off between sensitivity, specificity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives of analytes followed by mass-based detection and quantification. | Separation of analytes in a liquid mobile phase passing through a stationary phase column, with detection via UV or refractive index. | Separation of analytes by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. |
| Sample Derivatization | Required (e.g., silylation) to increase volatility. | Can often be analyzed directly, though derivatization may be used to enhance detection. | Typically analyzed directly after extraction. |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer. | HPLC system with a UV or refractive index detector. | Liquid chromatograph coupled to a tandem mass spectrometer. |
| Selectivity | High, especially with mass spectrometric detection. | Moderate to high, depending on the detector and chromatographic separation. | Very high, allowing for the differentiation of isomers and reduction of matrix interference. |
| Sensitivity | Good, with limits of quantification typically in the low µg/mL range. | Moderate, with a reported limit of quantification of 1.25 µg/mL for glyceric acid using a refractive index detector.[2] | Excellent, with high sensitivity for detecting low concentrations of D- and L-glyceric acid in urine.[3] |
| Enantiomeric Separation | Possible with chiral columns or chiral derivatizing agents. | Possible with chiral columns. | Achieved using a chiral column, allowing for the separation of D- and L-glyceric acid.[1] |
| Precision | Good, with reported relative standard deviations (RSD) for similar analyses around 2-3%.[4] | Good, with reported coefficient of variation values ≤ 3.60% for instrumental precision.[2] | Excellent, with high reproducibility. |
| Accuracy | Good, with recoveries typically in the range of 85-115%. | Good, with reported recovery values of 85.6 to 112.3%.[2] | Excellent, with high accuracy due to the use of internal standards. |
| Throughput | Moderate, due to sample preparation and chromatographic run times. | Can be high, with analysis times as low as 27 minutes.[2] | High, suitable for screening large numbers of samples. |
| Primary Application | Routine organic acid analysis, metabolic screening.[3][5] | Quantification of glycerol oxidation products, including glyceric acid.[2][6] | Confirmatory diagnosis of D-glyceric aciduria and enantiomer-specific quantification.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are summarized protocols for the key methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a cornerstone in clinical chemistry for the analysis of organic acids.
-
Sample Preparation and Extraction:
-
To a urine sample, add an internal standard (e.g., a non-endogenous organic acid).
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate to isolate the organic acids.[3] The extraction efficiency for glyceric acid can be low, and multiple extractions may be necessary to improve recovery.[3]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is derivatized to create volatile compounds suitable for gas chromatography. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
The reaction mixture is heated to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Column: A capillary column, such as one coated with a 5% phenyl methylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the analytes based on their boiling points and interactions with the stationary phase.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
HPLC is a versatile technique for separating non-volatile compounds.
-
Sample Preparation:
-
Urine or plasma samples are typically centrifuged and filtered to remove particulate matter.
-
Dilution with the mobile phase may be necessary to bring the analyte concentration within the linear range of the detector.
-
-
HPLC Analysis:
-
Column: An ion-exchange column, such as an Aminex HPX-87C, is often used for the separation of organic acids.[2][6]
-
Mobile Phase: An isocratic mobile phase, such as a dilute solution of sulfuric acid (e.g., 3 mmol L-1 H2SO4), is commonly used.[2]
-
Flow Rate: A typical flow rate is between 0.4 and 0.7 mL/min.[2][6]
-
Temperature: The column is often heated (e.g., to 70 °C) to improve peak shape and resolution.[2]
-
Detection: A refractive index detector is used to monitor the changes in the refractive index of the eluent as the analyte passes through the detector cell.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the sensitive and specific quantification of D-glyceric acid, particularly for the differentiation of its enantiomers.
-
Sample Preparation:
-
Urine samples are often diluted with the initial mobile phase and can be injected directly after filtration, minimizing sample preparation time.[1]
-
-
LC-MS/MS Analysis:
-
Column: A chiral column, such as a narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column, is essential for the separation of D- and L-glyceric acid enantiomers.[1]
-
Mobile Phase: A common mobile phase is a mixture of triethylamine acetate at a slightly acidic pH (e.g., 4.1) with a small percentage of methanol.[1]
-
Ionization: The column eluent is directly interfaced with an electrospray ionization (ESI) source, typically operated in the negative ion mode.[1]
-
Mass Spectrometry: A triple quadrupole tandem mass spectrometer is used for detection. Multiple Reaction Monitoring (MRM) is employed, where specific parent-to-daughter ion transitions are monitored for highly selective and sensitive quantification.[1]
-
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates a generalized experimental workflow for the quantification of D-glyceric acid.
References
- 1. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Systematic analysis of glycerol: colourimetric screening and gas chromatography-mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical contribution to diagnosis and study of a new case of D-glyceric acidemia/aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
D-Glyceric Acid: A Comparative Guide to its Role as a Diagnostic Biomarker for Inherited Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-glyceric acid as a diagnostic biomarker for inherited metabolic disorders, primarily D-glyceric aciduria. It evaluates its performance against alternative diagnostic methods, presenting supporting data and detailed experimental protocols.
D-Glyceric Acid as a Primary Biomarker
D-glyceric acid is a key metabolite in the catabolism of serine and fructose.[1] Its accumulation in biological fluids is the hallmark of D-glyceric aciduria, a rare autosomal recessive inherited metabolic disorder caused by the deficiency of the enzyme D-glycerate kinase.[1][2] This deficiency is due to mutations in the GLYCTK gene.[1] The clinical presentation of D-glyceric aciduria is heterogeneous, ranging from asymptomatic individuals to those with severe neurological impairments, including developmental delay, seizures, and intellectual disability.[2][3]
The diagnosis of D-glyceric aciduria heavily relies on the detection of elevated levels of D-glyceric acid in urine and plasma.[1][3] This makes D-glyceric acid the primary biochemical marker for this condition.
Comparison with Alternative Diagnostic Methods
The principal alternative and confirmatory diagnostic method for D-glyceric aciduria is genetic testing to identify pathogenic mutations in the GLYCTK gene. The following table compares the utility of urinary D-glyceric acid analysis with genetic testing.
| Feature | Urinary D-Glyceric Acid Analysis | Genetic Testing (GLYCTK Gene Sequencing) |
| Principle | Measures the concentration of D-glyceric acid, a metabolite that accumulates due to enzyme deficiency. | Identifies the underlying genetic cause of the enzyme deficiency. |
| Sample Type | Urine, Plasma | Whole Blood, Saliva |
| Diagnostic Role | Primary screening and monitoring biomarker. | Confirmatory diagnosis. |
| Turnaround Time | Relatively rapid (days). | Longer (weeks). |
| Information Provided | Indicates the presence of a metabolic block. | Provides a definitive genetic diagnosis, useful for genetic counseling and family screening. |
| Limitations | Requires chiral separation to differentiate from L-glyceric acid. Levels can have some variability. | May not identify all pathogenic variants (e.g., deep intronic mutations). Variants of unknown significance can be challenging to interpret. |
Performance of D-Glyceric Acid as a Diagnostic Biomarker
The diagnostic utility of D-glyceric acid is demonstrated by the significant difference in its concentration between affected individuals and the healthy population.
| Analyte | Sample Type | Normal Range | Pathological Range in D-Glyceric Aciduria |
| Glyceric Acid | Urine | < 41.0 mmol/mol creatinine (0-31 days)[4] < 76.0 mmol/mol creatinine (1-5 months)[4] 0.4–12 µmol/mmol creatinine[5] | 216 mmol/mol creatinine[1] 6343 and 8812 µmol/mmol creatinine[5] 10.8 to 19.9 mmol/24 h |
| D-Glyceric Acid | Plasma | Not routinely measured in healthy individuals. | Elevated levels are characteristic of the disorder.[3] |
Note: The significant elevation of urinary D-glyceric acid in patients with D-glyceric aciduria provides a clear diagnostic window. However, specific sensitivity and specificity data for this biomarker are not widely reported in the literature due to the rarity of the disease. The diagnosis is typically confirmed by the combination of elevated D-glyceric acid and genetic testing.
Experimental Protocols
Accurate quantification of D-glyceric acid is crucial for diagnosis. Due to the existence of its stereoisomer, L-glyceric acid (which is elevated in a different metabolic disorder, primary hyperoxaluria type II), chiral separation methods are essential.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis
GC-MS is a widely used method for screening for inborn errors of metabolism, including D-glyceric aciduria.
Methodology:
-
Sample Preparation:
-
An internal standard is added to a urine sample.
-
The sample is acidified.
-
Organic acids are extracted using an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness.
-
-
Derivatization:
-
The dried residue is derivatized to increase the volatility of the organic acids. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The organic acids are separated on a capillary column based on their boiling points and interaction with the stationary phase.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum allows for the identification and quantification of D-glyceric acid.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chiral Separation and Quantification
LC-MS/MS offers high sensitivity and specificity and can be coupled with chiral chromatography for the specific measurement of D-glyceric acid.
Methodology:
-
Sample Preparation:
-
Urine samples can often be analyzed with minimal preparation, such as dilution with the mobile phase.
-
-
Chromatographic Separation:
-
A chiral column is used to separate D- and L-glyceric acid. A ristocetin A glycopeptide-based column has been shown to be effective.[6]
-
The mobile phase composition is optimized for the separation of the enantiomers.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in negative ion mode is typically used.
-
Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for glyceric acid are monitored.
-
Visualizations
Metabolic Pathway of D-Glyceric Acid
References
- 1. researchgate.net [researchgate.net]
- 2. Orphanet: D-glyceric aciduria [orpha.net]
- 3. scielo.br [scielo.br]
- 4. sickkids.ca [sickkids.ca]
- 5. D-glyceric aciduria due to GLYCTK mutation: Disease or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of catalytic versus microbial synthesis of D-glyceric acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of D-glyceric acid, a valuable chiral building block for pharmaceuticals and fine chemicals, can be achieved through two primary routes: catalytic and microbial synthesis. Both methodologies offer distinct advantages and disadvantages in terms of selectivity, yield, operating conditions, and scalability. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
At a Glance: Catalytic vs. Microbial Synthesis
| Feature | Catalytic Synthesis | Microbial Synthesis |
| Principle | Chemical oxidation of glycerol using metal catalysts. | Biotransformation of glycerol by microorganisms. |
| Stereoselectivity | Typically produces a racemic mixture (DL-glyceric acid). | High enantiomeric excess for D-glyceric acid. |
| Reaction Conditions | Often requires elevated temperatures and pressures, and alkaline pH. | Mild conditions (near-ambient temperature and neutral pH). |
| Reaction Time | Generally faster (hours). | Slower (days). |
| Substrate Tolerance | Can be sensitive to impurities in crude glycerol. | Can utilize crude glycerol, though pretreatment may be necessary. |
| Product Purification | Requires separation of enantiomers for pure D-glyceric acid. | Downstream processing to separate cells and purify the product. |
| Scalability | Well-established for large-scale chemical processes. | Scalable, with considerations for fermentation technology. |
| Environmental Impact | May involve heavy metal catalysts and alkaline waste streams. | Generally considered a "greener" process with biodegradable waste. |
Performance Data: A Quantitative Comparison
The following tables summarize key performance metrics for both catalytic and microbial synthesis of D-glyceric acid based on published experimental data.
Table 1: Catalytic Synthesis of Glyceric Acid
| Catalyst | Support | Temp. (°C) | Pressure (bar O₂) | Glycerol Conversion (%) | Glyceric Acid Selectivity (%) | Glyceric Acid Yield (%) | Reference |
| 1% Au | Charcoal | 60 | 3 | High | 100 | ~100 | [1] |
| 1% Au | Graphite | 60 | 3 | High | 100 | ~100 | [1] |
| Au-Pt | Al₂O₃ | 85 | 1 | >90 | 20-25 | ~20 | [2] |
| Pt | CeO₂–ZrO₂–Fe₂O₃/SBA-16 | 30 | Air | 99.2 | - | 68.2 | [3] |
| Pt-Cu | Carbon Nanotubes | - | - | ~90 | 60-70 | - | [4] |
Table 2: Microbial Synthesis of D-Glyceric Acid
| Microorganism | Fermentation Mode | Initial Glycerol (g/L) | Time (days) | D-Glyceric Acid Titer (g/L) | Enantiomeric Excess (ee %) | Reference |
| Gluconobacter frateurii | Batch | - | - | >80 | - | [5] |
| Acetobacter tropicalis NBRC16470 | Jar Fermentor | 200 | 4 | 22.7 | - | |
| Acetobacter tropicalis | Two-step Culture | 150 | 4 | ~14 | >99 | |
| Gluconobacter frateurii NBRC103465 | Fed-batch | - | 7 | 136.5 | 72 | |
| Acetobacter tropicalis NBRC16470 | Fed-batch | - | - | 101.8 | 99 | |
| Engineered E. coli | Batch | - | - | 4.8 | 100 |
Experimental Protocols
Catalytic Synthesis: Gold on Carbon Catalyst
This protocol describes a general procedure for the selective oxidation of glycerol to glyceric acid using a supported gold catalyst.
1. Catalyst Preparation (Deposition-Precipitation Method):
-
A solution of HAuCl₄ is dissolved in deionized water.
-
The support material (e.g., activated carbon or graphite) is added to the gold solution.
-
The pH of the slurry is adjusted to be alkaline (e.g., with NaOH) to precipitate Au(OH)₃ onto the support.
-
The solid is filtered, washed thoroughly with deionized water until chloride-free, and dried.
-
The catalyst is then calcined or reduced under a hydrogen atmosphere to form gold nanoparticles.
2. Catalytic Oxidation Reaction:
-
The catalyst is suspended in an aqueous solution of glycerol in a batch reactor.
-
An alkaline environment is typically established by adding NaOH.
-
The reactor is pressurized with oxygen and heated to the desired temperature (e.g., 60°C) with vigorous stirring.
-
The reaction is monitored by taking samples periodically and analyzing them for glycerol conversion and product distribution.
3. Product Analysis (HPLC):
-
The concentration of glyceric acid and other products is determined by High-Performance Liquid Chromatography (HPLC).
-
A common setup includes an Aminex HPX-87H column with a dilute sulfuric acid mobile phase and detection via a refractive index (RI) detector.[5]
Microbial Synthesis: Fed-Batch Fermentation with Acetobacter tropicalis
This protocol outlines a fed-batch fermentation process for the production of D-glyceric acid using Acetobacter tropicalis.
1. Inoculum Preparation:
-
A seed culture of Acetobacter tropicalis is prepared by inoculating a suitable medium (e.g., containing glycerol, yeast extract, and mineral salts) and incubating at 30°C with shaking for 24-48 hours.
2. Fermentation:
-
The main fermentation is carried out in a bioreactor with a medium containing a higher concentration of glycerol and other necessary nutrients.
-
The pH is controlled at a setpoint (e.g., 6.0) by the automated addition of a base (e.g., NaOH).
-
The dissolved oxygen level is maintained by controlling the aeration rate and agitation speed.
-
A fed-batch strategy is employed where a concentrated solution of glycerol is fed into the fermenter to maintain a suitable substrate concentration and maximize product formation.
3. Downstream Processing:
-
Cell Removal: The bacterial cells are removed from the fermentation broth by centrifugation or microfiltration.
-
Purification: The supernatant containing D-glyceric acid can be purified using methods like electrodialysis to remove salts, followed by crystallization of the calcium salt of D-glyceric acid.
4. Product Analysis (HPLC):
-
The concentration and enantiomeric purity of D-glyceric acid are determined by HPLC, often using a chiral column or by derivatization followed by analysis on a standard column.
Visualizing the Workflows
Catalytic Synthesis Workflow
Caption: General workflow for the catalytic synthesis of DL-glyceric acid.
Microbial Synthesis Workflow
Caption: Workflow for the microbial synthesis of D-glyceric acid.
Conclusion
The choice between catalytic and microbial synthesis of D-glyceric acid is highly dependent on the desired product specifications and process constraints. For applications where high enantiomeric purity is critical, microbial synthesis is the superior choice, offering near-perfect stereoselectivity. While catalytic methods can achieve high yields and selectivity for glyceric acid, the product is typically a racemic mixture, necessitating a subsequent resolution step to isolate the D-enantiomer, which adds complexity and cost.
Catalytic processes are generally faster, but often require more extreme reaction conditions. Microbial fermentations operate under mild conditions, which can lead to energy savings, but are typically slower processes. The ability of some microorganisms to utilize crude glycerol is a significant advantage, as it can reduce feedstock costs.
For researchers and drug development professionals, the high stereopurity of D-glyceric acid produced via microbial routes is a significant advantage, often outweighing the longer reaction times. As metabolic engineering and fermentation technologies continue to advance, the efficiency and titers of microbial D-glyceric acid production are expected to improve, further solidifying its position as a preferred method for synthesizing this valuable chiral molecule.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fed–batch fermentation of onion vinegar using Acetobacter tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
Spectroscopic Analysis for the Structural Confirmation of (2R)-2,3-Dihydroxypropanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for (2R)-2,3-dihydroxypropanoic acid, a chiral molecule of significant interest in various biochemical pathways. For robust structural confirmation and to distinguish it from its enantiomer and other closely related hydroxy acids, a multi-technique spectroscopic approach is essential. This document presents key spectroscopic data for this compound and compares it with its enantiomer, (2S)-2,3-dihydroxypropanoic acid, and a structurally similar compound, 2-hydroxypropanoic acid (lactic acid).
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the comparative analysis of these compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H2 (CH) | H3 (CH₂) |
| This compound (D-Glyceric acid) | ~4.12 | ~3.78 |
| (2S)-2,3-Dihydroxypropanoic acid (L-Glyceric acid) | ~4.12 | ~3.78 |
| 2-Hydroxypropanoic acid (Lactic acid) | ~4.34 (quartet) | ~1.33 (doublet) |
Note: The chemical shifts for the enantiomers (2R) and (2S)-2,3-dihydroxypropanoic acid are identical in a non-chiral solvent. Chiral resolving agents would be required to distinguish them by NMR.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C1 (COOH) | C2 (CHOH) | C3 (CH₂OH) |
| This compound (D-Glyceric acid) | ~176 | ~73 | ~64 |
| (2S)-2,3-Dihydroxypropanoic acid (L-Glyceric acid) | ~176 | ~73 | ~64 |
| 2-Hydroxypropanoic acid (Lactic acid) | ~180 | ~69 | ~21 (CH₃) |
Note: Similar to ¹H NMR, the ¹³C NMR chemical shifts for enantiomers are identical in a non-chiral environment.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 106.0266 | 75, 57, 45 |
| (2S)-2,3-Dihydroxypropanoic acid | 106.0266 | 75, 57, 45 |
| 2-Hydroxypropanoic acid | 90.0317 | 75, 45, 43 |
Table 4: IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | O-H Stretch (Alcohol) | C-O Stretch |
| This compound | 3400-2400 (broad) | ~1730 | 3600-3200 (broad) | ~1100 |
| (2S)-2,3-Dihydroxypropanoic acid | 3400-2400 (broad) | ~1730 | 3600-3200 (broad) | ~1100 |
| 2-Hydroxypropanoic acid | 3500-2500 (broad) | ~1725 | 3500-3200 (broad) | ~1210, ~1125 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, is added for chemical shift calibration.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
2. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable volatile solvent such as methanol, acetonitrile, or a water/organic solvent mixture. For electrospray ionization (ESI), a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Data Acquisition: The analysis is performed on a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled to a suitable ionization source (e.g., ESI or chemical ionization). For ESI, the sample solution is infused directly or via a liquid chromatography (LC) system. Mass spectra are acquired in either positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the material is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of a liquid sample can be placed between two salt plates (e.g., NaCl or KBr). For attenuated total reflectance (ATR) FTIR, the sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.
Mandatory Visualization
A Guide to Inter-Laboratory Cross-Validation of D-Glyceric Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of D-glyceric acid, a key intermediate in various metabolic pathways. Ensuring the reproducibility and comparability of D-glyceric acid measurements across different laboratories is critical for robust research and development. This document outlines the principles of inter-laboratory cross-validation, compares common analytical techniques, and provides standardized experimental protocols to facilitate this process.
The Importance of Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation is a crucial process to establish the equivalency of analytical results obtained from different laboratories.[1][2][3] This is particularly important in multi-site clinical trials or collaborative research projects where samples may be analyzed at various locations. The goal is to ensure that any observed differences in data are due to true biological variation rather than analytical discrepancies between laboratories.[1][2][3] A successful cross-validation study provides a high degree of assurance that a specific analytical method will consistently produce accurate and reliable results, regardless of the testing site.
Comparison of Analytical Methods for D-Glyceric Acid Quantification
Several analytical methods can be employed for the measurement of D-glyceric acid. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the separation and quantification of D-glyceric acid, often in the context of analyzing glycerol oxidation products.[4][5][6]
Below is a summary of performance data from published HPLC methods. It is important to note that a direct inter-laboratory comparison study for D-glyceric acid has not been extensively published; therefore, this data is compiled from individual method validation studies.
| Parameter | Method 1 (HPLC-RID)[4] | Method 2 (HPLC-UV/RID)[5] | Method 3 (HPLC-DAD)[6] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.986 | Not explicitly stated for glyceric acid, but linear response observed | Not explicitly stated for glyceric acid |
| Limit of Quantification (LOQ) | 1.25 µg/mL | 1 mg/mL (for all compounds) | Not explicitly stated for glyceric acid |
| Precision (Repeatability, RSD) | ≤ 17.93% at LOQ | Not explicitly stated for glyceric acid | Not explicitly stated for glyceric acid |
| Intermediate Precision (RSD) | ≤ 19.36% at LOQ | Not explicitly stated for glyceric acid | Not explicitly stated for glyceric acid |
| Accuracy (Recovery) | 85.6% to 112.3% | Not explicitly stated for glyceric acid | (91 ± 4) % to (109.5 ± 0.5) % (for all products) |
Note: The presented data is based on studies analyzing mixtures of glycerol oxidation products. The performance for D-glyceric acid alone may vary.
Experimental Protocols
To facilitate inter-laboratory cross-validation, standardized experimental protocols are essential. Below are detailed methodologies for a typical HPLC-based analysis of D-glyceric acid.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of D-glyceric acid in a suitable solvent (e.g., deionized water or mobile phase). Perform serial dilutions to create a series of calibration standards.
-
Sample Extraction (if necessary): For complex matrices like plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction step may be required.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.
-
Liquid-Liquid Extraction: Add an immiscible organic solvent to the sample, vortex, and allow the layers to separate. The layer containing the analyte of interest is then collected for analysis.
-
HPLC Method
The following is a general HPLC method adapted from published studies.[4][5] Optimization may be required based on the specific instrument and column used.
-
Column: Aminex HPX-87H or similar ion-exchange column.
-
Mobile Phase: 3-5 mM Sulfuric Acid (H₂SO₄) in deionized water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 70 °C.
-
Detector: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
Inter-Laboratory Cross-Validation Workflow
A typical workflow for an inter-laboratory cross-validation study involves several key steps to ensure data comparability.
References
- 1. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. publikace.k.utb.cz [publikace.k.utb.cz]
- 6. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficiency and selectivity of different catalysts for glycerol oxidation
The burgeoning biodiesel industry has led to a surplus of its primary byproduct, glycerol. Transforming this raw material into high-value chemicals through selective oxidation is a key focus for creating a sustainable bio-based economy. The success of this transformation hinges on the catalyst's ability to steer the reaction towards desired products with high efficiency. This guide provides a comparative analysis of different catalysts for glycerol oxidation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
The selective oxidation of glycerol, a molecule with three hydroxyl groups, can yield a variety of valuable products, including glyceric acid, dihydroxyacetone (DHA), tartronic acid, and glycolic acid. The choice of catalyst is paramount in controlling the product distribution and maximizing the yield of the desired chemical. This comparison focuses on the performance of noble metal, bimetallic, and non-precious metal catalysts in the liquid-phase oxidation of glycerol.
Performance Comparison of Catalysts for Glycerol Oxidation
The efficiency and selectivity of various catalytic systems are summarized in the table below. The data highlights the significant influence of the catalyst composition, support material, and reaction conditions on the outcome of glycerol oxidation.
| Catalyst | Support | Oxidant | Temp. (°C) | Time (h) | Glycerol Conversion (%) | Selectivity (%) | Reference |
| Noble Metal Catalysts | |||||||
| Au/C | Carbon | O₂ | 60 | 4 | >90 | Glyceric Acid (92) | [1] |
| Pt/C | Carbon | O₂ | 60 | 1 | ~37 | Glyceric Acid (52), Glyceraldehyde (20) | [2][3] |
| Pd/C | Carbon | Air | 60 | - | - | Glyceric Acid (some) | [4] |
| Pt/SiO₂ | Silica | O₂ | 80 | 1 | 10 | Glyceraldehyde (74), Glyceric Acid (20) | [2] |
| Au/TiO₂ | Titania | O₂ | 60 | 4 | 100 | Glyceric Acid (major) | [5] |
| Au/CuO-SnO₂ | Mixed Oxide | O₂ | 80 | 2 | 100 | Dihydroxyacetone (94.7) | [6] |
| Bimetallic Catalysts | |||||||
| Au-Pt/Mg(OH)₂ | Magnesium Hydroxide | O₂ | Ambient | 4 | ~30 | Glyceric Acid (85) | [7] |
| Au-Pd/Mg(OH)₂ | Magnesium Hydroxide | O₂ | Ambient | 4 | <10 | Glyceric Acid (67) | [7] |
| Au₁Cu₁ | - | Electrochemical | Ambient | 8 | 90 | Glycolic Acid (45) | [8] |
| PtSn/C (Sn/Pt=0.4) | Carbon | H₂O₂ | 60 | 1.5 | ~37 | Dihydroxyacetone (97) | [3] |
| Au-Pd/AC | Activated Carbon | O₂ | 50 | 0.25 | - | Glyceric Acid (at 90% conversion) | [9] |
| Non-Precious Metal Catalysts | |||||||
| Ni foil | - | Electrochemical (alkaline) | - | - | - | Formate (~68) | [10] |
Experimental Protocols
General Procedure for Catalytic Glycerol Oxidation
The liquid-phase oxidation of glycerol is typically carried out in a batch reactor. A general experimental protocol is as follows:
-
Catalyst Preparation:
-
Impregnation/Deposition: The metal precursor (e.g., HAuCl₄, H₂PtCl₆) is dissolved in a suitable solvent and added to the support material (e.g., activated carbon, titania). The mixture is then stirred, followed by drying and calcination at elevated temperatures to disperse the metal nanoparticles on the support.
-
Co-reduction for Bimetallic Catalysts: For bimetallic catalysts like Au-Cu, the metal precursors are co-reduced in a solution containing a stabilizing agent to form alloyed nanoparticles.[8]
-
Sol-Immobilization: Pre-synthesized colloidal metal nanoparticles are immobilized on a support material. This method allows for better control over particle size and composition.[7]
-
-
Reaction Setup:
-
A known amount of the catalyst and an aqueous solution of glycerol are loaded into a temperature-controlled glass or stainless-steel reactor equipped with a magnetic stirrer.
-
The reactor is then pressurized with an oxidant, typically oxygen or air, to the desired pressure.[4][7] For reactions using hydrogen peroxide as the oxidant, it is added to the reaction mixture.[3]
-
The reaction is carried out at a specific temperature and stirring speed for a set duration.
-
-
Product Analysis:
-
After the reaction, the catalyst is separated from the liquid phase by filtration or centrifugation.
-
The liquid products are analyzed and quantified using High-Performance Liquid Chromatography (HPLC).[10][11][12][13][14] An Aminex HPX-87H column is commonly used with a dilute sulfuric acid solution as the mobile phase. A Refractive Index (RI) detector and/or a UV-Vis detector are employed for product identification and quantification.
-
Signaling Pathways and Experimental Workflows
To visualize the experimental workflow for evaluating catalyst performance in glycerol oxidation, the following diagram was generated using Graphviz.
Key Insights and Future Directions
The selective oxidation of glycerol is a complex process influenced by a multitude of factors. Noble metal catalysts, particularly those based on gold and platinum, have demonstrated high activity and selectivity towards C3 products like glyceric acid and dihydroxyacetone.[1][2] Bimetallic catalysts often exhibit synergistic effects, leading to enhanced performance compared to their monometallic counterparts.[7][8][9] For instance, the addition of a second metal can improve catalyst stability and tune the selectivity towards specific products. While non-precious metal catalysts are economically attractive, their performance, especially in terms of selectivity, often lags behind noble metal systems under similar conditions.[10]
Future research should focus on the development of highly stable and recyclable catalysts with well-defined active sites. Understanding the reaction mechanisms at a molecular level will be crucial for the rational design of next-generation catalysts with improved performance. Furthermore, optimizing reaction conditions, including the use of base-free systems, will be essential for developing economically viable and environmentally friendly processes for glycerol valorization.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Glycerol to Glyceraldehyde Oxidation Reaction Over Pt-Based Catalysts Under Base-Free Conditions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of glycerol using supported Pt, Pd and Au catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Oxidation of Glycerol by Highly Active Bimetallic Catalysts at Ambient Temperature under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Single-phase bimetallic system for the selective oxidation of glycerol to glycerate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2R)-2,3-Dihydroxypropanoic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of (2R)-2,3-Dihydroxypropanoic acid (also known as D-Glyceric acid), ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. While the toxicological properties of this specific compound have not been thoroughly investigated, it should be handled with care, assuming it may cause skin and eye irritation.
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
II. Disposal Procedure: Neutralization
The primary method for the safe disposal of this compound is through neutralization with a mild base, such as sodium bicarbonate (NaHCO₃). This reaction converts the acid into a non-hazardous salt, water, and carbon dioxide gas.
Experimental Protocol for Neutralization:
-
Preparation:
-
Carefully measure the quantity (in grams) of the this compound waste to be neutralized.
-
Prepare a saturated solution of sodium bicarbonate by dissolving it in water until no more will dissolve.
-
-
Calculation of Neutralizing Agent:
-
The balanced chemical equation for the neutralization reaction is: C₃H₆O₄ + NaHCO₃ → C₃H₅O₄Na + H₂O + CO₂
-
The molar mass of this compound is 106.08 g/mol .
-
The molar mass of sodium bicarbonate is 84.01 g/mol .
-
For every 1 gram of this compound, you will need approximately 0.79 grams of sodium bicarbonate for complete neutralization. It is advisable to use a slight excess of sodium bicarbonate to ensure the reaction goes to completion.
-
-
Neutralization Process:
-
Place the this compound waste in a suitably large, chemically resistant container (e.g., a borosilicate glass beaker).
-
Slowly and in small portions, add the sodium bicarbonate solution to the acid. Caution: The reaction will produce carbon dioxide gas, causing effervescence (fizzing). Add the base slowly to control the rate of gas evolution and prevent splashing.
-
Stir the solution gently after each addition.
-
Continue adding the sodium bicarbonate solution until all fizzing has stopped, indicating that the acid has been neutralized.
-
-
pH Verification:
-
Use pH indicator strips or a calibrated pH meter to check the pH of the resulting solution. The final pH should be between 6.0 and 8.0.
-
If the pH is still acidic, add more sodium bicarbonate solution until the desired pH range is achieved.
-
-
Final Disposal:
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water. However, always consult your institution's specific guidelines and local regulations for aqueous waste disposal.
-
III. Data Presentation
| Chemical Compound | Molar Mass ( g/mol ) | Ratio for Neutralization (Acid:Base) |
| This compound | 106.08 | 1 |
| Sodium Bicarbonate | 84.01 | 0.79 |
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to contain the spill.
-
Neutralization of Spill Residue: Once the bulk of the spill is absorbed, the remaining residue can be neutralized by cautiously applying a mild base like sodium bicarbonate.
-
Cleanup: Collect the absorbed material and neutralized residue into a designated, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
V. Mandatory Visualization
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling (2R)-2,3-Dihydroxypropanoic acid
Essential Safety and Handling Guide for (2R)-2,3-Dihydroxypropanoic Acid
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment for this compound
| Equipment | Specifications | Purpose |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374). | To prevent skin contact and irritation.[1][2] |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. | To prevent skin exposure.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when ventilation is inadequate or when handling fine powders to avoid respiratory tract irritation.[3] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is crucial for the safe management of this compound in a laboratory setting.
Handling and Storage
-
Ventilation: Use only in a well-ventilated area or outdoors.[1] A mechanical exhaust system may be required.[3]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1][4] The product is chemically stable under standard ambient conditions.
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][4]
-
Skin Contact: Wash off immediately with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Spill and Disposal Management
-
Spill Cleanup: For spills, wear appropriate PPE, and use an absorbent material to collect the substance. Place it into a suitable, closed container for disposal.[5] Avoid generating dust.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not allow the product to enter drains.
Visual Safety Guides
The following diagrams provide a visual representation of the handling workflow and the relationship between hazards and protective measures.
Caption: Workflow for safely handling this compound.
Caption: Relationship between hazards and required personal protective equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
